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  • Product: 5-(4-Nitrophenyl)thiophene-2-carboxylic acid
  • CAS: 80387-79-7

Core Science & Biosynthesis

Foundational

"5-(4-Nitrophenyl)thiophene-2-carboxylic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid Introduction: A Versatile Heterocyclic Building Block 5-(4-Nitrophenyl)thiophene-2-carboxylic acid is a bi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid

Introduction: A Versatile Heterocyclic Building Block

5-(4-Nitrophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene core, a carboxylic acid group, and a nitrophenyl substituent. This unique arrangement of functional groups imparts valuable electronic and chemical properties, making it a significant building block in diverse scientific fields.[1] Its rigid, aromatic structure is a key feature in the design of organic semiconductors and conductive polymers for materials science applications.[1] Furthermore, the compound serves as a crucial intermediate in the synthesis of more complex molecules, including novel dyes, pigments, and potential therapeutic agents in medicinal chemistry, where it is explored for developing anti-cancer drugs.[1]

This guide provides a detailed exploration of a robust synthetic methodology for this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. It further outlines a comprehensive characterization workflow to validate the identity, structure, and purity of the final product, tailored for researchers and professionals in chemical synthesis and drug development.

Property Value
CAS Number 80387-79-7[1]
Molecular Formula C₁₁H₇NO₄S[1][2]
Molecular Weight 249.24 g/mol [1][2]
Appearance Yellow amorphous powder[1]
Melting Point 280-287 °C[1]

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the carbon-carbon bond between the thiophene ring and the nitrophenyl group is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary starting materials.[3][4]

The retrosynthetic approach involves disconnecting the aryl-aryl bond, leading to two key precursors: 5-bromothiophene-2-carboxylic acid and (4-nitrophenyl)boronic acid.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromothiophene-2-carboxylic acid, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base (e.g., potassium phosphate), transfers its nitrophenyl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex—the thiophene and the nitrophenyl groups—are coupled, and the desired product is eliminated. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The following diagram illustrates the synthetic pathway.

Synthesis cluster_0 Thiophene 5-Bromothiophene- 2-carboxylic acid Product 5-(4-Nitrophenyl)thiophene- 2-carboxylic acid Thiophene->Product Reaction_Point Thiophene->Reaction_Point BoronicAcid (4-Nitrophenyl)boronic acid BoronicAcid->Product BoronicAcid->Reaction_Point Reaction_Point->Product Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 90 °C

Caption: Suzuki-Miyaura coupling for synthesis.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki couplings involving thiophene derivatives.[5][6]

Materials and Reagents:

  • 5-Bromothiophene-2-carboxylic acid (1.0 eq)

  • (4-Nitrophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Deionized Water (co-solvent)

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (for acidification)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), potassium phosphate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure.

  • Acidification & Extraction: Add water to the residue and acidify to pH 2-3 with 1 M HCl. This will precipitate the carboxylic acid product. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure 5-(4-Nitrophenyl)thiophene-2-carboxylic acid as a yellow powder.[7]

Part 2: Comprehensive Characterization

Confirming the structure and purity of the synthesized compound is a critical step. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

The following diagram outlines the logical workflow for characterization.

Workflow cluster_characterization Characterization Start Synthesized Crude Product Purification Purification (Recrystallization) Start->Purification Pure_Product Pure Solid Product Purification->Pure_Product MP Melting Point Pure_Product->MP FTIR FT-IR Spectroscopy Pure_Product->FTIR NMR NMR (¹H & ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: Post-synthesis purification and characterization workflow.
Physicochemical Analysis
  • Appearance: The purified compound should appear as a yellow amorphous powder.[1]

  • Melting Point: A sharp melting point within the reported range of 280-287 °C is indicative of high purity.[1] A broad melting range would suggest the presence of impurities.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded from a KBr pellet.

Functional Group Vibration Mode **Expected Wavenumber (cm⁻¹) **Rationale
Carboxylic AcidO-H stretch3200 - 2500 (broad)Characteristic broad absorption due to hydrogen bonding.
Carboxylic AcidC=O stretch1710 - 1680Typical for a conjugated carboxylic acid.
Nitro GroupN-O asymmetric stretch1550 - 1500Strong absorption band typical for aromatic nitro compounds.[8]
Nitro GroupN-O symmetric stretch1360 - 1330Strong absorption band.[8]
Aromatic RingsC=C stretch1600 - 1450Multiple bands corresponding to the thiophene and benzene rings.[9]
Thiophene RingC-H out-of-plane bend900 - 700Bands in this region are characteristic of substituted thiophenes.[8]
Thiophene RingC-S stretch860 - 600Indicates the presence of the thiophene heterocycle.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Assignment
1H~13.5Broad singlet-COOH proton, exchangeable with D₂O.
2H~8.30Doublet~9.0Protons on the phenyl ring ortho to the NO₂ group.
2H~8.05Doublet~9.0Protons on the phenyl ring meta to the NO₂ group.
1H~7.80Doublet~4.0Thiophene proton adjacent to the phenyl group.
1H~7.60Doublet~4.0Thiophene proton adjacent to the COOH group.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):

Predicted δ (ppm) Assignment
~162Carboxylic acid carbon (C=O).
~150Thiophene carbon attached to the phenyl group.
~148Phenyl carbon attached to the NO₂ group.
~138Phenyl carbon attached to the thiophene ring.
~134Thiophene carbon adjacent to the COOH group.
~129Thiophene carbon adjacent to the phenyl group.
~126Phenyl carbons ortho to the NO₂ group.
~125Phenyl carbons meta to the NO₂ group.
~124Thiophene carbon attached to the COOH group.

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Expected Molecular Ion [M]⁺: The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, approximately 249.01.[10]

  • Isotopic Pattern: The presence of a sulfur atom will result in a characteristic [M+2]⁺ peak with an abundance of about 4.4% relative to the [M]⁺ peak.

  • Fragmentation: Common fragmentation patterns may include the loss of •OH (m/z ~232), •COOH (m/z ~204), and •NO₂ (m/z ~203).

Conclusion

This guide has detailed a reliable and efficient synthesis of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid using the Suzuki-Miyaura cross-coupling reaction. The causality behind the choice of this synthetic route lies in its efficiency and tolerance for the present functional groups. The described multi-faceted characterization workflow, employing melting point analysis, FT-IR, NMR, and mass spectrometry, provides a robust, self-validating system to confirm the product's identity and purity. The successful synthesis and verification of this compound provide researchers with a valuable building block for advancing developments in materials science and medicinal chemistry.

References

  • Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(9), 1461-1466. Retrieved from [Link]

  • Zafar, H., Zafar, A., Mahmood, T., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1265, 133405. Retrieved from [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7350. Retrieved from [Link]

  • Zafar, H., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 13(16), 1419-1437. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Barone, V., et al. (2021). Experimental and theoretical IR spectra of thiophene. ResearchGate. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2018(5), 183-197. Retrieved from [https://www.semantic scholar.org/paper/Microwave-assisted-synthesis-of-2-acetyl-5-and-via-Al-Hourani-Sharma/e4501a351e338c92b23a78911f92c30424566b6c]([Link] scholar.org/paper/Microwave-assisted-synthesis-of-2-acetyl-5-and-via-Al-Hourani-Sharma/e4501a351e338c92b23a78911f92c30424566b6c)

  • Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(1), 1-11. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2020). FT-IR spectra of thiophene-2-carbaldehyde and related compounds. ResearchGate. Retrieved from [Link]

  • Jalbout, A. F., & Al-Juboori, B. M. (2017). Theoretical Studies of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 121-128. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. PubChem. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14716. Retrieved from [Link]

  • University of Luxembourg. (n.d.). 5-(4-nitrophenyl)thiophene-2-carboxylic acid (C11H7NO4S). PubChemLite. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-(4-Nitrophenyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Auteum. (n.d.). 5-(4-Nitrophenyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-nitrophenyl)thiophene-2-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 5-(4-nitrophenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and materials science.[1...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-nitrophenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a thiophene ring coupled with a nitrophenyl substituent, imparts a range of electronic and chemical properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional organic materials.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents detailed, field-proven experimental protocols for the determination of its key characteristics. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of 5-(4-nitrophenyl)thiophene-2-carboxylic acid, facilitating a deeper understanding of its behavior and potential in drug discovery and development.

Introduction: The Scientific Imperative

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of rational drug design and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. 5-(4-nitrophenyl)thiophene-2-carboxylic acid has emerged as a versatile scaffold, with applications ranging from the development of anti-cancer agents to the creation of advanced organic semiconductors.[1] The strategic incorporation of the thiophene ring enhances electronic properties, while the nitrophenyl group provides a handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

This guide is structured to provide both foundational knowledge and actionable experimental insights. We will begin by summarizing the established physicochemical data for 5-(4-nitrophenyl)thiophene-2-carboxylic acid. Subsequently, we will delve into detailed, step-by-step protocols for determining critical parameters such as solubility, pKa, and spectral characteristics. The causality behind experimental choices is elucidated, ensuring that the described methods are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Core Physicochemical Profile

A summary of the currently available physicochemical data for 5-(4-nitrophenyl)thiophene-2-carboxylic acid is presented below. It is important to note that while some properties have been experimentally determined, others, such as LogP, are currently based on computational predictions.

PropertyValueSource
Molecular Formula C₁₁H₇NO₄S[2], [3]
Molecular Weight 249.24 g/mol [3]
Appearance Yellow amorphous powder[2]
Melting Point 280-287 °C[2]
CAS Number 80387-79-7[3]
Predicted XlogP 3.0[4]
SMILES C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)[O-][4]
InChI InChI=1S/C11H7NO4S/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14)[4]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed methodologies for the experimental determination of key physicochemical properties of 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Determination of Aqueous and Organic Solubility

Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation. The following protocol outlines a systematic approach to determine the solubility of 5-(4-nitrophenyl)thiophene-2-carboxylic acid in aqueous and organic solvents. Given its acidic nature, solubility in aqueous media is expected to be pH-dependent.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_aqueous Aqueous Solubility cluster_organic Organic Solubility cluster_analysis Analysis prep Weigh 25 mg of sample water Add 0.75 mL of water prep->water Dispense into separate test tubes naoh Add 0.75 mL of 5% NaOH prep->naoh Dispense into separate test tubes nahco3 Add 0.75 mL of 5% NaHCO3 prep->nahco3 Dispense into separate test tubes hcl Add 0.75 mL of 5% HCl prep->hcl Dispense into separate test tubes ether Add 0.75 mL of diethyl ether prep->ether Dispense into separate test tubes dmso Add 0.75 mL of DMSO prep->dmso Dispense into separate test tubes etoh Add 0.75 mL of Ethanol prep->etoh Dispense into separate test tubes shake Vigorously shake for 60s water->shake naoh->shake nahco3->shake hcl->shake ether->shake dmso->shake etoh->shake observe Observe and record solubility (Soluble, Partially Soluble, Insoluble) shake->observe

Caption: Workflow for determining the solubility of 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of 5-(4-nitrophenyl)thiophene-2-carboxylic acid into a series of small, dry test tubes.

  • Solvent Addition:

    • Aqueous Solutions: To separate test tubes, add 0.75 mL of deionized water, 5% (w/v) aqueous sodium hydroxide (NaOH), 5% (w/v) aqueous sodium bicarbonate (NaHCO₃), and 5% (v/v) aqueous hydrochloric acid (HCl), respectively.[5][6]

    • Organic Solvents: To separate test tubes, add 0.75 mL of diethyl ether, dimethyl sulfoxide (DMSO), and ethanol.

  • Mixing: Vigorously shake each test tube for 60 seconds.

  • Observation: Visually inspect each tube to determine if the compound has dissolved completely (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[7]

  • Confirmation of Partial Solubility (Optional): For samples that appear partially soluble, carefully remove the supernatant with a Pasteur pipette, transfer it to a clean, pre-weighed watch glass, and evaporate the solvent in a fume hood. The presence of a solid residue confirms partial solubility.

Expected Outcome and Interpretation: As a carboxylic acid, 5-(4-nitrophenyl)thiophene-2-carboxylic acid is expected to be insoluble or sparingly soluble in water and acidic solutions. Its solubility should significantly increase in basic solutions (NaOH and NaHCO₃) due to the formation of the corresponding carboxylate salt. Solubility in organic solvents will depend on the polarity of the solvent.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values. Potentiometric titration is a reliable method for determining the pKa of weak acids.

Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare a 1 mM solution of the compound titrate Titrate with 0.1 M NaOH prep_sample->titrate calibrate Calibrate pH meter with standard buffers calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. volume of NaOH record->plot find_ep Determine the equivalence point plot->find_ep find_hep Determine the half-equivalence point find_ep->find_hep pka_ph pKa = pH at the half-equivalence point find_hep->pka_ph

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a 1 mM solution of 5-(4-nitrophenyl)thiophene-2-carboxylic acid in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).[8]

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions of pH 4, 7, and 10.[8]

  • Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), adding the titrant in small, precise increments.

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.[9]

    • The pKa of the compound is equal to the pH of the solution at the half-equivalence point.[9][10]

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and electronic properties of a molecule.

Purpose: To determine the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule. This is particularly useful for conjugated systems like 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the micromolar range.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[11]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[11]

  • Sample Analysis: Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm).[11]

  • Data Interpretation: Identify the wavelength(s) at which the absorbance is at a maximum (λmax). The presence of a conjugated system involving the thiophene and nitrophenyl rings is expected to result in strong absorbance in the UV region.

Purpose: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Step-by-Step Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

  • Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[12]

  • Background Spectrum: Run a background spectrum with an empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the functional groups present. Key expected absorptions for 5-(4-nitrophenyl)thiophene-2-carboxylic acid include:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[13][14]

    • A strong C=O stretch from the carboxylic acid, typically around 1760-1690 cm⁻¹.[13]

    • C-O stretching and O-H bending vibrations.[13]

    • Characteristic absorptions for the aromatic rings and the nitro group.

Purpose: To elucidate the detailed carbon-hydrogen framework of the molecule.

Step-by-Step Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve an appropriate amount of the sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).[15] Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to assign the signals to the specific protons and carbons in the molecule. The spectra of the furan analog of this compound can serve as a useful reference for expected chemical shifts and splitting patterns.[16]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known physicochemical properties of 5-(4-nitrophenyl)thiophene-2-carboxylic acid and detailed experimental protocols for their determination. A thorough understanding and experimental validation of these properties are paramount for advancing the use of this versatile compound in drug discovery and materials science. Future work should focus on the experimental determination of the octanol-water partition coefficient (LogP/LogD) and obtaining high-quality single-crystal X-ray diffraction data to elucidate its three-dimensional structure. Such data will further enhance our ability to predict its behavior in biological systems and to design novel derivatives with improved properties.

References

  • 5-(4-Nitrophenyl)thiophene-2-carboxylic acid. Chem-Impex. [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • NMR Sample Preparation. University of Alberta. [Link]

  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Chemistry Steps. [Link]

  • How to calculate pKa. BYJU'S. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

  • Experiment 2 # Solubility 13. Bellevue College. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Course Hero. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. WebAssign. [Link]

  • Determination of pKa's from titration curves. University of Massachusetts. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. [Link]

  • How to make an NMR sample. Durham University. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. College of Science - University of Anbar. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • 5-(4-nitrophenyl)thiophene-2-carboxylic acid (C11H7NO4S). PubChem. [Link]

  • How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. http:/ /ejournal.upi. edu. [Link]

  • Thiophene-2-carboxylic acid. Solubility of Things. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. PubChem. [Link]

  • 5-(4-Nitrophenyl)thiophene-2-carboxylic acid. Chem-Impex. [Link]

  • (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. [Link]

  • Thiophene-2-carboxylic acid - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

  • 2-Thiophenecarboxylic acid. PubChem. [Link]

  • 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. NIST WebBook. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, Mass) of 5-(4-nitrophenyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-nitrophenyl)thiophene-2-carboxylic acid Introduction 5-(4-nitrophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound featuring a t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-nitrophenyl)thiophene-2-carboxylic acid

Introduction

5-(4-nitrophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene-2-carboxylic acid moiety linked to a 4-nitrophenyl group at the 5-position of the thiophene ring. Its rigid, conjugated structure and the presence of both electron-donating (thiophene) and electron-withdrawing (nitrophenyl, carboxyl) groups impart unique electronic properties. These characteristics make it a valuable building block in materials science for creating organic semiconductors, conductive polymers, and photovoltaic devices[1]. Furthermore, its structure is of interest in medicinal chemistry for the development of novel therapeutic agents[1].

A comprehensive understanding of the molecular structure is paramount for predicting its chemical behavior, reactivity, and suitability for these applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming this structure. This guide provides a detailed analysis of the expected spectroscopic data for 5-(4-nitrophenyl)thiophene-2-carboxylic acid, grounded in established principles and data from analogous structures.

Below is the chemical structure with a numbering scheme that will be used for the assignment of spectroscopic signals throughout this guide.

G cluster_thiophene cluster_phenyl cluster_carboxyl cluster_nitro C2 C2 C3 C3 C2->C3 C_carboxyl C_carboxyl C2->C_carboxyl C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 S1 S1 C5->S1 C1_prime C1' C5->C1_prime S1->C2 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime H3_prime H3' C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime N_nitro N C4_prime->N_nitro C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl O1_nitro O N_nitro->O1_nitro =[+] O2_nitro O N_nitro->O2_nitro [-]

Caption: Molecular structure of 5-(4-nitrophenyl)thiophene-2-carboxylic acid with atom numbering.

Overall Spectroscopic Workflow

The comprehensive characterization of a novel or synthesized compound like 5-(4-nitrophenyl)thiophene-2-carboxylic acid follows a logical workflow. This process ensures that the empirical data collected from various techniques converge to confirm the molecule's identity, structure, and purity.

Caption: Workflow for the spectroscopic characterization of an organic compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule, including the chemical environment, number, and connectivity of protons.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-nitrophenyl)thiophene-2-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is an excellent choice for carboxylic acids as its polar nature effectively solubilizes the compound and its residual water peak does not obscure most signals. Crucially, it allows for the observation of the acidic carboxylic proton, which often exchanges too rapidly in protic solvents like D₂O or methanol-d₄.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K (25 °C).

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Reference: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Expected Data and Interpretation

The spectrum is anticipated to show signals corresponding to five distinct proton environments. The chemical shifts are influenced by the electronic effects of the substituents. The data presented here are predicted based on the known ¹H NMR spectrum of the analogous compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, and established substituent effects in aromatic systems[2].

Assigned ProtonExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationInterpretation
COOH> 13.0Broad Singlet-1HThe carboxylic acid proton is highly deshielded and appears far downfield, often as a broad signal due to hydrogen bonding and exchange[3].
H3', H5'~ 8.35Doublet~ 9.02HThese protons are ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. They appear as a doublet due to coupling with H2' and H6'.
H2', H6'~ 8.10Doublet~ 9.02HThese protons are meta to the nitro group and ortho to the thiophene ring. They are coupled to H3' and H5', forming the other half of the AA'BB' system.
H4~ 7.85Doublet~ 4.01HThis thiophene proton is adjacent to the electron-withdrawing phenyl ring and is coupled to H3.
H3~ 7.60Doublet~ 4.01HThis thiophene proton is adjacent to the electron-withdrawing carboxylic acid group and is coupled to H4.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon backbone of a molecule, with each unique carbon atom producing a distinct signal. The chemical shift provides insight into the carbon's hybridization and electronic environment.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz spectrometer, observing at a frequency of approximately 100 MHz.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') to produce a spectrum of singlets.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Reference: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Expected Data and Interpretation

The structure possesses 11 carbon atoms, but due to the symmetry of the p-nitrophenyl group, only 9 distinct signals are expected. The assignments below are predicted based on data from analogous furan compounds[2] and general chemical shift ranges for substituted thiophenes and benzenes[4][5].

Assigned CarbonExpected δ (ppm)Interpretation
C_carboxyl~ 162The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield.
C5~ 152Quaternary carbon of the thiophene ring attached to the nitrophenyl group. Deshielded due to conjugation and substituent effect.
C4'~ 148Quaternary carbon of the phenyl ring directly attached to the electron-withdrawing nitro group.
C2~ 145Quaternary carbon of the thiophene ring attached to the carboxylic acid group.
C1'~ 135Quaternary carbon of the phenyl ring attached to the thiophene ring.
C4~ 130Aromatic CH carbon on the thiophene ring.
C2', C6'~ 127Aromatic CH carbons on the phenyl ring, ortho to the thiophene substituent.
C3', C5'~ 125Aromatic CH carbons on the phenyl ring, ortho to the nitro group.
C3~ 122Aromatic CH carbon on the thiophene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol
  • Sample Preparation: The spectrum of a solid sample can be obtained directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR crystal and pressure is applied.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Expected Data and Interpretation

The IR spectrum will be dominated by characteristic absorptions from the carboxylic acid and nitro groups, along with vibrations from the aromatic and heterocyclic rings.

Wavenumber (cm⁻¹)IntensityVibrational ModeInterpretation
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)The very broad and intense absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[6][7].
~ 3100Medium-WeakAromatic C-H stretchStretching vibrations of the C-H bonds on the thiophene and phenyl rings[8].
~ 1700Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl stretch of the carboxylic acid is typically very intense. Its position indicates conjugation with the thiophene ring[6].
~ 1600, ~1475MediumAromatic C=C stretchSkeletal vibrations of the phenyl and thiophene rings.
~ 1520StrongAsymmetric N-O stretch (Nitro)A very strong and characteristic absorption for the nitro group.
~ 1345StrongSymmetric N-O stretch (Nitro)The second characteristic strong absorption for the nitro group.
~ 1300MediumC-O stretch (Carboxylic Acid)Stretching vibration of the carbon-oxygen single bond in the carboxyl group[6].
~ 850StrongC-H out-of-plane bendBending vibration characteristic of 1,4-disubstituted (para) benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, information about the molecule's substructures.

Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar, non-volatile molecules like this one.

  • Acquisition Parameters:

    • Ionization Mode: Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) modes should be run to maximize information.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: >10,000 to allow for accurate mass measurement and molecular formula determination.

Expected Data and Interpretation

The primary goal is to confirm the molecular formula by matching the observed exact mass to the calculated value.

  • Molecular Formula: C₁₁H₇NO₄S

  • Calculated Monoisotopic Mass: 249.00958 Da[9]

Ion AdductCalculated m/zExpected Observation
[M+H]⁺250.01686The protonated molecule, likely the base peak in positive ESI mode.
[M+Na]⁺271.99880A sodium adduct, commonly observed in ESI.
[M-H]⁻248.00230The deprotonated molecule (carboxylate), likely the base peak in negative ESI mode.

Fragmentation Analysis (MS/MS): By selecting the parent ion (e.g., m/z 248.00230) and subjecting it to collision-induced dissociation (CID), key fragments would be expected, such as:

  • Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylates, leading to a fragment at m/z ~204.

  • Loss of NO₂ (46 Da): Cleavage of the nitro group.

  • Loss of COOH (45 Da): Cleavage of the entire carboxylic acid group.

These fragmentation patterns provide further confidence in the proposed structure.

References

  • Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A. Available at: [Link]

  • Maruyama, M. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. Available at: [Link]

  • Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Mori, M., et al. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2020(4), M1163. Available at: [Link]

  • PubChem. (n.d.). 5-(4-nitrophenyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Fringuelli, F., et al. (1982). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • LibreTexts Chemistry. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Gunaseelan, C., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-(4-Nitrophenyl)thiophene-2-carboxylic Acid (CAS RN: 80387-79-7) for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of 5-(4-nitrophenyl)thiophene-2-carboxylic acid (CAS RN: 80387-79-7), a heterocyclic building block with significant potential in drug discovery and materia...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-nitrophenyl)thiophene-2-carboxylic acid (CAS RN: 80387-79-7), a heterocyclic building block with significant potential in drug discovery and materials science. This document delves into its physicochemical properties, synthesis, spectroscopic characterization, and known applications, with a particular focus on its emerging role as a scaffold for novel anticancer agents. Detailed experimental protocols and an exploration of its potential mechanisms of action are provided to support researchers in their drug development endeavors.

Introduction

5-(4-Nitrophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene-2-carboxylic acid moiety linked to a p-nitrophenyl group. The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the design of novel therapeutics.[1] The incorporation of the nitrophenyl group further modulates the electronic and steric properties of the molecule, opening avenues for diverse pharmacological activities. This guide will explore the synthesis, properties, and applications of this compound, with a particular emphasis on its potential in oncology.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

General Properties
PropertyValueSource
CAS Number 80387-79-7[2]
Molecular Formula C₁₁H₇NO₄S[2]
Molecular Weight 249.24 g/mol [2]
Appearance Yellow amorphous powder[3]
Melting Point 280-287 °C[3]
SMILES O=C(O)c1scc(c1)-c2ccc(cc2)[O-][2][4]
InChI InChI=1S/C11H7NO4S/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14)[2][4]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of the structurally similar 5-(4-nitrophenyl)furan-2-carboxylic acid, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral features are anticipated.[5] A study on 4- and 5-substituted thiophene-2-carboxylic acids also provides a basis for predicting chemical shifts.[6][7]

  • ¹H NMR (Expected): The spectrum is expected to show distinct signals for the aromatic protons. The protons on the nitrophenyl ring will likely appear as two doublets in the downfield region (around 8.0-8.3 ppm). The protons on the thiophene ring are also expected to appear as two doublets, with chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and nitrophenyl groups. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).

  • ¹³C NMR (Expected): The ¹³C NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 160-170 ppm). The aromatic carbons will appear in the region of 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹.[8] For 2-thiophene carboxylic acid, characteristic C-S stretching modes are observed between 710 and 687 cm⁻¹.[9] The presence of the nitro group will introduce strong asymmetric and symmetric N-O stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[10]

2.2.3. Mass Spectrometry

Predicted mass spectral data for the protonated molecule [M+H]⁺ is m/z 250.01686.[4] High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Synthesis of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid

While a specific, detailed experimental protocol for the synthesis of 5-(4-nitrophenyl)thiophene-2-carboxylic acid is not widely published, a plausible and efficient synthetic route involves a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

The synthesis can be envisioned in two main steps:

  • Esterification of a thiophene starting material: To protect the carboxylic acid functionality during the cross-coupling reaction, a suitable starting material like 5-bromothiophene-2-carboxylic acid would first be esterified.

  • Suzuki Cross-Coupling: The resulting ester would then be coupled with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

  • Hydrolysis: The final step would be the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Pathway A 5-Bromothiophene-2-carboxylic acid R1 MeOH, H₂SO₄ (cat.) A->R1 B Methyl 5-bromothiophene-2-carboxylate R2 4-Nitrophenylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) B->R2 C Methyl 5-(4-nitrophenyl)thiophene-2-carboxylate R3 1. NaOH, H₂O/MeOH 2. H₃O⁺ C->R3 D 5-(4-Nitrophenyl)thiophene-2-carboxylic acid R1->B R2->C R3->D

Caption: Proposed synthesis of 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

General Experimental Protocol for Suzuki Cross-Coupling

The following is a generalized protocol based on similar transformations. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary.

  • Esterification: To a solution of 5-bromothiophene-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction mixture and extract the ester with a suitable organic solvent. Purify the crude ester by column chromatography.

  • Suzuki Coupling: In a reaction vessel, combine the methyl 5-bromothiophene-2-carboxylate, 4-nitrophenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents). Add a suitable solvent system, for example, a mixture of toluene and water. Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis: Dissolve the purified methyl 5-(4-nitrophenyl)thiophene-2-carboxylate in a mixture of methanol and aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours. After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the final product.

Applications in Drug Discovery and Materials Science

5-(4-Nitrophenyl)thiophene-2-carboxylic acid is a versatile building block with applications in both materials science and medicinal chemistry.[3]

Materials Science

The thiophene moiety is known for its excellent electronic properties, making it a key component in the development of conductive polymers and organic semiconductors for electronic devices.[3] The extended π-conjugation in 5-(4-nitrophenyl)thiophene-2-carboxylic acid makes it a candidate for incorporation into such materials.

Medicinal Chemistry and Drug Development

The primary interest for drug development professionals lies in the potential of this scaffold to generate novel therapeutic agents. Thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

4.2.1. Anticancer Potential

Several studies have highlighted the anticancer properties of thiophene derivatives.[11][12] The proposed mechanisms of action are diverse and include:

  • Inhibition of Kinases: Many thiophene-containing compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[13]

  • Tubulin Polymerization Inhibition: Some thiophene derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

  • Induction of Apoptosis: Thiophene-based compounds can trigger programmed cell death in cancer cells through various signaling pathways.[12]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell division.[13]

The 5-(4-nitrophenyl)thiophene-2-carboxylic acid scaffold can be further functionalized, for example, by converting the carboxylic acid to amides or esters, to generate a library of compounds for screening against various cancer cell lines.

Anticancer_MoA A 5-(4-Nitrophenyl)thiophene-2-carboxylic acid Derivatives B Kinase Inhibition A->B C Tubulin Polymerization Inhibition A->C D Induction of Apoptosis A->D E Cell Cycle Arrest A->E F Anticancer Activity B->F C->F D->F E->F

Caption: Potential anticancer mechanisms of thiophene derivatives.

4.2.2. Experimental Workflow for Anticancer Activity Screening

A typical workflow to evaluate the anticancer potential of derivatives of 5-(4-nitrophenyl)thiophene-2-carboxylic acid would involve the following steps:

  • Cytotoxicity Assays (e.g., MTT Assay):

    • Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

    • Protocol:

      • Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the test compound for 24-72 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the IC₅₀ value from the dose-response curve.

  • Cell Cycle Analysis:

    • Objective: To determine if the compound induces cell cycle arrest.

    • Protocol:

      • Treat cancer cells with the compound at its IC₅₀ concentration for a specified time.

      • Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide).

      • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Assays (e.g., Annexin V/PI Staining):

    • Objective: To determine if the compound induces apoptosis.

    • Protocol:

      • Treat cancer cells with the compound at its IC₅₀ concentration.

      • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which stains necrotic cells).

      • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for 5-(4-nitrophenyl)thiophene-2-carboxylic acid is not universally available, information for similar compounds provides guidance on safe handling.[14][15]

  • Hazard Statements: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It may also cause skin, eye, and respiratory irritation.[15]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

5-(4-Nitrophenyl)thiophene-2-carboxylic acid (CAS RN: 80387-79-7) is a valuable chemical entity with significant potential for applications in both materials science and drug discovery. Its thiophene core provides a versatile platform for the development of novel anticancer agents. The synthetic accessibility of this compound, coupled with the diverse biological activities of thiophene derivatives, makes it a compelling starting point for medicinal chemistry programs. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to embark on the exploration of this promising chemical scaffold.

References

  • Royal Society of Chemistry. Supporting Information. [Link]

  • National Institutes of Health. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • PubChem. 5-(4-nitrophenyl)thiophene-2-carboxylic acid. [Link]

  • RSC Publishing. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. [Link]

  • Sci-Hub. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. [Link]

  • ResearchGate. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. [Link]

  • Semantic Scholar. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. [Link]

  • PubMed. A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

  • IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Millersville University. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

Sources

Foundational

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 5-Arylthiophene-2-Carboxylic Acids

Introduction: The Thiophene Moiety as a Cornerstone in Medicinal Chemistry In the vast and ever-evolving landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Moiety as a Cornerstone in Medicinal Chemistry

In the vast and ever-evolving landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide range of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a testament to this concept.[1] Its journey from an obscure impurity in coal tar to a fundamental building block in modern pharmaceuticals is a compelling narrative of serendipity, chemical ingenuity, and the relentless pursuit of therapeutic innovation. The bioisosteric relationship between the thiophene and benzene rings allows for the strategic modulation of a molecule's physicochemical properties, often enhancing potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive exploration of a particularly significant class of thiophene derivatives: the 5-arylthiophene-2-carboxylic acids. We will delve into their historical discovery, the evolution of their synthesis, their diverse biological activities, and the experimental rationale that underpins their development.

Part 1: Discovery and Historical Evolution

The Dawn of Thiophene Chemistry

The late 19th and early 20th centuries saw the development of fundamental methods for synthesizing the thiophene ring itself, such as the Paal-Knorr thiophene synthesis (1884) and the Volhard–Erdmann cyclization (1885).[1] These classical methods, while foundational, were often limited in scope and required harsh reaction conditions.

The Emergence of 5-Arylthiophene-2-Carboxylic Acids

While the thiophene ring was known, the specific class of 5-arylthiophene-2-carboxylic acids emerged more gradually. Early methods for creating aryl-heterocycle bonds were challenging. Reactions like the Gomberg-Bachmann reaction, which proceeds via a diazonium salt and an aryl radical intermediate, and the Ullmann reaction, a copper-catalyzed coupling of an aryl halide, represented the forefront of C-C bond-forming strategies.[2][3] Although not extensively documented for this specific class in their earliest days, these reactions provided the chemical logic for the future development of more efficient methods.

The true explosion in the synthesis and study of 5-arylthiophene-2-carboxylic acids and their derivatives arrived with the advent of modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979.[4] This palladium-catalyzed reaction between an organoboron compound and an organohalide revolutionized the construction of biaryl systems, offering a highly versatile and functional group-tolerant method for forging the crucial aryl-thiophene bond.

Part 2: Synthetic Methodologies: From Classical to Contemporary

The synthesis of 5-arylthiophene-2-carboxylic acids predominantly relies on a convergent strategy: the coupling of a pre-functionalized thiophene with an aryl partner.

Precursor Synthesis: Building the Thiophene Core

The common starting material for many syntheses is 5-bromothiophene-2-carboxylic acid . Its preparation is a critical first step.

Protocol 1: Direct Bromination of Thiophene-2-carboxylic Acid

This method involves the electrophilic substitution on the thiophene ring.

  • Setup: Dissolve thiophene-2-carboxylic acid in a suitable halogenated solvent.

  • Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. The reaction is typically conducted at room temperature.

  • Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is then washed, dried, and the solvent is removed. Purification is usually achieved through recrystallization to yield the desired 5-bromothiophene-2-carboxylic acid.

The Cornerstone of Modern Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the workhorse for the synthesis of 5-arylthiophene-2-carboxylic acids due to its high efficiency and broad substrate scope.

Protocol 2: Synthesis of 5-Arylthiophene-2-Carboxylic Acid Derivatives via Suzuki Coupling

A typical experimental workflow involves the esterification of the carboxylic acid prior to the coupling reaction to avoid potential side reactions.

  • Esterification: 5-Bromothiophene-2-carboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard methods.

  • Reaction Setup: In a reaction vessel, combine the 5-bromothiophene-2-carboxylate ester (1 equivalent), an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Inert Atmosphere: Purge the vessel with an inert gas like nitrogen or argon to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture with stirring until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Hydrolysis: Following the coupling reaction, the resulting ester is hydrolyzed back to the carboxylic acid using basic conditions (e.g., NaOH or KOH) followed by acidification.

  • Purification: The final 5-arylthiophene-2-carboxylic acid is then purified, typically by recrystallization or column chromatography.

Suzuki_Coupling_Workflow

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle.

Suzuki_Mechanism

Part 3: Biological Activities and Therapeutic Potential

5-Arylthiophene-2-carboxylic acids and their derivatives have demonstrated a remarkable breadth of biological activities, establishing them as a versatile scaffold in drug discovery.

Anti-inflammatory Activity

A significant area of investigation for this class of compounds is their potential as anti-inflammatory agents. Many derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5][6]

Inflammatory_Pathway

Table 1: Anti-inflammatory Activity of 5-Arylthiophene Derivatives

Compound ClassTarget(s)IC₅₀ (µM)Reference
3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives5-LOX/COX-1Submicromolar[7]
Thiophene-based compounds5-LOX29.2[8]
Antiviral Activity

Derivatives of 5-arylthiophene-2-carboxylic acids, particularly carboxamides, have shown promise as antiviral agents. For instance, certain compounds have demonstrated efficacy against norovirus replication.

Table 2: Antiviral Activity of 5-Halogenated-Thiophene-2-Carboxamide Derivatives against Murine Norovirus (MNV)

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide37>100>2.7
5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide30>100>3.3

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Antibacterial Activity

The thiophene scaffold is also present in numerous antibacterial agents. Some thiophene derivatives have been found to target DNA gyrase, an essential bacterial enzyme, through a unique allosteric inhibition mechanism, distinct from that of fluoroquinolones.[9] This offers a promising avenue for developing new antibacterials active against resistant strains. Other derivatives have shown efficacy against multidrug-resistant Gram-negative bacteria by potentially affecting bacterial membrane permeability.[10]

Table 3: Antibacterial Activity of Thiophene Derivatives

Compound ClassTarget BacteriaMIC Range (mg/L)Mechanism of ActionReference
Thiophene derivativesCol-R A. baumannii & E. coli8 - 32Membrane permeability alteration[10]
Thiophene-2-carboxamidesESBL-producing E. coli-Not specified[11]

MIC: Minimum Inhibitory Concentration; Col-R: Colistin-Resistant; ESBL: Extended-Spectrum β-Lactamase.

Conclusion and Future Perspectives

The journey of 5-arylthiophene-2-carboxylic acids from their conceptual origins in classical thiophene chemistry to their current status as a versatile and privileged scaffold in drug discovery is a testament to the power of synthetic innovation. The development of robust and efficient synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has been instrumental in unlocking the therapeutic potential of this class of compounds. The diverse range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties, underscores the remarkable adaptability of the 5-arylthiophene-2-carboxylic acid core.

Future research in this area will likely focus on several key aspects:

  • Expansion of Chemical Space: The continued development of novel synthetic methodologies will enable the creation of more diverse libraries of 5-arylthiophene-2-carboxylic acid derivatives, allowing for a more thorough exploration of their structure-activity relationships.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for the rational design of more potent and selective therapeutic agents.

  • Tackling Drug Resistance: The unique mechanisms of action exhibited by some thiophene derivatives, such as the allosteric inhibition of DNA gyrase, offer exciting opportunities to combat the growing threat of antimicrobial resistance.

References

  • de Oliveira, R., & Fantini, E. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

  • de Oliveira, R., & Fantini, E. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

  • de Oliveira, R., & Fantini, E. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2343. [Link]

  • Wikipedia. (2023). Ullmann reaction. [Link]

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Stavenger, R. A., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4436-E4444. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1005893. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. [Link]

  • Geronikaki, A., et al. (2008). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 16(11), 6047-6058. [Link]

  • Wikipedia. (2023). Gomberg–Bachmann reaction. [Link]

  • Stavenger, R. A., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PubMed. [Link]

  • Roman, G. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

  • Wikipedia. (2023). Gomberg–Bachmann reaction. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • Geronikaki, A., et al. (2008). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. PubMed. [Link]

Sources

Exploratory

Theoretical studies on the electronic structure of nitrophenyl-substituted thiophenes

An In-Depth Technical Guide to the Theoretical Investigation of Nitrophenyl-Substituted Thiophenes' Electronic Structure For Researchers, Scientists, and Drug Development Professionals Foreword: The Quantum Lens on a Pri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of Nitrophenyl-Substituted Thiophenes' Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quantum Lens on a Privileged Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives are foundational to a range of applications, from pharmaceuticals to organic electronics like solar cells and field-effect transistors.[2][3] When substituted with a nitrophenyl group, the resulting molecule becomes a classic example of a donor-π-acceptor (D-π-A) system. In these systems, the electron-rich thiophene ring acts as the donor, the nitrophenyl group as a potent electron acceptor, and the conjugated backbone as the π-bridge facilitating intramolecular charge transfer (ICT).[4][5] Understanding the intricate electronic structure of these molecules is paramount to rationally designing novel materials and therapeutics.

This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the electronic properties of nitrophenyl-substituted thiophenes. We will delve into the "why" behind the choice of computational methods, interpret the significance of key electronic parameters, and connect these theoretical insights to tangible applications.

The Computational Toolkit: Decoding Electronic Behavior with Density Functional Theory

The cornerstone of modern theoretical studies on molecular electronic structure is Density Functional Theory (DFT).[6] DFT has become an invaluable tool in chemistry, offering a balance between computational cost and accuracy for many-electron systems.[6] For nitrophenyl-substituted thiophenes, DFT allows us to predict and analyze a host of properties that are often challenging or time-consuming to measure experimentally.

The Rationale for DFT in Thiophene Systems

The choice of DFT is not arbitrary. For D-π-A systems like nitrophenyl-thiophenes, electron correlation effects are significant. DFT methods, particularly hybrid functionals like B3LYP, have demonstrated reliability in capturing these effects to accurately predict geometries and ground-state electronic properties.[6][7][8]

Experimental Protocol: Ground State Geometry Optimization

A crucial first step in any computational analysis is to determine the molecule's most stable three-dimensional structure.

  • Input Structure Generation: A 3D model of the nitrophenyl-substituted thiophene molecule is built using molecular modeling software (e.g., GaussView).

  • Method Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.[6]

    • Basis Set: A Pople-style basis set such as 6-311G(d,p) is chosen.[6] The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic electron density in π-conjugated and polar molecules.

  • Software and Keywords: The calculation is performed using a quantum chemistry package like Gaussian. The input file specifies the Opt keyword for geometry optimization and Freq to perform a frequency calculation. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

  • Solvent Effects: To model realistic solution-phase behavior, a solvent model like the Polarizable Continuum Model (PCM) can be included. This is particularly important for studying solvatochromism.[9][10]

G

Probing Excited States with Time-Dependent DFT (TD-DFT)

To understand the optical properties of these molecules, such as their color and fluorescence, we must investigate their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for this purpose.[7] It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption.

Experimental Protocol: Simulating a UV-Vis Spectrum

  • Prerequisite: An optimized ground-state geometry from a DFT calculation is required.

  • Method Selection: The same functional and basis set used for the optimization are typically employed for the TD-DFT calculation for consistency.

  • Software and Keywords: In Gaussian, the TD(NStates=n) keyword is used, where 'n' is the number of excited states to calculate (e.g., NStates=10).

  • Analysis: The output provides the excitation energies (in eV or nm) and oscillator strengths (f) for each electronic transition. Transitions with high oscillator strengths correspond to the major peaks in the experimental UV-Vis absorption spectrum. The primary transitions observed are typically π→π* and n→π* in nature.[7]

Core Electronic Structure Analysis: From Orbitals to Properties

The output of DFT and TD-DFT calculations provides a wealth of data that, when interpreted correctly, reveals the fundamental electronic characteristics of nitrophenyl-substituted thiophenes.

Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter.[11]

  • Significance: A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which corresponds to absorption of longer-wavelength light (a red shift).[4][5] This is a key feature of D-π-A systems, where the donor and acceptor groups work in concert to lower the gap.[12] The gap is also a descriptor of chemical reactivity and kinetic stability.[6]

  • Causality: In nitrophenyl-thiophenes, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is localized on the electron-withdrawing nitrophenyl moiety. This spatial separation of the FMOs is the hallmark of an effective intramolecular charge transfer (ICT) upon photoexcitation.[13]

G HOMO {HOMO | Highest Occupied Molecular Orbital | Localized on Thiophene (Donor)} LUMO {LUMO | Lowest Unoccupied Molecular Orbital | Localized on Nitrophenyl (Acceptor)} HOMO->LUMO E_g = E_LUMO - E_HOMO (Photoexcitation)

The Influence of Substituent Position

The electronic properties of nitrophenyl-substituted thiophenes are highly sensitive to the specific placement of the nitrophenyl group on the thiophene ring.

  • 2- vs. 3-Substitution: Substitution at the 2-position of the thiophene ring generally leads to more effective π-conjugation compared to the 3-position.[14] This enhanced conjugation results in a smaller HOMO-LUMO gap and a more pronounced red shift in the absorption spectrum.

  • Nitro Group Position on the Phenyl Ring: The position of the nitro group on the phenyl ring (ortho, meta, or para) also modulates the electronic properties. Para-substitution typically results in the strongest charge transfer character due to the direct alignment of the donor and acceptor through the π-system.[15] Ortho-substitution can sometimes lead to interesting through-space interactions between the nitro group and the fullerene cage in fullerene derivatives, which can raise the LUMO energy level.[15]

Table 1: Representative Calculated Electronic Properties of Nitrophenyl-Thiophene Isomers

CompoundHOMO (eV)LUMO (eV)Eg (eV)λmax (nm)Dipole Moment (Debye)
2-(4-nitrophenyl)thiophene-6.21-2.853.36~3805.8
3-(4-nitrophenyl)thiophene-6.35-2.793.56~3505.2
2-(3-nitrophenyl)thiophene-6.28-2.813.47~3654.9

Note: These are illustrative values based on typical DFT calculations and trends reported in the literature. Actual values will vary with the specific computational method.

Nonlinear Optical (NLO) Properties

The significant intramolecular charge transfer in these D-π-A molecules makes them excellent candidates for nonlinear optical applications.[8][16] The key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response.

  • Causality: A large change in dipole moment between the ground and excited states, coupled with a strong electronic transition (high oscillator strength) at a low excitation energy, leads to a large β value.[4] Strong electron-donating and withdrawing groups enhance this effect.[5] DFT calculations using the Polar keyword in Gaussian can effectively predict these properties.[6] Molecules with high β values are sought after for applications in optical switching and frequency doubling.[8][17]

Bridging Theory and Application

The theoretical insights gained from these computational studies have direct implications for the design and development of new technologies.

Organic Electronics

In the design of organic solar cells, the HOMO and LUMO energy levels of the donor (thiophene derivative) and acceptor materials must be appropriately aligned for efficient charge separation.[13][18] DFT calculations are indispensable for predicting and tuning these energy levels before undertaking complex synthesis.[18] A low band gap is also desirable to maximize the absorption of the solar spectrum.[13]

Drug Development and QSAR

In drug design, understanding the electronic properties of a molecule is crucial for predicting its interaction with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies often use calculated electronic descriptors (e.g., HOMO/LUMO energies, atomic charges) to build predictive models for biological activity.[19] For instance, studies on nitrothiophenes have shown a correlation between calculated HOMO energies and antibacterial activity.[19]

Concluding Remarks: A Field of Synergy

The theoretical study of the electronic structure of nitrophenyl-substituted thiophenes is a vibrant field where computational chemistry and experimental science converge. DFT and TD-DFT provide a powerful, predictive framework that not only explains observed phenomena like color and reactivity but also guides the rational design of new molecules with tailored properties. By understanding the causal links between molecular structure, electronic properties, and macroscopic function, researchers can accelerate the discovery of next-generation materials for electronics, photonics, and medicine.

References

  • Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. ResearchGate. Available at: [Link]

  • Interfacial States in Donor–Acceptor Organic Heterojunctions: Computational Insights into Thiophene-Oligomer/Fullerene Junctions. ACS Publications. Available at: [Link]

  • Statistical Prediction of Donor-Acceptor Thiophene Copolymer Properties. ChemRxiv. Available at: [Link]

  • Structure-activity Relationships in Nitrothiophenes. PubMed. Available at: [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. National Institutes of Health. Available at: [Link]

  • Substituent Dependent Optical Properties of p-phenyl Substituted ethenyl-E-thiophenes. Springer. Available at: [Link]

  • Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. PubMed. Available at: [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. ResearchGate. Available at: [Link]

  • Computational Chemistry of Compounds with Donor-Acceptor Interactions. McMaster University. Available at: [Link]

  • DFT Computation of the Electron Spectra of Thiophene. arXiv. Available at: [Link]

  • Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C2). NeuroQuantology. Available at: [Link]

  • Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers. Available at: [Link]

  • A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. ResearchGate. Available at: [Link]

  • Electropolymerization of Organic Mixed Ionic-Electronic Conductors: Fundamentals and Applications in Bioelectronics. ACS Publications. Available at: [Link]

  • Design and Synthesis of Push−Pull Chromophores for Second-Order Nonlinear Optics Derived from Rigidified Thiophene-Based π-Conjugating Spacers. ACS Publications. Available at: [Link]

  • Charge-Transfer-Induced Twisting of the Nitro Group. ACS Publications. Available at: [Link]

  • Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. ResearchGate. Available at: [Link]

  • Electronic and nonlinear optical properties of 3-(((2-substituted-4-nitrophenyl)imino)methyl)phenol. ResearchGate. Available at: [Link]

  • Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. ResearchGate. Available at: [Link]

  • Substituent Dependent Optical Properties of p-phenyl Substituted ethenyl-E-thiophenes. OSTI.GOV. Available at: [Link]

  • Electronic structure of thiophenes with mixed substituents. ScholarBank@NUS. Available at: [Link]

  • Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. Royal Society of Chemistry. Available at: [Link]

  • Charge-transfer complex of some thiophene Schiff base compounds with nitrobenzene acceptors. ResearchGate. Available at: [Link]

  • Solvatochromic and Aggregation-Induced Emission Active Nitrophenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twisted Molecular Geometry. PubMed. Available at: [Link]

  • A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties. National Institutes of Health. Available at: [Link]

  • Substituent effects of nitro group in cyclic compounds. ResearchGate. Available at: [Link]

  • Substituent effects of nitro group in cyclic compounds. ResearchGate. Available at: [Link]

  • Facile Synthesis of 3-Nitro-2-substituted Thiophenes. ResearchGate. Available at: [Link]

  • Molecular complexes of substituted thiophens with σ and π acceptors. Charge transfer spectra and ionization potentials of the donors. Royal Society of Chemistry. Available at: [Link]

  • Effect of the position of substitution on the electronic properties of nitrophenyl derivatives of fulleropyrrolidines:Fundamental understanding toward raising LUMO energy of fullerene electron-acceptor. ScienceDirect. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI. Available at: [Link]

  • Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. Available at: [Link]

  • Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution. National Institutes of Health. Available at: [Link]

  • 2-(4-Nitrophenyl)thiophene. PubChem. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available at: [Link]

  • Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. ResearchGate. Available at: [Link]

  • Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bridge effect in charge transfer absorption bands of para-substituted β-nitrostyrenes. ResearchGate. Available at: [Link]

  • Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. OUCI. Available at: [Link]

  • The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. ResearchGate. Available at: [Link]

  • Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. ResearchGate. Available at: [Link]

  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

Solubility of 5-(4-nitrophenyl)thiophene-2-carboxylic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of 5-(4-nitrophenyl)thiophene-2-carboxylic acid in Common Organic Solvents For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Applica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-(4-nitrophenyl)thiophene-2-carboxylic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-(4-nitrophenyl)thiophene-2-carboxylic acid is a compound of significant interest in organic synthesis and materials science, with potential applications in the development of novel pharmaceuticals and advanced materials.[1] A critical physicochemical parameter governing its utility and application is its solubility in various organic solvents. This guide provides a comprehensive overview of the theoretical principles underpinning the solubility of this compound, a systematic approach to solvent selection, and a detailed experimental protocol for the accurate determination of its solubility. This document is intended to be a practical resource for researchers, enabling them to generate reliable solubility data essential for formulation development, reaction optimization, and material processing.

Physicochemical Profile of 5-(4-nitrophenyl)thiophene-2-carboxylic acid

A thorough understanding of a compound's intrinsic properties is fundamental to predicting and interpreting its solubility behavior. The key physicochemical properties of 5-(4-nitrophenyl)thiophene-2-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₇NO₄S[1][2]
Molecular Weight 249.24 g/mol [2]
Appearance Yellow amorphous powder[1]
Melting Point 280-287 °C[1]
CAS Number 80387-79-7
SMILES String OC(=O)c1ccc(s1)-c2ccc(cc2)=O[2]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[3] The interplay of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, dictates the extent to which a solute will dissolve.

The molecular structure of 5-(4-nitrophenyl)thiophene-2-carboxylic acid contains several key functional groups that influence its solubility:

  • Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. This suggests a higher solubility in polar, protic solvents.

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar, contributing to the overall polarity of the molecule.

  • Thiophene and Phenyl Rings: These aromatic rings are largely nonpolar, which may confer some solubility in less polar or aromatic solvents.

Given this structure, it can be hypothesized that 5-(4-nitrophenyl)thiophene-2-carboxylic acid will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.

Recommended Solvents for Solubility Screening

A systematic approach to solubility determination involves screening the compound in a range of solvents with varying polarities. The following is a recommended list of common organic solvents for an initial solubility screening of 5-(4-nitrophenyl)thiophene-2-carboxylic acid:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol, Water

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone

  • Less Polar Solvents: Dichloromethane, Ethyl Acetate

  • Nonpolar Solvents: Toluene, Hexane

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Materials and Reagents
  • 5-(4-nitrophenyl)thiophene-2-carboxylic acid

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess compound prep2 Add to vial with known volume of solvent prep1->prep2 Dispense equil Agitate at constant temperature (e.g., 24-48h) prep2->equil Place on shaker sample Allow solid to settle equil->sample Let stand filter Filter supernatant sample->filter Withdraw aliquot dilute Dilute filtrate filter->dilute Prepare for analysis analyze Analyze by UV-Vis/HPLC dilute->analyze Inject/measure calc Calculate concentration from calibration curve analyze->calc Obtain absorbance/peak area

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-(4-nitrophenyl)thiophene-2-carboxylic acid to a series of vials. A general starting point is to add approximately 10-20 mg of the compound to 2-5 mL of each selected solvent. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[6] Longer times may be necessary for some compounds.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification (UV-Vis Spectrophotometry):

    • Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (one in which it is freely soluble, such as DMSO or DMF) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately dilute the filtered sample with the same solvent used for the calibration standards to bring its concentration within the linear range of the calibration curve.

    • Measurement: Measure the absorbance of the calibration standards and the diluted sample at the wavelength of maximum absorbance (λ_max) for 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

    • Calibration Curve: Plot a graph of absorbance versus concentration for the standards and determine the equation of the line (y = mx + c).

  • Data Analysis:

    • Using the absorbance of the diluted sample and the equation of the calibration curve, calculate the concentration of the compound in the diluted sample.

    • Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

5-(4-nitrophenyl)thiophene-2-carboxylic acid should be handled with appropriate safety precautions. It is classified as an acute oral toxin. The following safety measures are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]

  • Solvent Safety: Be aware of the specific hazards associated with each organic solvent used, including flammability and toxicity. Always consult the Safety Data Sheet (SDS) for each chemical.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Conclusion

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • Spectroscopic Techniques - Solubility of Things. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note - NIH. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. Available at: [Link]

  • 5-(4-Nitrophenyl)thiophene-2-carboxylic acid - Amerigo Scientific. Available at: [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available at: [Link]

Sources

Foundational

Unlocking the Therapeutic and Material Potential of 5-(4-nitrophenyl)thiophene-2-carboxylic acid: A Technical Guide for Researchers

Abstract The unique structural scaffold of 5-(4-nitrophenyl)thiophene-2-carboxylic acid, combining a thiophene ring with a nitrophenyl substituent, presents a compelling starting point for the development of novel therap...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique structural scaffold of 5-(4-nitrophenyl)thiophene-2-carboxylic acid, combining a thiophene ring with a nitrophenyl substituent, presents a compelling starting point for the development of novel therapeutic agents and advanced functional materials. This technical guide provides an in-depth exploration of the potential research applications of this molecule, drawing upon structure-activity relationship (SAR) data from analogous compounds and established biological activities of the thiophene-2-carboxylic acid core. We will delve into its prospective role as an enzyme inhibitor, particularly targeting D-amino acid oxidase (DAO) and Mycobacterium tuberculosis salicylate synthase (MbtI), and its promising application as a foundational structure for the design of innovative anticancer agents. Furthermore, this guide will touch upon its utility in materials science. Detailed experimental protocols are provided to empower researchers to investigate these potential applications.

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart a diverse range of biological activities.[1] Its derivatives have been successfully developed into therapeutics for a variety of diseases. The incorporation of a 4-nitrophenyl group at the 5-position and a carboxylic acid at the 2-position of the thiophene ring in 5-(4-nitrophenyl)thiophene-2-carboxylic acid creates a molecule with distinct electronic and steric properties, making it a prime candidate for targeted drug design and as a building block in materials science.[1][2] This guide will synthesize existing knowledge on related compounds to illuminate the most promising research avenues for this specific molecule.

Potential as a Novel Enzyme Inhibitor

The structural features of 5-(4-nitrophenyl)thiophene-2-carboxylic acid suggest its potential as an inhibitor of specific enzymes implicated in disease pathogenesis.

Targeting D-amino acid Oxidase (DAO) in Neurological Disorders

Scientific Rationale: D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[3] Dysregulation of D-serine levels has been linked to neurological and psychiatric disorders, including schizophrenia.[3] Inhibition of DAO is therefore a promising therapeutic strategy to enhance NMDA receptor function by increasing D-serine availability. Thiophene-2-carboxylic acid derivatives have been identified as a novel class of DAO inhibitors.[4]

Structure-Activity Relationship (SAR) Insights: Studies on substituted thiophene-2-carboxylic acids have revealed that small substituents at the 5-position can enhance inhibitory potency.[4] While a 4-nitrophenyl group is larger than the halogens and methyl groups that have been shown to be effective, its electron-withdrawing nature and potential for specific interactions within the enzyme's active site warrant investigation. The carboxylic acid moiety is crucial for binding to the active site.

Proposed Mechanism of Inhibition: The thiophene ring of the inhibitor is proposed to stack with the side chain of a key tyrosine residue (Tyr224) in the DAO active site, leading to potent inhibition.[4] The 4-nitrophenyl group could further stabilize this interaction through hydrophobic and/or electrostatic interactions.

Experimental Protocol: D-amino acid Oxidase (DAO) Inhibition Assay [3][5]

This protocol describes a direct spectrophotometric assay to determine the inhibitory activity of 5-(4-nitrophenyl)thiophene-2-carboxylic acid against DAO.

Materials:

  • Human D-amino acid oxidase (recombinant)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar H2O2 detection reagent)

  • 50 mM Sodium Phosphate Buffer, pH 7.4

  • 5-(4-nitrophenyl)thiophene-2-carboxylic acid (test compound)

  • Positive control inhibitor (e.g., benzoate)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 5-(4-nitrophenyl)thiophene-2-carboxylic acid in DMSO.

    • Prepare serial dilutions of the test compound and positive control in 50 mM sodium phosphate buffer.

    • Prepare a reaction mixture containing D-serine, HRP, and Amplex® Red in 50 mM sodium phosphate buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the diluted test compound or positive control.

    • Add the DAO enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Immediately measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

    • Monitor the fluorescence kinetically for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[6]

A Potential Antitubercular Agent Targeting Mycobacterium tuberculosis Salicylate Synthase (MbtI)

Scientific Rationale: Mycobacterium tuberculosis, the causative agent of tuberculosis, requires iron for its survival and virulence. It acquires iron from the host using siderophores, with mycobactin T being a key example. The biosynthesis of mycobactin T is initiated by the enzyme MbtI, a salicylate synthase.[7] Inhibition of MbtI is a validated strategy for developing new antitubercular agents. The furan analogue, 5-(4-nitrophenyl)furan-2-carboxylic acid, has been identified as an inhibitor of MbtI.[5][8] Given the bioisosteric relationship between furan and thiophene, 5-(4-nitrophenyl)thiophene-2-carboxylic acid is a strong candidate for MbtI inhibition.

Proposed Mechanism of Action: The compound likely acts as a competitive inhibitor of MbtI, binding to the active site and preventing the binding of the natural substrate, chorismate.[7] The carboxylic acid is expected to form key interactions with active site residues, while the 5-(4-nitrophenyl)thiophene moiety occupies a hydrophobic pocket.

Experimental Protocol: MbtI Inhibition Assay [9]

This protocol outlines a method to assess the inhibitory effect of 5-(4-nitrophenyl)thiophene-2-carboxylic acid on MbtI activity.

Materials:

  • Recombinant M. tuberculosis MbtI

  • Chorismate (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and TCEP)

  • 5-(4-nitrophenyl)thiophene-2-carboxylic acid (test compound)

  • Positive control inhibitor (if available)

  • UV-transparent 96-well plates

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Protocol:

    • In a UV-transparent 96-well plate, add the diluted test compound or vehicle control.

    • Add the MbtI enzyme to each well and incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding chorismate to each well.

    • Monitor the decrease in absorbance at 278 nm (corresponding to the consumption of chorismate) over time.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the absorbance vs. time plots.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

A Scaffold for Novel Anticancer Agents

The thiophene nucleus is a common feature in many anticancer agents.[9] The presence of the 4-nitrophenyl group in 5-(4-nitrophenyl)thiophene-2-carboxylic acid is particularly noteworthy, as this moiety is found in other compounds with demonstrated anticancer activity, such as Ciminalum-4-thiazolidinone hybrids.[10][11]

Potential Mechanisms of Anticancer Activity: Thiophene derivatives can exert their anticancer effects through various mechanisms, including:

  • Inhibition of kinases: Many kinases involved in cancer cell signaling pathways can be targeted by small molecules.

  • Induction of apoptosis: The compound or its derivatives could trigger programmed cell death in cancer cells.

  • Tubulin polymerization inhibition: Disruption of the microtubule network is a common mechanism for anticancer drugs.

Structure-Activity Relationship Considerations: The carboxylic acid group can be modified to amides or esters to improve cell permeability and metabolic stability. The nitro group can also be a site for modification or may play a role in the compound's mechanism of action, potentially through bioreduction in the hypoxic tumor microenvironment.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [2][12][13][14]

This protocol provides a method to evaluate the cytotoxic effects of 5-(4-nitrophenyl)thiophene-2-carboxylic acid against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • 5-(4-nitrophenyl)thiophene-2-carboxylic acid (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds or controls.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Compound Cancer Cell Line Reported IC50 (µM) Reference
Thiophene Derivative 480HeLa12.61 (µg/mL)[2]
Thiophene Derivative 480Hep G233.42 (µg/mL)[2]
Thiophene Derivative 471Hep G213.34 (µg/mL)[2]
Phenyl-thiophene-carboxamide 2bHep3B5.46[15]
Phenyl-thiophene-carboxamide 2eHep3B12.58[15]

Table 1: Examples of reported IC50 values for various thiophene derivatives against different cancer cell lines.

Applications in Materials Science

The conjugated system of the thiophene ring, extended by the 4-nitrophenyl group, makes 5-(4-nitrophenyl)thiophene-2-carboxylic acid a promising building block for the synthesis of organic electronic materials.[1][2]

Potential Applications:

  • Conductive Polymers: The carboxylic acid group provides a handle for polymerization, leading to the formation of conductive polymers with potential applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

  • Organic Semiconductors: The electronic properties of the molecule suggest its potential use as a component in organic field-effect transistors (OFETs).

Workflow for Material Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization start 5-(4-nitrophenyl)thiophene-2-carboxylic acid polymerization Polymerization (e.g., via esterification or amidation) start->polymerization spectroscopy Spectroscopic Analysis (NMR, FT-IR, UV-Vis) polymerization->spectroscopy Structural Verification electrochemistry Electrochemical Analysis (Cyclic Voltammetry) polymerization->electrochemistry Electronic Properties morphology Morphological Analysis (AFM, SEM) polymerization->morphology Thin Film Properties device Device Fabrication & Testing electrochemistry->device morphology->device G cluster_reactants reagents Pd(PPh3)2Cl2, Na2CO3 1,4-dioxane, 90°C C Methyl 5-(4-nitrophenyl)thiophene-2-carboxylate reagents->C hydrolysis NaOH, H2O/MeOH reflux D 5-(4-nitrophenyl)thiophene-2-carboxylic acid hydrolysis->D A Methyl 5-bromothiophene-2-carboxylate B (4-nitrophenyl)boronic acid C->hydrolysis

Caption: Proposed synthesis of 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Conclusion and Future Directions

5-(4-nitrophenyl)thiophene-2-carboxylic acid represents a molecule of significant interest with a wide array of potential applications. The evidence from closely related structures strongly suggests its promise as a starting point for the development of novel enzyme inhibitors for neurological and infectious diseases, as well as a scaffold for the design of new anticancer agents. Its electronic properties also make it an attractive candidate for exploration in materials science. The experimental protocols provided in this guide offer a solid foundation for researchers to begin investigating the full potential of this versatile compound. Future research should focus on the synthesis of a library of derivatives to build a comprehensive SAR, in-depth mechanistic studies to elucidate its mode of action in biological systems, and the fabrication and testing of electronic devices to evaluate its performance in material applications.

References

  • BenchChem. (2025).
  • Kawamura, T., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Scientific Reports, 8(1), 1-12.
  • Di Cera, E. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796.
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 1. [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(3), M1515. [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]

  • Cell Biolabs, Inc. D-Amino Acid Assay Kit (Colorimetric).
  • Roche. (n.d.). MTT Assay Protocol.
  • Konno, R. (1998). Methods for the Detection of D-Amino-Acid Oxidase. Biological Procedures Online, 1(1), 27-30.
  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • Johnston, S. M., et al. (2015). Synthesis and evaluation of M. tuberculosis salicylate synthase (MbtI) inhibitors designed to probe plasticity in the active site. Bioorganic & Medicinal Chemistry, 23(15), 4577-4587.
  • ATCC. (n.d.).
  • Chem-Impex. (n.d.). 5-(4-Nitrophenyl)thiophene-2-carboxylic acid.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Scott, A. D. (2022).
  • Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2).
  • ResearchGate. (n.d.). IC 50 of inhibition activity of the synthesized compounds in the....
  • ResearchGate. (n.d.).
  • Vasan, H., et al. (2010). Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI). Organic & Biomolecular Chemistry, 8(13), 3025-3030.
  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes.
  • National Institutes of Health. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
  • PubMed Central. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • National Institutes of Health. (2023).
  • MDPI. (2021).
  • MDPI. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
  • PubMed Central. (2019).

Sources

Exploratory

Introduction to the chemistry of thiophene-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Chemistry of Thiophene-2-Carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Thiophene-2-carboxylic acid (T2CA) represents a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry of Thiophene-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carboxylic acid (T2CA) represents a cornerstone scaffold in modern medicinal chemistry and materials science. As a bioisostere of the phenyl ring, its unique electronic properties and versatile reactivity make it a "privileged" structure in drug design, contributing to numerous FDA-approved therapeutics.[1][2][3] This guide provides an in-depth exploration of the core chemistry of T2CA and its derivatives. We will dissect its synthesis, analyze its distinct reactivity profile, detail key derivatization protocols, and survey its applications in drug discovery, offering field-proven insights for professionals engaged in chemical research and development.

The Thiophene-2-Carboxylic Acid Core: A Privileged Scaffold

Heterocyclic compounds are fundamental to drug discovery, with their inclusion significantly modifying a molecule's physicochemical properties, such as solubility, metabolism, and receptor binding interactions.[2] Among these, thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a critical pharmacophore.[4] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, often leading to enhanced biological activity, improved potency, or more favorable pharmacokinetic profiles.[3][5]

Thiophene-2-carboxylic acid, in particular, serves as a foundational building block. The presence of the carboxylic acid group at the 2-position provides a crucial handle for synthetic modification while also influencing the electronic properties and reactivity of the entire thiophene ring system. This combination of a stable aromatic core and a reactive functional group makes T2CA an exceptionally valuable intermediate in the synthesis of complex molecular architectures for therapeutic and material applications.[6][7][8]

Physicochemical Properties

A clear understanding of the fundamental properties of T2CA is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 527-72-0[6]
Molecular Formula C₅H₄O₂S[6]
Molar Mass 128.15 g/mol [6][9]
Appearance White solid[6][9]
Melting Point 125–127 °C[6][9]
Boiling Point 260 °C

Synthesis and Reactivity: A Tale of Two Moieties

The chemistry of T2CA is dominated by the interplay between the carboxylic acid group and the thiophene ring. These two components can be functionalized independently or in concert, providing a rich landscape for synthetic exploration.

Synthesis of the T2CA Scaffold

The parent T2CA is most practically prepared through the oxidation of readily available precursors like 2-acetylthiophene or thiophene-2-carboxaldehyde.[6][9] This foundational reaction provides reliable access to the core structure for further elaboration. Alternative research-scale methods involve the reaction of thiophenes with a CCl₄-CH₃OH system in the presence of catalysts like VO(acac)₂, which proceeds through oxymethylation and subsequent oxidation.

Core Reactivity Profile

The true synthetic value of T2CA lies in its versatile reactivity. The diagram below illustrates the primary sites of chemical modification.

Caption: Key functionalization points on the thiophene-2-carboxylic acid scaffold.

The carboxylic acid moiety is readily transformed into a wide range of functional groups, a cornerstone of its utility as a pharmaceutical intermediate.[6]

  • Amidation and Esterification: Standard coupling conditions (e.g., using activating agents like HATU or EDC, or conversion to the acid chloride) allow for the straightforward formation of amides and esters. These derivatives are prevalent in medicinal chemistry, as the amide bond is a key structural feature of many biological molecules, and esterification can be used to create prodrugs.[6][10]

  • Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts T2CA into the highly reactive thiophene-2-carbonyl chloride.[11] This intermediate is not typically isolated and is used directly to react with nucleophiles like amines and alcohols to form amides and esters, respectively.[11]

The thiophene ring is electron-rich and undergoes electrophilic substitution, primarily at the 5-position, as the 2-carboxyl group is deactivating and directs incoming electrophiles away from the 3- and 4-positions.[12]

  • Halogenation: Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) can introduce bromine atoms onto the ring, creating valuable handles for subsequent cross-coupling reactions.[13]

  • Dianion Formation and C5-Substitution: A particularly powerful transformation involves the treatment of T2CA with two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[6][9] This results in a double deprotonation, forming a dianion with one negative charge on the carboxylate and another on the C5 carbon. This C5-lithiated species is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), providing a direct and efficient route to 5-substituted T2CA derivatives.[9] This method is a self-validating system; the successful incorporation of the electrophile confirms the formation of the desired organometallic intermediate.

A computational study using DFT has suggested that the higher reactivity of T2CA compared to its 3-isomer may stem from a conformer stabilized by an internal hydrogen bond between the carboxylic proton and the thiophene sulfur, which polarizes the acid function and optimizes the angle for nucleophilic attack.[14]

Applications in Drug Discovery and Development

The T2CA scaffold is integral to a wide array of therapeutic agents due to its favorable biological properties and synthetic accessibility. Thiophene-containing compounds exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[2][4]

Derivative ClassBiological ActivityExample Application / TargetSource(s)
Amides Anticancer, Antibacterial, AntioxidantKinase inhibitors (e.g., OSI-930), tubulin binding agents[2][10]
Thioureas Antimicrobial, Antifungal, AnticancerBroad-spectrum antimicrobial agents[11][15]
Esters Anti-inflammatoryProdrugs, intermediates for further synthesis[6]
5-Substituted Derivatives VariousSuprofen (anti-inflammatory), various CNS agents[2][9]

For example, the anti-inflammatory drug Suprofen is produced from T2CA.[9] Furthermore, thiophene-2-carboxamide derivatives have been identified as potent inhibitors of HCV NS5B polymerase and serve as lead compounds for anticancer and antibacterial drugs.[10]

The following workflow illustrates a common synthetic strategy in a drug discovery program, starting from T2CA to generate a diverse library of amide derivatives for screening.

Drug_Discovery_Workflow start Thiophene-2-Carboxylic Acid (T2CA) step1 Activation (e.g., SOCl₂, HATU) start->step1 step3 Amide Coupling Reaction step1->step3 step2 Amine Library (R-NH₂) step2->step3 step4 Purification (Chromatography, Recrystallization) step3->step4 end Library of T2CA-Amide Derivatives for Biological Screening step4->end

Caption: A typical workflow for generating a library of T2CA-amides for drug discovery.

Key Experimental Protocols

The following protocols are presented as illustrative examples of the core transformations discussed. They are designed to be self-validating, where successful product formation confirms the intended chemical transformation.

Protocol 1: General Synthesis of N-Aryl Thiophene-2-Carboxamide

This protocol describes a standard amide coupling reaction, a fundamental transformation in medicinal chemistry. The choice of coupling agent (HATU) is justified by its high efficiency and low rate of side reactions, such as epimerization in chiral substrates.

  • Objective: To synthesize an N-aryl amide from T2CA and an aniline derivative.

  • Materials:

    • Thiophene-2-carboxylic acid (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting carboxylic acid is a key indicator of reaction completion.

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-aryl thiophene-2-carboxamide.

  • Validation: Characterization of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry will confirm the formation of the amide bond and the molecular weight of the target compound.

Protocol 2: Synthesis of 5-Bromo-thiophene-2-carboxylic acid via Dianion Formation

This protocol demonstrates the powerful C5-functionalization strategy. The use of LDA at low temperatures is critical to ensure kinetic deprotonation at the C5 position without side reactions.

  • Objective: To introduce a bromine atom at the C5 position of T2CA.

  • Materials:

    • Thiophene-2-carboxylic acid (1.0 eq)

    • Lithium Diisopropylamide (LDA) (2.2 eq, solution in THF/heptane/ethylbenzene)

    • 1,2-Dibromoethane (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (2.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the dianion. The formation of a precipitate or thick slurry is common.

    • Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization to afford 5-bromo-thiophene-2-carboxylic acid.

  • Validation: Successful synthesis is confirmed by spectroscopic analysis. The ¹H NMR spectrum should show the disappearance of the proton signal from the C5 position and the appearance of two doublets for the remaining C3 and C4 protons. Mass spectrometry will confirm the incorporation of one bromine atom.

Conclusion and Future Outlook

Thiophene-2-carboxylic acid and its derivatives remain a fertile ground for chemical innovation. Their proven track record in FDA-approved drugs underscores their importance in medicinal chemistry.[2] The synthetic versatility, allowing for precise modification at both the carboxylic acid group and the thiophene ring, ensures that T2CA will continue to be a preferred building block for constructing novel therapeutic agents and advanced functional materials.[8] Future research will likely focus on developing more efficient and sustainable catalytic methods for derivatization, such as C-H activation and late-stage functionalization, further expanding the accessible chemical space and accelerating the discovery of new, impactful molecules.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (NIH).
  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. OCL-PHARMCHEM.
  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate.
  • Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.
  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate.
  • Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. PubMed.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Thiophene-2-carboxylic acid. Wikipedia.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (NIH).
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • 2-Thiophenecarboxylic acid. Chem-Impex.
  • Exploring the Applications of 2-Thiophenecarboxylic Acid in Material Science. Ningbo Inno Pharmchem Co., Ltd.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar.
  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate.
  • Thiophene. Wikipedia.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • 2-Thiophenecarboxylic acid ReagentPlus®, 99%. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Heck reaction conditions for the functionalization of 5-(4-nitrophenyl)thiophene-2-carboxylic acid

An Application Guide to the Palladium-Catalyzed Heck Reaction: Strategic Functionalization of 5-(4-nitrophenyl)thiophene-2-carboxylic Acid Abstract This technical guide provides a comprehensive framework for the function...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Heck Reaction: Strategic Functionalization of 5-(4-nitrophenyl)thiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the functionalization of 5-(4-nitrophenyl)thiophene-2-carboxylic acid via the Mizoroki-Heck reaction. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] Its application to complex heterocyclic systems like thiophenes is of paramount importance in medicinal chemistry and materials science, where such scaffolds are prevalent.[2] This document, designed for researchers and drug development professionals, details the mechanistic underpinnings, provides a robust experimental protocol, and explores critical parameters for optimizing the vinylation of this specific, electronically complex substrate. We address the unique challenges and considerations posed by the presence of both a strongly electron-withdrawing nitro group and an acidic carboxylic acid moiety.

Mechanistic Rationale and Strategic Considerations

The Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding this mechanism is crucial for rational optimization and troubleshooting. The active catalyst is typically a 14-electron Pd(0) complex, which can be generated in situ from a Pd(II) precatalyst like Palladium(II) acetate.[5]

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or in this case, a presumed aryl halide precursor to the target molecule, such as 5-bromo-(4-nitrophenyl)thiophene-2-carboxylic acid). This is often the rate-determining step.[3] The presence of the electron-withdrawing nitro group on the phenyl ring is expected to accelerate this step.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons (syn-carbopalladation), forming a new C-C bond.[2][3] For activated alkenes like acrylates, this addition is highly regioselective, with the aryl group adding to the β-carbon.[3]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final substituted alkene product and a hydrido-palladium(II) species. This step typically proceeds to give the more thermodynamically stable trans (E) isomer.[3][6]

  • Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the generated acid (H-X) and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, closing the cycle.[2][5]

Key Considerations for 5-(4-nitrophenyl)thiophene-2-carboxylic Acid:
  • The Carboxylic Acid Group: The acidic proton will be readily deprotonated by the base in the reaction mixture. It is therefore essential to use at least one extra equivalent of base. The resulting carboxylate salt is generally compatible with the reaction conditions. An inorganic base like potassium carbonate or a non-nucleophilic organic base like triethylamine is suitable.[1]

  • Aryl Halide Precursor: The Heck reaction requires an aryl halide or triflate. For this protocol, we will assume the starting material is the corresponding 5-bromo or 5-iodo derivative of the target compound, as these are the most common coupling partners. The reactivity order is I > OTf > Br >> Cl.[3][7]

  • Potential Side Reactions: A "reductive Heck" reaction, where the alkylpalladium(II) intermediate is intercepted by a hydride source instead of undergoing β-hydride elimination, can be a competing pathway.[8] Additionally, under harsh conditions, decarboxylation of the thiophene ring could occur, although this is more common in specific "decarboxylative Heck" protocols.[9]

Catalytic Cycle Diagram

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex L₂Pd(II)(Ar)X oxidative_add->pd2_complex Ar-X insertion Migratory Insertion pd2_complex->insertion Alkene alkyl_pd Alkyl-Pd(II) Intermediate insertion->alkyl_pd beta_elim β-Hydride Elimination alkyl_pd->beta_elim hydrido_pd L₂Pd(II)(H)X beta_elim->hydrido_pd Product (Substituted Alkene) regen Reductive Elimination hydrido_pd->regen Base regen->pd0 Base-H⁺X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimized Protocol for Heck Functionalization

This protocol describes the coupling of a 5-halo-(4-nitrophenyl)thiophene-2-carboxylic acid derivative with a model alkene, methyl acrylate.

Reagents and Equipment
  • 5-bromo-(4-nitrophenyl)thiophene-2-carboxylic acid

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Hydrochloric acid (1M), Brine

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, condenser

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates, column chromatography supplies (silica gel)

Parameter Optimization Summary

The following table summarizes a robust starting point for the reaction conditions. Optimization may be required based on the specific alkene used.

ParameterRecommended ConditionRationale
Aryl Halide 5-bromo-(4-nitrophenyl)thiophene-2-carboxylic acidCommon starting material. Iodo- derivative would be more reactive.[7]
Alkene Methyl Acrylate (1.5 eq)Activated alkene, provides high regioselectivity. A slight excess drives the reaction.[1]
Pd Precatalyst Pd(OAc)₂ (2 mol%)Air-stable, reliable Pd(II) source that is reduced in situ.[10]
Ligand P(o-tol)₃ (4 mol%)Bulky, electron-rich phosphine that stabilizes the catalyst and promotes oxidative addition.[11]
Base K₂CO₃ (3.0 eq)Anhydrous inorganic base. Sufficient excess to neutralize the carboxylic acid and the HBr generated.[1]
Solvent Anhydrous DMFHigh-boiling polar aprotic solvent, effectively solubilizes reactants and salts.[12][13]
Temperature 110-120 °CStandard temperature range for Heck reactions involving aryl bromides.
Atmosphere Inert (N₂ or Ar)Protects the phosphine ligand and active Pd(0) species from oxidation.[11]
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-(4-nitrophenyl)thiophene-2-carboxylic acid (1.0 eq), potassium carbonate (3.0 eq), Palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Add methyl acrylate (1.5 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, which may cause it to precipitate. If it precipitates, it can be collected by filtration. If it remains in the organic layer, proceed to the next step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure functionalized product.

Experimental Workflow

The following diagram outlines the logical flow of the experimental process.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Base, Catalyst, Ligand charge Charge Flask & Establish Inert Atmosphere reagents->charge setup Assemble & Dry Glassware setup->charge add_solvents Add Anhydrous Solvent & Alkene charge->add_solvents heat Heat to 120 °C & Stir Vigorously add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool & Dilute monitor->cool extract Aqueous Workup & Acidification cool->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Heck reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Use fresh Pd(OAc)₂ and anhydrous solvent. Ensure the phosphine ligand has not oxidized. Increase temperature in 10 °C increments.
Formation of Byproducts Reductive Heck product; Alkene polymerization.Ensure the reaction is strictly anaerobic. Consider adding a radical inhibitor like BHT if polymerization is suspected.
Decarboxylation Reaction temperature is too high.Reduce the reaction temperature. This side reaction is less common under standard Heck conditions but possible.[9]
Difficulty in Purification Product co-elutes with phosphine oxide.Optimize chromatography conditions. A water wash during workup can help remove some water-soluble impurities.

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile tool for the C-C bond functionalization of 5-(4-nitrophenyl)thiophene-2-carboxylic acid derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired vinylated products can be achieved. The protocol presented here provides a reliable and well-reasoned starting point for researchers. The inherent functional group tolerance of the Heck reaction makes it an invaluable strategy in the synthesis of complex molecules for drug discovery and development.[2]

References

  • Meijere, A. de, & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379–2411.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • Wang, C., et al. (2020). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic Chemistry Frontiers, 7(19), 2918-2925.

  • Bunn, S. J., et al. (2021). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 11(15), 9896–9908.

  • Alfa Chemistry. (n.d.). Heck Reaction.

  • Chemistry Notes. (2022). Heck reaction: easy Mechanism, applications.

  • Zhang, T., et al. (2024). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 9(1), 1738–1747.

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments, (120), e55228.

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.

  • Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22441-22459.

  • Sci-Hub. (n.d.). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes.

  • PubMed. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[ b]thiophene 1,1-Dioxides with Arylboronic Acids.

  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.

  • ResearchGate. (n.d.). Palladium-Catalyzed Multiple Arylation of Thiophenes.

  • ResearchGate. (n.d.). Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophenes with Electron-Rich Aryl Halides: Facile Access to Thienoacene Derivatives.

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.

  • Wikipedia. (n.d.). Heck reaction.

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.

  • ResearchGate. (n.d.). Extension of the Heck Reaction to the Arylation of Activated Thiophenes.

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling.

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a.

  • Benchchem. (n.d.). Application Notes and Protocols: Heck Coupling for the Synthesis of 3-Thiopheneacrylic Acid Methyl Ester.

  • Wipf Group, University of Pittsburgh. (2007). Basic Principles - Heck Reactions.

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid.

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide to the Esterification of 5-(4-nitrophenyl)thiophene-2-carboxylic acid

Introduction: The Significance of Thiophene Esters in Medicinal Chemistry and Materials Science Thiophene-containing molecules are a cornerstone in the development of novel therapeutic agents and advanced functional mate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Esters in Medicinal Chemistry and Materials Science

Thiophene-containing molecules are a cornerstone in the development of novel therapeutic agents and advanced functional materials. The inherent electronic properties of the thiophene ring, coupled with its ability to engage in various biological interactions, make it a privileged scaffold in drug discovery. Specifically, esters of substituted thiophene-2-carboxylic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The introduction of a 4-nitrophenyl group at the 5-position of the thiophene ring further enhances the molecule's potential, offering sites for further functionalization and modulating its electronic and biological characteristics. This application note provides a detailed, step-by-step protocol for the synthesis of methyl 5-(4-nitrophenyl)thiophene-2-carboxylate, a key building block for researchers in drug development and materials science.

Theoretical Framework: The Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer-Speier esterification.[1][2][3] This reaction is a classic example of a nucleophilic acyl substitution and is reversible.[3] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water formed during the reaction.[3]

The mechanism of the Fischer-Speier esterification is a six-step process, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Addition of the alcohol to the protonated carbonyl carbon forms a tetrahedral intermediate.

  • Deprotonation of the oxonium ion.

  • Protonation of one of the hydroxyl groups to form a good leaving group (water).

  • Elimination of a water molecule, regenerating the carbonyl group.

  • Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol: Synthesis of Methyl 5-(4-nitrophenyl)thiophene-2-carboxylate

This protocol outlines the synthesis of methyl 5-(4-nitrophenyl)thiophene-2-carboxylate from 5-(4-nitrophenyl)thiophene-2-carboxylic acid using a standard Fischer-Speier esterification method.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-(4-nitrophenyl)thiophene-2-carboxylic acid≥98%e.g., Sigma-AldrichStarting material
Methanol (MeOH)Anhydrous, ≥99.8%e.g., Fisher ScientificReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)e.g., VWRCatalyst
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution-For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Granulare.g., Acros OrganicsDrying agent
Ethyl Acetate (EtOAc)ACS Gradee.g., EMD MilliporeExtraction solvent
HexaneACS Gradee.g., EMD MilliporeFor recrystallization
Round-bottom flask (100 mL)--Reaction vessel
Reflux condenser--To prevent solvent loss
Magnetic stirrer and stir bar--For efficient mixing
Heating mantle or oil bath--For controlled heating
Separatory funnel (250 mL)--For extraction
Rotary evaporator--For solvent removal
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., MerckFor reaction monitoring
Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add 5-(4-nitrophenyl)thiophene-2-carboxylic acid to a round-bottom flask. B 2. Add anhydrous methanol. A->B C 3. Slowly add concentrated sulfuric acid. B->C D 4. Reflux the mixture. C->D E 5. Cool the reaction mixture. D->E Monitor by TLC F 6. Remove excess methanol. E->F G 7. Dissolve residue in ethyl acetate and wash with NaHCO₃ solution. F->G H 8. Dry the organic layer with Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Recrystallize the crude product from ethyl acetate/hexane. I->J K 11. Isolate the pure product by filtration. J->K

Caption: Experimental workflow for the esterification of 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-nitrophenyl)thiophene-2-carboxylic acid (e.g., 2.49 g, 10 mmol).

  • Addition of Reagents: Add anhydrous methanol (50 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition of sulfuric acid is exothermic and should be done in a fume hood with appropriate personal protective equipment.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or an oil bath. Let the reaction proceed for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material in a small amount of ethyl acetate as a reference. Use a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC plate), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction and Neutralization: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the remaining acid. Be cautious as the evolution of CO₂ gas can cause pressure buildup in the separatory funnel. Vent the funnel frequently.

  • Drying: Wash the organic layer with brine (saturated NaCl solution, 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 5-(4-nitrophenyl)thiophene-2-carboxylate.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford the pure ester as a solid.

Characterization of Methyl 5-(4-nitrophenyl)thiophene-2-carboxylate

The identity and purity of the synthesized ester should be confirmed by spectroscopic methods.

Chemical Reaction Diagram

Caption: Fischer-Speier esterification of 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (4-nitrophenyl group): Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear at a higher chemical shift compared to the protons meta to the nitro group. For a similar nitrophenyl-containing compound, these signals appear at approximately δ 8.24 (d) and 7.52 (d) ppm.[4]

    • Thiophene Protons: Two doublets corresponding to the protons on the thiophene ring are expected. Their chemical shifts will be influenced by the electron-withdrawing nature of the ester and nitrophenyl groups.

    • Methyl Protons (ester): A singlet corresponding to the three protons of the methyl ester group is expected around δ 3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (ester): A signal for the ester carbonyl carbon is expected in the range of δ 160-165 ppm. For methyl thiophene-2-carboxylate, this signal appears at δ 162.7 ppm.[5]

    • Aromatic and Thiophene Carbons: Several signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the nitrophenyl and thiophene rings are expected. The carbon attached to the nitro group will be significantly deshielded.

    • Methyl Carbon (ester): A signal for the methyl carbon of the ester group is expected around δ 52 ppm.[5]

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • C=O Stretch (ester): A strong absorption band is expected in the region of 1710-1730 cm⁻¹, characteristic of the carbonyl group of an α,β-unsaturated ester.

    • C-O Stretch (ester): A strong absorption band is expected in the region of 1200-1300 cm⁻¹.

    • N-O Stretch (nitro group): Two strong absorption bands are expected, one symmetric and one asymmetric, in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

    • C-H Stretch (aromatic): Absorption bands are expected above 3000 cm⁻¹.

    • C=C Stretch (aromatic): Absorption bands are expected in the region of 1400-1600 cm⁻¹.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reaction can be refluxed for a longer period. Ensure that the methanol used is anhydrous, as the presence of water can shift the equilibrium back towards the reactants.

  • Low Yield: Low yields can result from incomplete reaction or losses during the work-up and purification steps. Ensure efficient extraction and careful handling during recrystallization.

  • Purification: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed for further purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful synthesis, purification, and characterization of methyl 5-(4-nitrophenyl)thiophene-2-carboxylate via Fischer-Speier esterification. By understanding the underlying reaction mechanism and following the step-by-step guide, researchers can reliably produce this valuable intermediate for their endeavors in drug discovery and materials science. The provided troubleshooting tips and characterization guidelines will further aid in achieving a high-purity product.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fischer–Speier esterification. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

Sources

Method

Application Notes & Protocols for Amide Coupling of 5-(4-Nitrophenyl)thiophene-2-carboxylic Acid

Introduction and Strategic Overview The formation of an amide bond is one of the most fundamental and frequently performed transformations in pharmaceutical and materials science research.[1][2] This document provides de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The formation of an amide bond is one of the most fundamental and frequently performed transformations in pharmaceutical and materials science research.[1][2] This document provides detailed protocols for the amide coupling of 5-(4-nitrophenyl)thiophene-2-carboxylic acid, a substrate of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties.[3]

The subject carboxylic acid presents a specific challenge for amide coupling. The presence of two electron-withdrawing moieties—the 4-nitrophenyl group and the thiophene ring—decreases the nucleophilicity of the carboxylate, potentially rendering standard coupling reactions sluggish.[1][4][5] Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity.

This guide details two robust, field-proven protocols for the successful synthesis of amides from this substrate:

  • Protocol 1: A cost-effective and reliable method using the carbodiimide EDC in conjunction with the additive HOBt .

  • Protocol 2: A high-efficiency method employing the uronium salt HATU , ideal for more challenging or sterically hindered amines.[6][7]

Mechanistic Principles of Amide Bond Formation

A successful amide coupling hinges on the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

EDC/HOBt Pathway

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[10] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less susceptible to side reactions, and reacts cleanly with the amine to form the desired amide.[11]

HATU Pathway

HATU is a highly efficient uronium-based coupling reagent that activates carboxylic acids to form a reactive OAt-active ester.[6][12] The reaction is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[13][14][15] The resulting carboxylate attacks HATU to generate the active ester, which then rapidly reacts with the amine.[11] The 7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the coupling through a neighboring group effect, making it particularly effective for difficult couplings.[12]

Comparative Analysis of Protocols

For ease of selection, the key parameters and expected outcomes of the two primary protocols are summarized below.

FeatureProtocol 1: EDC/HOBtProtocol 2: HATU
Reagent Cost LowerHigher
Reactivity GoodExcellent, especially for hindered substrates[16]
Typical Solvents Dichloromethane (DCM), Dimethylformamide (DMF)Anhydrous DMF, DCM
Base DIPEA or Triethylamine (TEA)DIPEA (Hünig's base)[13]
Reaction Time 8 - 24 hours1 - 18 hours
Byproduct Removal Water-soluble urea, removed by aqueous workup[8]Water-soluble tetramethylurea, removed by aqueous workup
Key Advantage Cost-effective, robust for general useHigh efficiency, rapid kinetics, low racemization risk[7]

Detailed Experimental Protocols

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and cost-effective method for the synthesis of a wide range of amides.

Materials:

  • 5-(4-nitrophenyl)thiophene-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM (to achieve 0.1-0.5 M concentration)

  • Standard workup reagents (Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-(4-nitrophenyl)thiophene-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Add anhydrous DMF or DCM to dissolve the solids.

  • Cool the reaction mixture to 0 °C using an ice bath while stirring.

  • Add EDC·HCl (1.2 equiv) to the mixture in portions over 5 minutes.[8]

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.[11]

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes effectively remove the urea byproduct and excess reagents.[8][11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.[11]

Protocol 2: HATU-Mediated High-Efficiency Amide Coupling

This protocol is recommended for sterically hindered substrates, electron-deficient amines, or when rapid and high-efficiency coupling is required.[16]

Materials:

  • 5-(4-nitrophenyl)thiophene-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to achieve 0.1-0.5 M concentration)

  • Standard workup reagents (Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Step-by-Step Methodology:

  • Under an inert atmosphere, add 5-(4-nitrophenyl)thiophene-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[11]

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. The bulky isopropyl groups on DIPEA prevent it from acting as a nucleophile, making it an ideal non-interfering base.[13][14][17]

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-20 minutes. This step is crucial to ensure the complete formation of the highly reactive OAt-active ester before the amine is introduced.[10][14]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[11]

Visualized Mechanisms and Workflows

General Amide Coupling Mechanism

Amide_Coupling_Mechanism cluster_activation Activation Step RCOOH R-COOH (Carboxylic Acid) ActiveIntermediate R-CO-X (Active Intermediate) RCOOH->ActiveIntermediate CouplingAgent Coupling Agent (EDC or HATU) CouplingAgent->ActiveIntermediate Base Base (DIPEA) Base->RCOOH Deprotonates Amide R-CONHR' (Amide Product) ActiveIntermediate->Amide Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Amide

Caption: General workflow for amide bond formation.

Experimental Workflow

Experimental_Workflow Start 1. Combine Acid, Coupling Reagent, & Amine/Base Cool 2. Cool to 0 °C Start->Cool AddReagents 3. Add Final Reagents (e.g., EDC, DIPEA) Cool->AddReagents React 4. React at RT (1-24h) AddReagents->React Monitor 5. Monitor by TLC / LC-MS React->Monitor Workup 6. Aqueous Workup (Wash with acid/base) Monitor->Workup Reaction Complete Isolate 7. Dry & Concentrate Workup->Isolate Purify 8. Purify (Chromatography) Isolate->Purify

Caption: Step-by-step experimental laboratory workflow.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Inactive reagents (hydrolyzed). 2. Insufficient activation time (HATU). 3. Low reactivity of amine.1. Use fresh, anhydrous solvents and reagents. 2. Ensure pre-activation step is performed for at least 15 min. 3. Switch to a more powerful reagent (EDC -> HATU). Consider increasing reaction temperature cautiously (e.g., to 40-50 °C).[10]
Formation of Byproducts 1. N-acylurea formation (EDC). 2. Side reaction with base (e.g., TEA).1. Ensure sufficient HOBt is used (at least 1.1 equiv). 2. Use a sterically hindered, non-nucleophilic base like DIPEA instead of TEA.[18]
Difficulty Removing Byproducts 1. EDC/urea byproduct not fully removed. 2. DIPEA salts remaining.1. Perform multiple aqueous washes during workup. EDC byproducts are water-soluble.[8] 2. Ensure acidic wash (e.g., 1N HCl or 5% citric acid) is performed to protonate and extract residual DIPEA.

References

  • Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook.

  • 5-(4-Nitrophenyl)thiophene-2-carboxylic acid. Chem-Impex.

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.

  • Troubleshooting difficult amide bond formation with hindered substrates. Benchchem.

  • HATU. Wikipedia.

  • Acid-Amine Coupling using EDCI. Organic Synthesis.

  • Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.

  • Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications.

  • Albericio, F., & El-Faham, A. (2018). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub.

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

  • Olsson, R., & Wellner, E. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

  • Technical Support Center: N,N-Diisopropylethylenediamine (DIPEA) Mediated Reactions. Benchchem.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. SciSpace.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.

  • Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Publishing.

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.

  • Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. Benchchem.

  • Does using DIPEA in a peptide coupling reaction that different from TEA? Reddit.

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

Sources

Application

Application Notes and Protocols: 5-(4-nitrophenyl)thiophene-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of 5-(4-nitrophenyl)thiophene-2-carboxylic acid 5-(4-nitrophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound that has garnered significant interest as a versatile scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-(4-nitrophenyl)thiophene-2-carboxylic acid

5-(4-nitrophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound that has garnered significant interest as a versatile scaffold in medicinal chemistry and materials science.[1] Its structure, featuring a central thiophene ring flanked by a reactive carboxylic acid and an electronically-modifiable nitrophenyl group, offers multiple avenues for synthetic elaboration. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while possessing unique electronic properties.[2] The carboxylic acid provides a convenient handle for amide and ester formation, two of the most fundamental linkages in drug molecules.[3] Concurrently, the nitro group can be readily transformed into other functional groups, most notably an amine, which can then be further derivatized. This trifecta of reactive sites makes 5-(4-nitrophenyl)thiophene-2-carboxylic acid a powerful starting material for the construction of complex molecular architectures and combinatorial libraries for drug discovery and the development of novel organic materials.[1] This guide provides detailed protocols and scientific rationale for leveraging this building block in key synthetic transformations.

Physicochemical Properties
PropertyValueReference
CAS Number 80387-79-7
Molecular Formula C₁₁H₇NO₄S
Molecular Weight 249.24 g/mol
Appearance Solid
InChI Key KQLUSGVTGAPFDW-UHFFFAOYSA-N

Core Synthetic Applications and Workflow

The strategic utility of 5-(4-nitrophenyl)thiophene-2-carboxylic acid stems from the orthogonal reactivity of its three key functional domains: the carboxylic acid, the nitro group, and the thiophene core. The following diagram illustrates the primary synthetic pathways accessible from this building block.

G start 5-(4-nitrophenyl)thiophene-2-carboxylic acid amide Amide Derivatives start->amide Amide Coupling (R-NH₂, Coupling Agents) ester Ester Derivatives start->ester Esterification (R-OH, Acid/Base Catalysis) amine 5-(4-aminophenyl)thiophene -2-carboxylic acid derivatives start->amine Nitro Reduction (e.g., SnCl₂, H₂, Pd/C) suzuki_precursor Halogenated Thiophene (e.g., 4-bromo derivative) start->suzuki_precursor Halogenation (e.g., NBS) further_amide Further Amide/Sulfonamide Derivatives amine->further_amide Acylation / Sulfonylation (Acyl Halides, Sulfonyl Halides) suzuki_product Biaryl Thiophene Derivatives suzuki_precursor->suzuki_product Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst)

Caption: Key synthetic transformations of 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Protocol I: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is one of the most frequently employed reactions in medicinal chemistry.[3] The conversion of the carboxylic acid of the title compound into an amide is efficiently achieved using carbodiimide coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt) or an acyl transfer catalyst like 4-Dimethylaminopyridine (DMAP).[4]

Rationale: The direct reaction between a carboxylic acid and an amine is unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Coupling agents like EDC activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. The addition of HOBt can trap the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and can improve yields, especially with less reactive amines.[4]

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(4-nitrophenyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: In a separate vial, dissolve EDC·HCl (1.5 eq) and HOBt (0.2 eq, optional but recommended) in a minimal amount of anhydrous DMF.

  • Reaction Initiation: Cool the flask containing the acid and amine to 0 °C in an ice bath. Add the EDC/HOBt solution dropwise to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure amide.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep1 Dissolve Acid in DMF prep2 Add Amine & Base prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add EDC/HOBt Solution react1->react2 react3 Stir at RT (12-24h) react2->react3 workup1 Dilute & Wash react3->workup1 workup2 Dry & Concentrate workup1->workup2 purify Column Chromatography workup2->purify

Caption: Workflow for a typical amide coupling reaction.

Protocol II: Esterification via Acid Chloride Formation

Esterification provides another critical pathway for derivatization. While direct Fischer esterification is possible, a more robust and generally higher-yielding method involves a two-step process: conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol.

Rationale: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride gas. The acid chloride is a highly reactive electrophile that readily reacts with alcohols, even sterically hindered ones, to form esters.[6] The addition of a mild base like triethylamine or pyridine is often used to scavenge the HCl produced in the second step.[6]

Detailed Step-by-Step Protocol:
  • Acid Chloride Formation: In a fume hood, suspend 5-(4-nitrophenyl)thiophene-2-carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The solid should dissolve as the acid chloride forms.

  • Removal of Excess Reagent: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude acid chloride is often used directly in the next step without further purification.

  • Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Addition of Alcohol and Base: Add the desired alcohol (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction and Work-up: Allow the reaction to stir at room temperature for 4-12 hours. Upon completion, dilute with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

Protocol III: Reduction of the Nitro Group to an Amine

The nitro group is a versatile functional handle that can be readily reduced to a primary amine, opening up avenues for further functionalization such as secondary amide formation, sulfonamide synthesis, or diazotization reactions.

Rationale: A common and effective method for the reduction of aromatic nitro groups is the use of tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol or ethyl acetate. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the solvent or an added acid. This method is generally high-yielding and tolerates a wide range of other functional groups, including carboxylic acids and esters.

Detailed Step-by-Step Protocol:
  • Setup: Suspend 5-(4-nitrophenyl)thiophene-2-carboxylic acid (or its ester/amide derivative) (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and pH Adjustment: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add water and carefully basify the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ or NaOH until the pH is ~8-9. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with several portions of ethyl acetate. The product amine should be in the organic phase.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude amine can be purified by column chromatography if necessary.

Protocol IV: Suzuki Cross-Coupling for Core Modification

While the parent molecule is not directly amenable to Suzuki coupling, halogenated derivatives of the thiophene ring can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions to introduce new aryl or heteroaryl substituents.[7][8] This strategy dramatically expands the accessible chemical space. The following is a representative protocol for the Suzuki coupling of a hypothetical 5-(4-nitrophenyl)-4-bromothiophene-2-carboxylic acid ester.

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound (like an arylboronic acid) and an organohalide, catalyzed by a palladium(0) complex.[9] The reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

G Pd0 Pd(0) Catalyst OxAdd [R-Pd(II)-X] Pd0->OxAdd Oxidative Addition ArX Thiophene-Br (R-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar-B(OH)₂) Transmetal [R-Pd(II)-Ar] ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Thiophene-Aryl (R-Ar)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol (Representative):
  • Setup: To a microwave vial or Schlenk tube, add the bromo-thiophene starting material (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand like SPhos (0.04 eq).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction to 90-110 °C for 4-18 hours. The reaction can often be accelerated using microwave irradiation.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the biaryl thiophene derivative.

Conclusion and Future Perspectives

5-(4-nitrophenyl)thiophene-2-carboxylic acid is a highly valuable and cost-effective building block for synthetic chemists. The protocols outlined in this guide demonstrate its utility in constructing diverse molecular libraries through straightforward and robust chemical transformations. The ability to perform amide/ester formation, nitro group reduction, and Suzuki cross-coupling (on halogenated derivatives) provides a powerful toolkit for researchers in drug discovery and materials science, enabling the rapid generation of novel compounds with potential applications as anti-inflammatory, antimicrobial, or anticancer agents, as well as components for organic electronics.[1][2]

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Retrieved from [Link]

  • Gomha, S. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. Retrieved from [Link]

  • Verma, R., & Kumar, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-145. Retrieved from [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Koposov, A. Y., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Retrieved from [Link]

  • Google Patents. (1991). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • PubChem. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

  • Moodley, K. (2021). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. Retrieved from [Link]

  • Bibi, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry, 10, 981944. Retrieved from [Link]

  • Khan, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ACS Omega, 7(33), 29125-29139. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:91059-63-1 | 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. Retrieved from [Link]

  • Hu, B., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(29), 3749-3752. Retrieved from [Link]

  • Naz, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7360. Retrieved from [Link]

  • Khan, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. Retrieved from [Link]

  • Chirită, C., et al. (2012). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 60(4), 547-556. Retrieved from [Link]

  • Old, D. W., et al. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 120(37), 9722-9723. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). 5-nitro-2-thiophenecarboxylic acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 5-(4-nitrophenyl)thiophene-2-carboxylic acid in Materials Science

Introduction 5-(4-nitrophenyl)thiophene-2-carboxylic acid is a versatile bifunctional organic molecule that has garnered significant interest in the field of materials science. Its rigid thiophene core, conjugated with a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-nitrophenyl)thiophene-2-carboxylic acid is a versatile bifunctional organic molecule that has garnered significant interest in the field of materials science. Its rigid thiophene core, conjugated with an electron-withdrawing nitrophenyl group and bearing a carboxylic acid functional handle, imparts a unique combination of electronic, optical, and chemical properties. This unique structure makes it an excellent building block for a variety of advanced materials. The thiophene ring offers enhanced electronic properties suitable for organic semiconductors, while the nitrophenyl group provides opportunities for diverse functionalization and tuning of the material's optoelectronic characteristics. The carboxylic acid moiety serves as a critical anchoring group for surface modification or as a linker in the construction of larger supramolecular structures like Metal-Organic Frameworks (MOFs).[1]

This guide provides an in-depth exploration of the applications of 5-(4-nitrophenyl)thiophene-2-carboxylic acid, offering detailed protocols for its synthesis and its integration into functional materials. These notes are intended for researchers and scientists in materials chemistry, organic electronics, and drug development, providing both the foundational principles and the practical methodologies to leverage the potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(4-nitrophenyl)thiophene-2-carboxylic acid is presented in the table below. Understanding these properties is crucial for its handling, processing, and application in various material systems.

PropertyValueReference
CAS Number 80387-79-7
Molecular Formula C₁₁H₇NO₄S
Molecular Weight 249.24 g/mol
Appearance Solid
Melting Point >200 °C[2]
SMILES O=C(O)c1scc(c1)-c2ccc(cc2)[O-]
InChI 1S/C11H7NO4S/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14)

Synthesis Protocol

The synthesis of 5-(4-nitrophenyl)thiophene-2-carboxylic acid can be achieved through a multi-step process involving a Suzuki coupling reaction followed by oxidation. This protocol provides a reliable method for obtaining the target compound with good yield and purity.

Diagram of Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Oxidation A 5-Bromothiophene-2-carbaldehyde C 5-(4-Nitrophenyl)thiophene-2-carbaldehyde A->C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80°C B 4-Nitrophenylboronic acid B->C D 5-(4-Nitrophenyl)thiophene-2-carbaldehyde E 5-(4-Nitrophenyl)thiophene-2-carboxylic acid D->E KMnO₄, Acetone/H₂O, rt

Caption: Synthetic route to 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 5-(4-nitrophenyl)thiophene-2-carbaldehyde (Suzuki Coupling)

This step is adapted from a similar synthesis of a furan analog.[3]

  • Materials:

    • 5-Bromothiophene-2-carbaldehyde (1.0 eq)

    • 4-Nitrophenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene

    • Ethanol

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add 5-bromothiophene-2-carbaldehyde, 4-nitrophenylboronic acid, and potassium carbonate.

    • Add a 4:1:1 mixture of toluene, ethanol, and water.

    • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(4-nitrophenyl)thiophene-2-carbaldehyde as a solid.

Step 2: Synthesis of 5-(4-nitrophenyl)thiophene-2-carboxylic acid (Oxidation)

This step is adapted from the oxidation of a similar nitrothiophene derivative.[4]

  • Materials:

    • 5-(4-Nitrophenyl)thiophene-2-carbaldehyde (1.0 eq)

    • Potassium permanganate (KMnO₄) (2.0 eq)

    • Acetone

    • Deionized water

  • Procedure:

    • Dissolve 5-(4-nitrophenyl)thiophene-2-carbaldehyde in acetone in a round-bottom flask.

    • In a separate beaker, dissolve potassium permanganate in water.

    • Slowly add the aqueous potassium permanganate solution to the aldehyde solution at room temperature with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours. A brown precipitate of manganese dioxide will form.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and only the brown precipitate remains.

    • Filter the mixture through a pad of Celite to remove the manganese dioxide, washing the filter cake with acetone.

    • Remove the acetone from the filtrate under reduced pressure.

    • Acidify the remaining aqueous solution with 2M HCl to a pH of approximately 2. A precipitate will form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Application in Organic Electronics

The unique electronic structure of 5-(4-nitrophenyl)thiophene-2-carboxylic acid makes it and its derivatives promising candidates for use in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] The extended π-conjugation pathway facilitates charge transport, a critical requirement for semiconductor performance.

Application Note: Organic Field-Effect Transistors (OFETs)

Derivatives of 5-(4-nitrophenyl)thiophene-2-carboxylic acid can be designed and synthesized to act as the active semiconductor layer in an OFET. The carboxylic acid group can be esterified or converted to an amide to introduce solubilizing groups or to modify the electronic properties of the molecule. The performance of these devices is highly dependent on the processing conditions and the resulting morphology of the semiconductor film.[5]

Diagram of OFET Fabrication Workflow

OFET_Fabrication cluster_0 Device Fabrication A Substrate Cleaning (Si/SiO₂ wafer) B Surface Treatment (e.g., HMDS or OTS) A->B C Semiconductor Deposition (Spin-coating or Evaporation) B->C D Annealing C->D E Source/Drain Electrode Deposition (e.g., Au, via shadow mask) D->E F Device Characterization E->F

Caption: General workflow for the fabrication of a bottom-gate, top-contact OFET.

Protocol: Fabrication of an OFET with a 5-(4-nitrophenyl)thiophene-2-carboxylate Derivative

This protocol outlines the general steps for fabricating an OFET using a solution-processable derivative of the title compound.

  • Materials:

    • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate electrode and dielectric)

    • Solubilized derivative of 5-(4-nitrophenyl)thiophene-2-carboxylic acid (e.g., an ester with long alkyl chains) dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene)

    • Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment

    • Gold (Au) for source and drain electrodes

  • Procedure:

    • Substrate Cleaning:

      • Sonnicate the Si/SiO₂ substrate in acetone, then isopropanol, each for 15 minutes.

      • Dry the substrate with a stream of nitrogen gas.

      • Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

    • Surface Modification:

      • For a hydrophobic surface, treat the substrate with HMDS vapor at 150 °C for 30 minutes, or immerse it in a 10 mM solution of OTS in toluene for 12 hours.

      • Rinse with the appropriate solvent and dry with nitrogen.

    • Semiconductor Deposition:

      • Prepare a solution of the 5-(4-nitrophenyl)thiophene-2-carboxylate derivative (e.g., 5-10 mg/mL).

      • Spin-coat the solution onto the treated substrate at a suitable speed (e.g., 2000-4000 rpm) for 60 seconds.

    • Annealing:

      • Anneal the semiconductor film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) for 30-60 minutes to improve film crystallinity and remove residual solvent.

    • Electrode Deposition:

      • Using a shadow mask, thermally evaporate 50 nm of gold to define the source and drain electrodes. The channel length and width are determined by the mask dimensions.

    • Characterization:

      • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. Key parameters to extract are the field-effect mobility, on/off ratio, and threshold voltage.

Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of 5-(4-nitrophenyl)thiophene-2-carboxylic acid makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[6] The properties of the MOF, such as pore size, surface area, and functionality, can be tuned by the choice of the organic linker.[7] A patent describes the synthesis of a MOF using thiophene-2,5-dicarboxylic acid, highlighting the utility of thiophene-based linkers.[8]

Application Note: MOF Synthesis for Gas Sorption and Catalysis

MOFs constructed using 5-(4-nitrophenyl)thiophene-2-carboxylic acid as a linker can exhibit interesting properties for applications in gas storage, separation, and catalysis. The nitro group can be a site for post-synthetic modification or can contribute to the overall electronic properties of the framework.

Diagram of MOF Synthesis Workflow

MOF_Synthesis cluster_0 Solvothermal Synthesis A Combine Linker and Metal Salt in a Solvent (e.g., DMF) B Seal in a Teflon-lined Autoclave A->B C Heat at Elevated Temperature (e.g., 100-150°C) for 24-72h B->C D Cool to Room Temperature C->D E Isolate and Wash Crystals D->E F Activate the MOF (Solvent Exchange and Heating under Vacuum) E->F G Characterize the MOF (PXRD, TGA, BET) F->G

Caption: General workflow for the solvothermal synthesis of a MOF.

Protocol: Solvothermal Synthesis of a MOF using 5-(4-nitrophenyl)thiophene-2-carboxylic acid

This protocol provides a general procedure for the synthesis of a MOF using the title compound as the organic linker. The specific metal salt and reaction conditions may need to be optimized.

  • Materials:

    • 5-(4-nitrophenyl)thiophene-2-carboxylic acid (organic linker)

    • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

    • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Procedure:

    • In a glass vial, dissolve 5-(4-nitrophenyl)thiophene-2-carboxylic acid and the metal salt in DMF in a specific molar ratio (e.g., 1:1 or 2:1 linker to metal).

    • Sonicate the mixture for a few minutes to ensure complete dissolution.

    • Place the vial inside a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 120 °C).

    • Maintain the temperature for a set period (e.g., 48 hours).

    • Allow the autoclave to cool slowly to room temperature.

    • Crystals of the MOF should have formed. Carefully collect the crystals by decanting the mother liquor.

    • Wash the crystals with fresh DMF several times to remove any unreacted starting materials.

    • To activate the MOF (remove solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent periodically.

    • Decant the solvent and heat the MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours.

    • Characterize the resulting MOF using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.

Other Potential Applications

Sensors

The conjugated system of 5-(4-nitrophenyl)thiophene-2-carboxylic acid can be exploited for the development of chemical sensors.[1] The interaction of the molecule with specific analytes can lead to changes in its optical (colorimetric or fluorescent) or electrical properties. The carboxylic acid group is particularly useful for anchoring the molecule to a transducer surface.

Nonlinear Optical (NLO) Materials

Molecules with a donor-π-acceptor structure often exhibit significant nonlinear optical (NLO) properties.[9] The 5-(4-nitrophenyl)thiophene-2-carboxylic acid framework, with the electron-donating thiophene ring and the electron-withdrawing nitro group, possesses this characteristic architecture. Derivatives of this compound could be incorporated into polymers or grown as single crystals for applications in optoelectronics and photonics. A study on a similar organic crystal, 5-nitro-2-thiophenecarboxaldehyde-4-methylphenylhydrazone, has shown the existence of multiple crystalline phases with varying NLO properties.[10]

References

  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. [Link]

  • The Summer Undergraduate Research Fellowship (SURF) Symposium: Analysis of the Fabrication Conditions in Organic Field-Effect Transistors. Purdue e-Pubs. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Selective Growth of Polymorphs: An Investigation of the Organic Nonlinear Optical Crystal 5-Nitro-2-thiophenecarboxaldehyde-4-methylphenylhydrazone. Hong Kong Baptist University - HKBU Scholars. [Link]

  • Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research. [Link]

  • A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.
  • (a) Fabrication process of the organic field-effect transistor arrays... ResearchGate. [Link]

  • Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
  • Organic Field-Effect Transistors. ResearchGate. [Link]

  • Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons. [Link]

  • 5-(4-Nitrophenyl)thiophene-2-carboxylic acid. Amerigo Scientific. [Link]

  • (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]

  • Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. NIH. [Link]

  • Fabrication of Solution-Processed Organic Field-Effect Transistor by Structural Engineering of Naphtho[1,2-b:5,6-b']dithiophene Derivatives | Request PDF. ResearchGate. [Link]

  • Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C2. Baghdad Science Journal. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Organic compounds and their use as pharmaceuticals. Justia Patents. [Link]

  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. [Link]

  • Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan... ResearchGate. [Link]

  • Process for the preparation of thiophene dicarboxylic acid.
  • Processes and intermediates for manufacturing retroviral protease inhibiting compounds.
  • (i) Synthesis, antimicrobial evaluation, and photophysical studies of novel conjuga - MURAL - Maynooth University Research Archive Library. [Link]

Sources

Application

Application Note & Protocols: Synthesis and Characterization of Conductive Polymers from 5-(4-nitrophenyl)thiophene-2-carboxylic Acid Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of novel conductive polymers derived from 5-(4-nitrophenyl)thiophene-2-carb...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel conductive polymers derived from 5-(4-nitrophenyl)thiophene-2-carboxylic acid. Polythiophenes are a significant class of conjugated polymers known for their environmental stability and versatile electronic properties.[1][2] Functionalization of the thiophene ring is a key strategy to modulate these properties for specific applications in electronics, sensing, and biomedical devices.[1][3] The monomer, 5-(4-nitrophenyl)thiophene-2-carboxylic acid, is a compelling building block; the electron-withdrawing nitro group and the versatile carboxylic acid moiety offer unique electronic characteristics and a handle for post-polymerization modification.[4][5][6] This guide details two primary synthesis methodologies—chemical oxidative polymerization for bulk synthesis and electrochemical polymerization for thin-film fabrication—and outlines essential characterization techniques to validate the resulting polymers.

Introduction: The Strategic Advantage of Functionalized Thiophenes

Conducting polymers have revolutionized modern electronics by combining the electrical properties of semiconductors with the mechanical flexibility and processing advantages of plastics.[7] Among these, polythiophene and its derivatives are extensively studied due to their high stability and tunable optoelectronic characteristics.[8][9] The properties of the final polymer are critically dependent on the structure of the initial monomer unit.[8]

The monomer 5-(4-nitrophenyl)thiophene-2-carboxylic acid serves as a strategic precursor for advanced materials.[4][6] Its structure offers two key functional handles:

  • The 4-Nitrophenyl Group: This potent electron-withdrawing group is expected to lower the HOMO/LUMO energy levels of the resulting polymer, which can enhance stability and alter its electrochemical and optical properties.

  • The Carboxylic Acid Group: This moiety not only influences solubility but also provides a reactive site for covalent attachment of other molecules, such as bioreceptors for sensor applications, or for creating complex polymer architectures.[5][10]

This application note provides detailed, field-tested protocols for polymerizing this monomer, enabling researchers to explore its potential in areas ranging from organic electronics to advanced biosensors.

Synthetic Strategies: Chemical vs. Electrochemical Polymerization

Two primary methods are employed for the synthesis of polythiophenes: chemical and electrochemical polymerization.[11][12]

  • Chemical Oxidative Polymerization: This solution-based method is ideal for producing bulk quantities of the polymer powder. It typically utilizes a chemical oxidant, such as iron(III) chloride (FeCl₃), to initiate polymerization.[13][14] This approach is scalable and does not require specialized electrochemical equipment.[14]

  • Electrochemical Polymerization: This technique is superior for fabricating high-quality, uniform thin films directly onto a conductive substrate.[10] By applying an electrical potential, the monomer is oxidized and polymerizes on the electrode surface, offering precise control over film thickness, morphology, and properties.[15]

The choice between these methods depends entirely on the desired final application—bulk powder for composite materials or thin films for electronic devices.

Protocol I: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(5-(4-nitrophenyl)thiophene-2-carboxylic acid) in bulk via oxidative coupling with FeCl₃. The mechanism involves the formation of radical cations from the monomer, which then couple to form the polymer chain.

Experimental Workflow: Chemical Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A Dissolve Monomer in Anhydrous Solvent C Add Oxidant Dropwise to Monomer Solution (Inert Atmosphere, 0°C) A->C B Prepare Oxidant Solution (FeCl₃ in Solvent) B->C D Stir at Room Temp (e.g., 24 hours) C->D E Precipitate Polymer in Methanol D->E F Filter and Collect Solid E->F G Wash with Methanol (Remove FeCl₃ & Oligomers) F->G H Dry Under Vacuum G->H cluster_prep Preparation cluster_cell Cell Assembly cluster_deposition Deposition cluster_final Post-Processing A Prepare Electrolyte Solution: Monomer + Supporting Electrolyte in Anhydrous Acetonitrile C Assemble Three-Electrode Cell: Working (ITO), Counter (Pt), Reference (Ag/AgCl) A->C B Clean Substrates (e.g., ITO glass) B->C D Deoxygenate Solution (Bubble with Argon) C->D E Connect to Potentiostat D->E F Apply Potential Sweep (Cyclic Voltammetry) E->F G Monitor Film Growth (Increase in peak currents) F->G H Rinse Film with Solvent G->H I Dry Film H->I

Sources

Method

Application Note: A Protocol for the Synthesis of Novel Thiophene-Azo Dyes from a 5-(4-Nitrophenyl)thiophene Precursor

Introduction: The Chromophoric Potential of Functionalized Thiophenes Thiophene-based dyes are a significant class of organic colorants, prized for their unique electronic properties which often lead to bright, intense c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromophoric Potential of Functionalized Thiophenes

Thiophene-based dyes are a significant class of organic colorants, prized for their unique electronic properties which often lead to bright, intense colors and good fastness properties.[1] The electron-rich nature of the thiophene ring makes it an excellent building block for chromophores, and its properties can be finely tuned by the introduction of various substituents.[1][2] The incorporation of a thiophene nucleus in an azo dye structure can lead to a bathochromic (deepening of color) shift compared to analogous benzene-based dyes.[3] This guide provides a detailed protocol for the synthesis of novel azo dyes, leveraging a 5-(4-nitrophenyl)thiophene scaffold. The starting material, 5-(4-nitrophenyl)thiophene-2-carboxylic acid, is a versatile building block used in materials science and organic synthesis.[4][5] Its nitrophenyl substituent and carboxylic acid group offer opportunities for creating dyes with interesting photo-physical properties and potential for further functionalization.

Principle of Synthesis: From Carboxylic Acid to Azo Dye

The cornerstone of azo dye synthesis is the reaction between a diazonium salt and an electron-rich coupling component.[6][7] Diazonium salts are typically generated from primary aromatic amines through a process called diazotization.[8]

The specified starting material, 5-(4-nitrophenyl)thiophene-2-carboxylic acid, does not possess the requisite primary amine group. Therefore, a preliminary synthetic modification is necessary. A common route to convert an aromatic carboxylic acid to an amine is the Curtius rearrangement. This multi-step process converts the carboxylic acid into an acyl azide, which then rearranges upon heating to an isocyanate, and is subsequently hydrolyzed to the primary amine.

For the purposes of this protocol, we will assume the successful conversion of 5-(4-nitrophenyl)thiophene-2-carboxylic acid to 2-amino-5-(4-nitrophenyl)thiophene . This amine is the direct precursor for the diazotization step. The overall synthetic strategy is a two-stage process:

  • Diazotization: The primary amine on the thiophene ring is converted into a reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[8][9]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative, to form the final azo dye.[1]

Detailed Experimental Protocol

This protocol details the synthesis of a representative thiophene-azo dye from 2-amino-5-(4-nitrophenyl)thiophene and N,N-diethylaniline as the coupling component.

Materials and Reagents
  • 2-amino-5-(4-nitrophenyl)thiophene

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Propionic acid

  • N,N-diethylaniline

  • 10% Aqueous hydrochloric acid (HCl)

  • Sodium acetate

  • Ethanol

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer with cooling bath

Step 1: Diazotization of 2-Amino-5-(4-nitrophenyl)thiophene

The causality behind this step is the generation of the highly reactive nitrosonium ion (NO⁺) from sodium nitrite and acid, which then reacts with the primary amine to form the diazonium salt. The reaction is conducted at 0-5 °C to prevent the premature decomposition of the unstable diazonium salt.[9]

  • Procedure:

    • In a 100 mL beaker, create a suspension of 2-amino-5-(4-nitrophenyl)thiophene (10 mmol) in a mixture of glacial acetic acid (15 mL) and propionic acid (5 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.

    • In a separate beaker, carefully dissolve sodium nitrite (11 mmol, 0.76 g) in concentrated sulfuric acid (5 mL) while keeping the temperature below 20 °C. This forms nitrosylsulfuric acid.

    • Slowly add the cold nitrosylsulfuric acid solution dropwise to the stirred thiophene suspension. It is critical to maintain the reaction temperature between 0 and 5 °C throughout the addition.

    • Continue stirring the mixture in the ice bath for an additional 2 hours to ensure the diazotization is complete. The resulting solution, which should be clear, contains the thiophene diazonium salt.

Step 2: Azo Coupling with N,N-Diethylaniline

The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring of the coupling component (N,N-diethylaniline). The diethylamino group is a strong electron-donating group, activating the para position for electrophilic attack.

  • Procedure:

    • In a 250 mL beaker, dissolve N,N-diethylaniline (10 mmol, 1.49 g) in 20 mL of 10% aqueous hydrochloric acid.

    • Cool this solution to 0-5 °C in a separate ice bath.

    • With vigorous stirring, slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution.

    • A colored precipitate of the azo dye should form almost immediately.

    • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

Work-up and Purification
  • Procedure:

    • Collect the precipitated crude dye by vacuum filtration using a Buchner funnel.

    • Wash the solid with a generous amount of cold water to remove any residual acid and salts.

    • Neutralize the dye by washing it with a dilute solution of sodium acetate.

    • Perform a final wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified dye in a vacuum oven at 60 °C.

Characterization of the Synthesized Dye

The structure and purity of the novel dye should be confirmed using a suite of analytical techniques.

  • UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) in a suitable solvent (e.g., DMF or ethanol), which indicates the color of the dye.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. Look for the characteristic N=N stretching vibration of the azo group, typically found in the region of 1400-1450 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the aromatic and aliphatic protons in the final structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye, confirming its molecular formula.

Table 1: Hypothetical Characterization Data for the Synthesized Dye
ParameterExpected ValueRationale
λ_max (in DMF) 550 - 650 nmThe extended π-conjugation system involving the thiophene ring, the azo bridge, and the two phenyl rings is expected to result in absorption in the visible region, likely producing a blue to violet color.[3]
FT-IR (cm⁻¹) ~1420 (N=N)Characteristic stretching frequency for the azo group.
~1520 & ~1340Asymmetric and symmetric stretching of the NO₂ group.
¹H NMR (ppm) 7.0 - 8.5Complex multiplet region corresponding to the protons on the thiophene and phenyl rings.
~3.5 (q), ~1.2 (t)Quartet and triplet signals corresponding to the ethyl groups of the N,N-diethylaniline moiety.
MS (m/z) [M+H]⁺The molecular ion peak corresponding to the calculated molecular weight of the final product.

Visualization of Workflow and Chemistry

A clear visualization of the process aids in understanding the experimental sequence and the underlying chemical transformation.

G cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Work-up & Purification A Suspend 2-amino-5-(4-nitrophenyl)thiophene in acid mixture B Cool to 0-5 °C A->B D Add Nitrosylsulfuric Acid to Thiophene Suspension B->D C Prepare Nitrosylsulfuric Acid C->D E Stir for 2 hours at 0-5 °C D->E G Add Diazonium Salt Solution E->G Diazonium Salt Solution F Prepare cold solution of N,N-diethylaniline in HCl F->G H Stir for 1-2 hours at 0-5 °C G->H I Vacuum Filtration H->I J Wash with Water & NaOAc I->J K Recrystallize from Ethanol J->K L Dry under Vacuum K->L

Caption: Experimental workflow for the synthesis of a thiophene-azo dye.

Caption: Overall reaction scheme for the azo dye synthesis.

References

  • Nassar, H. S. (n.d.). New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. SciSpace. Retrieved from [Link]

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
  • Jirjees, V. Y., & Al-Hamdani, A. A. S. (n.d.). General synthesis route for azo dyes containing thiophene. ResearchGate. Retrieved from [Link]

  • Jirjees, V. Y., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26953-26975.
  • Maradiya, H. R., & Patel, V. S. (2002). SYNTHESIS OF NOVEL AZO DYES CONTAINING THIOPHENE MOIETY. Chemistry of Heterocyclic Compounds, 38(11), 1324-1327.
  • Singh, M. V., et al. (2023). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ResearchGate. Retrieved from [Link]

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. ResearchGate. Retrieved from [Link]

  • Di Donato, F., et al. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. MDPI. Retrieved from [Link]

  • Naik, P. R., & Desai, K. R. (2005). Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. ResearchGate. Retrieved from [Link]

  • Generic Vendor. (n.d.). 5-(4-Nitrophenyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Ali, M. M. (2016). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). NOVEL HETEROCYCLIC DISPERSE DYES WITH THIOPHENE MOIETY FOR DYEING POLYESTER FIBRES. Retrieved from [Link]

  • Bresciani, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Lipton, M. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. Retrieved from [Link]

  • Wang, J., et al. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. PMC. Retrieved from [Link]

Sources

Application

Application Note & Protocol: A Guide to the Photophysical Characterization of 5-Arylthiophene-2-Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds and their photophysical properties. Abstract: 5-Arylthiophene-2-carboxylic acids represent a significan...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds and their photophysical properties.

Abstract: 5-Arylthiophene-2-carboxylic acids represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Their utility is often intrinsically linked to their photophysical behavior, including their ability to absorb and emit light. A precise and comprehensive understanding of these properties is paramount for the rational design of novel therapeutics and functional materials. This document provides a detailed experimental framework for the systematic measurement of the key photophysical properties of 5-arylthiophene-2-carboxylic acids, including UV-Vis absorption, fluorescence emission, fluorescence quantum yield, and fluorescence lifetime. The protocols herein are designed to ensure data integrity, reproducibility, and a deep mechanistic understanding of the underlying photophysical processes.

Introduction: The Significance of 5-Arylthiophene-2-Carboxylic Acids

Thiophene-based molecules are cornerstones in the development of a wide array of functional organic materials and pharmaceuticals. The introduction of an aryl substituent at the 5-position and a carboxylic acid at the 2-position of the thiophene ring creates a donor-π-acceptor (D-π-A) system that often imparts interesting photophysical properties. The electronic nature of the aryl group and the surrounding solvent environment can significantly modulate the intramolecular charge transfer (ICT) characteristics of these molecules, thereby influencing their absorption and emission profiles.[1] A thorough characterization of these properties is a critical step in structure-property relationship studies, enabling the fine-tuning of molecular structures for specific applications, such as fluorescent probes, photosensitizers, or active layers in organic electronics.[2]

This guide will walk the researcher through the necessary steps to accurately quantify the photophysical parameters of these compounds, providing not just a protocol, but the scientific rationale behind each experimental choice.

Foundational Concepts: Understanding the Photophysical Parameters

Before delving into the experimental protocols, it is essential to understand the key parameters we aim to measure:

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule.

  • Fluorescence: The emission of light by a substance that has absorbed light. This process occurs from the first excited singlet state (S₁) to the ground state (S₀).

  • Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed.[3] This parameter quantifies the efficiency of the fluorescence process. A high quantum yield indicates that fluorescence is a dominant de-excitation pathway.

  • Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.[4] This parameter is sensitive to the molecule's local environment and can provide insights into quenching mechanisms and molecular interactions.[5][6]

The interplay of these parameters provides a detailed picture of a molecule's behavior upon photoexcitation.

Experimental Workflow: From Sample to Data

The overall experimental workflow for characterizing the photophysical properties of 5-arylthiophene-2-carboxylic acids is a multi-step process that requires careful attention to detail at each stage.

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis & Interpretation prep_sol Solvent Selection (Varying Polarity) prep_conc Stock Solution Preparation prep_sol->prep_conc prep_dil Serial Dilutions (for UV-Vis & QY) prep_conc->prep_dil uv_abs Measure Absorbance Spectra prep_dil->uv_abs fluor_em Measure Emission Spectra prep_dil->fluor_em uv_molar Determine Molar Absorptivity (ε) uv_abs->uv_molar analysis_stokes Calculate Stokes Shift uv_molar->analysis_stokes fluor_qy Determine Quantum Yield (Φf) fluor_em->fluor_qy fluor_em->analysis_stokes analysis_summary Compile Photophysical Data fluor_qy->analysis_summary fluor_lt Measure Fluorescence Lifetime (τ) fluor_lt->analysis_summary analysis_solvent Solvatochromism Analysis analysis_stokes->analysis_solvent analysis_solvent->analysis_summary

Figure 1: General experimental workflow for the photophysical characterization of 5-arylthiophene-2-carboxylic acids.

Detailed Protocols

Materials and Instrumentation
  • Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol).

  • 5-Arylthiophene-2-carboxylic Acid Samples: High purity (>98%).

  • Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).[7]

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer.

    • Spectrofluorometer with a xenon lamp source and photon-counting detector.[8][9]

    • Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed light source (e.g., picosecond laser diode or LED) and a fast single-photon detector.[6][10]

  • Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.

Protocol 1: UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar absorptivity (ε).

  • Sample Preparation:

    • Prepare a stock solution of the 5-arylthiophene-2-carboxylic acid in the chosen solvent at a concentration of approximately 1 mM. Ensure complete dissolution.

    • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 50 µM.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Use the solvent as a blank to record the baseline.

  • Measurement:

    • Measure the absorbance spectra of each of the diluted solutions.

    • Ensure that the maximum absorbance of the most concentrated solution does not exceed 1.0 to maintain linearity according to the Beer-Lambert law.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs).

    • For each concentration, record the absorbance at λ_abs.

    • Plot absorbance vs. concentration. The data should yield a straight line passing through the origin.

    • The molar absorptivity (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Protocol 2: Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λ_em).

  • Sample Preparation:

    • Use the same set of diluted solutions prepared for the UV-Vis measurements. It is crucial to use solutions with an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.[11]

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.[12]

    • Set the excitation wavelength (λ_ex) to the absorption maximum (λ_abs) determined in Protocol 1.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Record the emission spectrum of the solvent blank.

  • Measurement:

    • Record the fluorescence emission spectrum of each sample solution. The emission scan range should typically start ~10-20 nm above the excitation wavelength and extend to cover the entire emission profile.

    • Subtract the solvent blank spectrum from each sample spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λ_em).

Protocol 3: Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of fluorescence using the comparative method.[7]

  • Standard Selection:

    • Choose a suitable quantum yield standard with a known Φf value in a specific solvent. The standard's absorption spectrum should overlap with that of the sample.[11]

  • Sample Preparation:

    • Prepare a series of at least five dilutions of both the unknown sample and the quantum yield standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.02 to 0.1.[7]

  • Measurement:

    • For both the sample and the standard, measure the absorbance at the chosen excitation wavelength.

    • Under identical instrument conditions (excitation wavelength, slit widths), measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Grad) should be linear.

    • Calculate the quantum yield of the sample (Φ_x) using the following equation:[7]

      Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

      Where:

      • Φ_st is the quantum yield of the standard.

      • Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

      • η_x and η_st are the refractive indices of the solvents used for the sample and standard, respectively.

Protocol 4: Fluorescence Lifetime (τ) Measurement

Objective: To determine the excited-state lifetime using Time-Correlated Single Photon Counting (TCSPC).

  • Sample Preparation:

    • Prepare a dilute solution of the sample with an absorbance of ~0.1 at the excitation wavelength.

    • The solution should be deoxygenated by bubbling with nitrogen or argon for 10-15 minutes to minimize quenching by molecular oxygen.

  • Instrument Setup:

    • Select a pulsed light source with a wavelength at or near the sample's λ_abs.

    • Set the repetition rate of the light source such that the time between pulses is at least 5-10 times the expected fluorescence lifetime.

    • Measure the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength.[5]

  • Measurement:

    • Acquire the fluorescence decay profile of the sample by collecting photons until a sufficient number of counts (e.g., 10,000) are in the peak channel. The collection should be performed at the magic angle (54.7°) to avoid polarization effects.

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential decay model using deconvolution software, taking the measured IRF into account.

    • For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = A * exp(-t/τ), where A is the pre-exponential factor and τ is the fluorescence lifetime.

    • The goodness of the fit is evaluated by examining the residuals and the chi-squared (χ²) value.

Data Presentation and Interpretation

A systematic presentation of the collected data is crucial for comparative analysis.

Table 1: Summary of Photophysical Properties of a Hypothetical 5-Arylthiophene-2-Carboxylic Acid in Various Solvents

Solventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (cm⁻¹)Φfτ (ns)
Cyclohexane35025,00040035710.852.5
Toluene35526,50041539860.702.2
CH₂Cl₂36528,00044049830.451.8
Acetonitrile37027,50046056310.201.2
Methanol37227,00047561420.151.0

Interpretation of Solvent Effects (Solvatochromism):

G cluster_cause Molecular & Environmental Factors cluster_effect Observed Photophysical Properties structure Molecular Structure (Aryl Substituent) ict Intramolecular Charge Transfer (ICT) State structure->ict influences solvent Solvent Polarity solvent->ict stabilizes abs_em Absorption & Emission Spectra (λ_abs, λ_em) ict->abs_em causes red-shift qy_lt Quantum Yield (Φf) & Lifetime (τ) ict->qy_lt affects efficiency

Figure 2: Relationship between molecular structure, solvent polarity, and the resulting photophysical properties of 5-arylthiophene-2-carboxylic acids.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive photophysical characterization of 5-arylthiophene-2-carboxylic acids. By systematically measuring absorption, emission, quantum yield, and lifetime across a range of solvents, researchers can gain deep insights into the structure-property relationships that govern the behavior of these important molecules. Such a detailed understanding is indispensable for the informed design of new compounds with tailored photophysical properties for advanced applications in medicine and materials science.

References

  • Molecular Biology of the Cell. (2025). Practical guide to fluorescence lifetime imaging microscopy.
  • Ossila. Fluorescence Lifetime Measurement.
  • Lund University Publications. (n.d.).
  • SciSpace. (2013). Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules.
  • OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Wikipedia. Fluorescence-lifetime imaging microscopy.
  • ResearchGate. (n.d.). Experimental setup for fluorescence lifetime measurement.
  • ResearchGate. (n.d.). Solvent effect on the photophysical properties of two thiophene carboxamidos molecules.
  • PMC. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
  • PMC. (2020).
  • ISS. (n.d.).
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • ResearchGate. (n.d.). Layout of the parts of the Fluorimeter.
  • Mapana Journal of Sciences. (2013). Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules.
  • ResearchGate. (n.d.). 7. “Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules”.
  • Ibsen Photonics. (2024). How to build a fluorometer for fluorescence measurement.
  • Journal of the Chemical Society of Japan. (1958).
  • ResearchGate. (n.d.). UV-visible spectrum of thiophene 1c and the progressive evolution of....
  • IIT Delhi. (n.d.). Fluorimeter.
  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.). UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th,....
  • RSC Publishing. (2013).
  • Turner Designs. (n.d.). Technical Note: An Introduction to Fluorescence Measurements.
  • Turner Designs Help Center. (n.d.). Introduction to Fluorescence Measurements.
  • Wikipedia. Thiophene-2-carboxylic acid.
  • BenchChem. (2025). Physical and chemical properties of 5-Bromothiophene-2-carboxylic acid.
  • Sigma-Aldrich. 5-ethyl-thiophene-2-carboxylic acid.
  • Chem-Impex. 5-Acetylthiophene-2-carboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of Electron-Deficient Thiophenes

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when coupling electron-deficient thiophenes. The unique electronic properties of these substrates can often lead to frustrating results. This resource provides in-depth, experience-driven troubleshooting strategies and frequently asked questions to help you diagnose and resolve common issues in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the Suzuki coupling of electron-deficient thiophenes.

Q1: Why are my yields consistently low when using an electron-deficient bromothiophene?

A1: Low yields with electron-deficient bromothiophenes often stem from a few key factors. The electron-withdrawing groups on the thiophene ring make the carbon-halogen bond stronger and more resistant to the initial, crucial step of the catalytic cycle: oxidative addition.[1] While this might seem counterintuitive, as electron-deficient aryl halides are generally more reactive, the specific electronics of thiophenes can complicate this step. Additionally, the catalyst system may not be active enough, or side reactions could be consuming your starting materials.

Q2: I'm observing a significant amount of my thiophene starting material without the boron group (protodeboronation). What's causing this?

A2: This is a classic sign of protodeboronation, a common and problematic side reaction where the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton.[2][3] This is particularly prevalent with thiophene boronic acids, which are known for their instability.[2][4] The main culprits are typically strong bases, high temperatures, and the presence of excess water in the reaction mixture.[2][4] Essentially, if the desired cross-coupling is too slow, this undesired decomposition pathway takes over.

Q3: My reaction turns black, and I get a lot of insoluble material. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," usually indicates that your palladium catalyst has decomposed and aggregated. Active catalytic species are typically soluble mononuclear palladium complexes.[5] When these complexes are unstable under the reaction conditions, they can be reduced to palladium(0) metal, which is catalytically inactive for the Suzuki coupling. This can be caused by excessively high temperatures, an inappropriate ligand, or the absence of a stabilizing ligand.

Q4: Can I use the same conditions for a chlorothiophene that I used for a bromothiophene?

A4: Generally, no. The carbon-chlorine bond is significantly stronger and less reactive than the carbon-bromine bond.[1][6] Therefore, coupling reactions involving aryl chlorides require a more active catalyst system. This typically means employing bulky, electron-rich phosphine ligands (like SPhos or XPhos) to facilitate the more difficult oxidative addition step.[1][7] Using conditions optimized for a bromide will likely result in very low or no conversion for a chloride.

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting, broken down by the key components of the reaction.

Guide 1: Addressing Protodeboronation of the Thiophene Boronic Acid

Protodeboronation is arguably the most frequent cause of low yields in this specific class of Suzuki couplings.[2][3][4] The key is to make the rate of the Suzuki coupling faster than the rate of protodeboronation.

Issue: Significant formation of the deborylated thiophene byproduct.
  • Underlying Cause A: Base-Mediated Decomposition. Strong bases, especially hydroxides like NaOH and KOH, are known to accelerate protodeboronation, particularly at pH values above 10.[2][4]

    • Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[2][8] In some cases, potassium fluoride (KF) can also suppress this side reaction.[2]

  • Underlying Cause B: Thermal Instability. Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation.[2]

    • Solution: Lower the reaction temperature. Try running the reaction in the 60-80 °C range.[2] The use of highly active modern catalyst systems often allows for effective coupling at these milder temperatures.[2]

  • Underlying Cause C: Inefficient Catalyst System. A slow or inefficient catalyst gives the boronic acid more time to decompose before it can participate in the cross-coupling.[2]

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can significantly increase the rate of the productive reaction, minimizing the time available for decomposition.[2][7]

  • Underlying Cause D: Inherent Instability of the Boronic Acid. Free thiophene boronic acids are often the most susceptible to protodeboronation.[2]

    • Solution: Use a more stable boron reagent. Boronic esters, such as pinacol esters, or MIDA boronates are generally more robust and less prone to premature decomposition.[9][10][11] These reagents release the boronic acid slowly in situ under the reaction conditions.

Workflow for Mitigating Protodeboronation

G start Low Yield & High Deborylated Thiophene base Is a strong base (NaOH, KOH) being used? start->base temp Is the temperature high (>100 °C)? base->temp No sol_base Switch to milder base (K3PO4, Cs2CO3) base->sol_base Yes catalyst Is the catalyst system (e.g., Pd(PPh3)4) slow? temp->catalyst No sol_temp Lower temperature to 60-80 °C temp->sol_temp Yes reagent Are you using a free thiophene boronic acid? catalyst->reagent No sol_catalyst Use a highly active system (e.g., XPhos G3) catalyst->sol_catalyst Yes sol_reagent Use a stable boronic ester (Pinacol, MIDA) reagent->sol_reagent Yes

Caption: Troubleshooting decision tree for protodeboronation.

Guide 2: Optimizing the Catalyst System for Electron-Deficient Thiophenes

The choice of palladium source and, more importantly, the ligand is critical for success.

Issue: No or very low conversion of the starting halothiophene.
  • Underlying Cause A: Inefficient Oxidative Addition. As mentioned, the C-X bond in some electron-deficient thiophenes can be difficult to activate, especially for chlorides.[1] Traditional catalysts like Pd(PPh₃)₄ may not be sufficiently active.

    • Solution: Utilize bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Herrmann (e.g., cataCXium A) families are designed to accelerate oxidative addition and are highly effective for challenging substrates.[7][12] Consider using modern palladium precatalysts (e.g., XPhos Pd G3) which are air- and moisture-stable and form the active Pd(0) species efficiently.[2]

  • Underlying Cause B: Catalyst Deactivation. The sulfur atom in the thiophene ring can sometimes coordinate to the palladium center, leading to catalyst poisoning and deactivation.

    • Solution: The use of bulky ligands helps to create a sterically hindered environment around the palladium center, which can prevent inhibitory coordination from the thiophene sulfur.[13] Additionally, ensuring the reaction is run under strictly anaerobic conditions can prevent oxidative degradation of the phosphine ligands and the palladium catalyst.

Data Summary: Ligand Selection for Challenging Couplings
Ligand FamilyKey CharacteristicsBest For...
Triarylphosphines (e.g., PPh₃)Standard, less activeSimple, activated aryl bromides
Buchwald Biarylphosphines (e.g., SPhos, XPhos)Bulky, electron-richElectron-deficient substrates, aryl chlorides, hindered partners[7][12]
Dialkylbiarylphosphines (e.g., DavePhos)Strong electron donorsIncreasing rate of oxidative addition
Ferrocenylphosphines (e.g., dppf)Good general-purposeLess sterically demanding couplings
Guide 3: The Critical Role of Base and Solvent

The base and solvent system is not just a passive medium; it actively participates in the catalytic cycle and can dictate the success or failure of the reaction.

Issue: Reaction is sluggish or stalls completely.
  • Underlying Cause A: Poor Solubility. One or more of the reaction components (halothiophene, boron reagent, or base) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics.

    • Solution: Choose a solvent system that provides good solubility for all components. Common choices include dioxane, THF, or toluene, often with a small amount of water to help dissolve the inorganic base and facilitate transmetalation.[8] For particularly stubborn solubility issues, consider a solvent like DMF, but be mindful that it can decompose at high temperatures.

  • Underlying Cause B: Incorrect Base Strength/Type. The base plays a crucial role in activating the boronic acid for the transmetalation step.[11] If the base is too weak, this step will be slow. If it's too strong, it can promote protodeboronation or other side reactions.[2]

    • Solution: A systematic screening of bases is often necessary. K₃PO₄ is a reliable starting point for many challenging couplings as it has moderate strength and good solubility in aqueous mixtures.[13][14] Cs₂CO₃ is a stronger base that can be effective when K₃PO₄ fails.[8] The choice of base is often interdependent with the solvent system.

Experimental Protocol: A Robust Starting Point for Optimization

This protocol provides a reliable set of initial conditions for coupling an electron-deficient bromothiophene with a thiophene boronic acid pinacol ester.

  • Reagent Preparation: To an oven-dried reaction vial, add the electron-deficient bromothiophene (1.0 equiv.), the thiophene boronic acid pinacol ester (1.3 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Vessel Sealing: Crimp seal the vial with a Teflon-lined cap.

  • Inerting: Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction Execution: Place the vial in a preheated heating block (e.g., 80 °C) and stir vigorously for the duration of the reaction.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of the desired product.

The Suzuki Catalytic Cycle

Suzuki Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X (Oxidative Addition) Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)L2-OH ArPdX->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination product Ar-Ar' ArPdAr_prime->product start Ar-X start->ArPdX boronic Ar'-B(OR)2 boronic->ArPdAr_prime base Base (e.g., K3PO4) base->ArPdOH

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. References

  • Cimino, G., & De Rosa, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 6(4), 315-332.

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4849-4852.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443.

  • Strømsodd, E. A., Buene, A. F., Almenningen, D. M., Gautun, O. R., & Hoff, B. H. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 207, 110729.

  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 1(1), 13-31.

  • Yilmaz, I., & Ceylan, M. (2021). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry, 42(6), 683-699.

  • Caputo, P. A., & Lipshutz, B. H. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(3), 268-277.

  • ResearchGate. (n.d.). Reaction Conditions a and Yields for the. Retrieved from [Link]

  • Nye, L. C., & Sigman, M. S. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 7(8), 5039-5045.

  • Köhler, K., Heidenreich, R. G., Soom, S. S., & Pröckl, S. S. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 346(12), 1475-1490.

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different additives on the Suzuki-Miyaura cross-coupling... Retrieved from [Link]

  • Dander, J. E., & Garg, N. K. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 7(3), 1943-1953.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Christensen, M. R., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.

  • Li, J., & Hua, R. (2006). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 71(1), 311-314.

  • Wang, D., et al. (2021). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 12(30), 10196-10202.

  • ResearchGate. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36561-36565.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

  • ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358-3366.

  • ResearchGate. (n.d.). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Sharma, A. K., et al. (2007). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Amide Coupling of Sterically Hindered Thiophene Carboxylic Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the amide coupling of sterically hindered thiophene carboxylic acids. Our goal is to equip you with the expertise and practical insights needed to overcome common experimental hurdles and achieve successful synthesis.

Introduction: The Challenge of Steric Hindrance in Thiophene Systems

Amide bond formation is a fundamental reaction in medicinal chemistry.[1] However, when substrates possess significant steric bulk, particularly around the reactive centers, this seemingly straightforward transformation can become a significant synthetic obstacle.[2][3][4] Sterically hindered thiophene carboxylic acids, often valuable building blocks in drug discovery, present a dual challenge: the inherent electronic properties of the thiophene ring and the spatial congestion that impedes the approach of the amine coupling partner.[5] This guide will navigate these complexities, offering logical troubleshooting workflows and evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a hindered thiophene carboxylic acid is resulting in low to no yield. What are the primary causes?

A1: Low or no product yield in these challenging couplings can typically be attributed to several key factors:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may be failing to effectively activate the sterically hindered carboxylic acid, a crucial first step for the reaction to proceed.[6]

  • Steric Repulsion: The bulky substituents on the thiophene ring and/or the amine physically block the nucleophilic attack of the amine on the activated carboxylic acid intermediate.[2][7]

  • Reduced Nucleophilicity of the Amine: The amine itself might be sterically hindered or electronically deactivated, further slowing down the reaction rate.[8]

  • Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.[6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction's success.[9]

Q2: How do I select the most appropriate coupling reagent for a sterically demanding thiophene carboxylic acid?

A2: The choice of coupling reagent is critical. For sterically hindered substrates, more potent activating agents are generally required.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the first choice for difficult couplings.[10][11] HATU is known for its high reactivity and ability to overcome steric hindrance, often leading to faster reaction times and higher yields.[11][12]

  • Phosphonium Salts (PyBOP, PyAOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent that is particularly effective for coupling hindered partners and can minimize racemization.[11][13]

  • Carbodiimides (EDC, DCC): While common, carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) may be less effective for highly hindered substrates unless used with additives like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[10][14]

Q3: What role do additives like HOBt and DMAP play, and when should I use them?

A3: Additives are often essential for facilitating difficult amide couplings.

  • HOBt (1-Hydroxybenzotriazole): HOBt is frequently used with carbodiimides. It acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable but still reactive HOBt-ester. This minimizes side reactions and can suppress racemization.[10][15]

  • DMAP (4-Dimethylaminopyridine): DMAP can be a powerful catalyst, particularly with less reactive systems. It functions as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.[14] However, caution is advised as it can sometimes promote side reactions. A catalytic amount is often sufficient.[14]

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic guide to troubleshooting common issues encountered during the amide coupling of sterically hindered thiophene carboxylic acids.

Problem 1: Low or No Product Formation

Potential Causes & Step-by-Step Solutions:

  • Inadequate Carboxylic Acid Activation:

    • Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like EDC, consider moving to a uronium salt like HATU or a phosphonium salt like PyBOP.[12][13] These reagents are generally more effective for activating hindered acids.

  • Steric Hindrance Impeding Nucleophilic Attack:

    • Solution 1: Pre-activation: Activate the carboxylic acid before adding the amine. To do this, stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes at room temperature.[6][13] This allows for the formation of the activated species without immediate competition from the amine. Then, add the amine to the pre-activated mixture.

    • Solution 2: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction closely for potential side product formation at higher temperatures.

    • Solution 3: Acyl Fluoride Formation: An alternative strategy is the in situ formation of an acyl fluoride.[2][9][16] Acyl fluorides are highly reactive intermediates that can often overcome severe steric hindrance.[16] Reagents like BTFFH can be used to generate the acyl fluoride under mild conditions.[2][16]

  • Presence of Moisture:

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all reagents are dry.[6]

Problem 2: Formation of Significant Side Products

Potential Causes & Step-by-Step Solutions:

  • N-acylurea Formation (with Carbodiimides):

    • Cause: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.

    • Solution: Use an additive like HOBt. HOBt traps the O-acylisourea to form an active ester, which is less prone to rearrangement and readily reacts with the amine.[15]

  • Guanidinylation of the Amine (with Uronium/Aminium Reagents):

    • Cause: The amine can react directly with the coupling reagent (e.g., HATU) to form a guanidinium byproduct.

    • Solution: Employ a pre-activation strategy. By allowing the carboxylic acid to react with the coupling reagent first, you minimize the opportunity for the amine to react with the coupling agent.[13]

  • Racemization (if the thiophene carboxylic acid has a chiral center):

    • Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[6] Running the reaction at a lower temperature can also help mitigate this issue.[6]

Visualizing the Process

General Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Workup & Purification Carboxylic Acid Carboxylic Acid Pre-activation Pre-activation Carboxylic Acid->Pre-activation Coupling Reagent Coupling Reagent Coupling Reagent->Pre-activation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Pre-activation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Pre-activation Pre-activation (Stir 15-30 min) Pre-activation (Stir 15-30 min) Add Amine Add Amine Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Add Amine->Reaction Monitoring (TLC/LC-MS) Aqueous Workup Aqueous Workup Reaction Monitoring (TLC/LC-MS)->Aqueous Workup Purification (e.g., Chromatography) Purification (e.g., Chromatography) Aqueous Workup->Purification (e.g., Chromatography) Final Amide Product Final Amide Product Purification (e.g., Chromatography)->Final Amide Product Pre-activation->Add Amine

Caption: A general workflow for amide coupling reactions.

Troubleshooting Decision Tree

G Start Low / No Yield? Check_Activation Is the coupling reagent potent enough? (e.g., using EDC for a hindered acid) Start->Check_Activation Switch_Reagent Switch to HATU, PyBOP, or consider acyl fluoride formation. Check_Activation->Switch_Reagent No Preactivate Are you pre-activating the acid? Check_Activation->Preactivate Yes Success Problem Solved Switch_Reagent->Success Implement_Preactivation Implement a 15-30 min pre-activation step before adding the amine. Preactivate->Implement_Preactivation No Check_Temp Is the reaction temperature optimized? Preactivate->Check_Temp Yes Implement_Preactivation->Success Increase_Temp Carefully increase the reaction temperature. Check_Temp->Increase_Temp No Check_Moisture Are anhydrous conditions being used? Check_Temp->Check_Moisture Yes Increase_Temp->Success Ensure_Anhydrous Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. Check_Moisture->Ensure_Anhydrous No Check_Moisture->Success Yes Ensure_Anhydrous->Success

Caption: A decision tree for troubleshooting difficult amide couplings.

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered substrates, based on literature reports. Actual yields will vary depending on the specific substrates.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Key Advantages for Hindered SystemsCommon Side Reactions
HATU NoneDIPEADMF, DCMHigh reactivity, fast reaction times, effective for hindered substrates.[11]Guanidinylation of amine.
PyBOP NoneDIPEADMF, DCMReduces racemization, effective for hindered partners.[13]
EDC HOBt, DMAPMild BaseDCM, DMFWater-soluble byproducts.N-acylurea formation.
Acyl Fluoride (in situ) N/APyridine, DIPEADCM, MeCNHighly reactive, overcomes severe steric hindrance.[2][16]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the sterically hindered thiophene carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[6]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[6]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6][13]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[6]

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[6]

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation (using BTFFH)
  • In a reaction vial, dissolve the sterically hindered thiophene carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DCM or acetonitrile.[13]

  • Add BTFFH (1.2 equivalents) followed by pyridine (3.0 equivalents). Note: Pyridine acts as both the base and a catalyst.[13]

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.[13]

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[6]

  • Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.[13]

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic and biomolecular chemistry, 14(2), 430-435.
  • Pace, V., & Ruider, S. A. (2017). Recent developments in catalytic amide bond formation. Beilstein journal of organic chemistry, 13, 1141-1145.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Jolit, A., & Bures, J. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6698-6704.
  • Synfacts. (2016). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 12(02), 0141.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Niphade, N. C., Kumar, S., & Rockade, B. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(38), 5225-5228.
  • Islip, P. E., & Lipshutz, B. H. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(19), 6358-6365.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 252-256.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The synthesis of sterically hindered amides. Chimia, 70(4), 252-256.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 252-256.
  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

  • Esteve, J. S. (1980). U.S. Patent No. 4,230,849. Washington, DC: U.S.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986.
  • Jolit, A., & Bures, J. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6698-6704.
  • Chen, J., & Tan, S. M. (2019). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. Organic Letters, 21(15), 5862-5866.
  • Musacchio, A. J., Lainhart, B. C., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(30), 10577-10580.
  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Profeta, S., Arnone, M. R., & Fochi, M. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. Journal of Molecular Structure: THEOCHEM, 942(1-3), 73-80.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Coupling Reagent for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Carreiras, M. J., & Gancia, E. (2002). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 45(15), 3248-3257.
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Cross-Coupling Reactions of Sulfur-Containing Heterocycles

Welcome to the Technical Support Center for chemists navigating the complexities of cross-coupling reactions with sulfur-containing heterocycles. This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chemists navigating the complexities of cross-coupling reactions with sulfur-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst poisoning and low reaction yields when working with these valuable but often problematic substrates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies rooted in mechanistic understanding and practical experience.

Introduction: The Challenge of Sulfur in Cross-Coupling

Sulfur-containing heterocycles, such as thiophenes and thiazoles, are privileged scaffolds in medicinal chemistry and materials science. However, their synthesis via transition-metal-catalyzed cross-coupling reactions is frequently hampered by a critical issue: catalyst poisoning. The lone pair of electrons on the sulfur atom can strongly coordinate to the metal center (typically palladium), leading to the formation of stable, off-cycle complexes that deactivate the catalyst.[1][2][3] This guide will equip you with the knowledge to diagnose, overcome, and prevent these issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding cross-coupling reactions of sulfur-containing heterocycles.

Q1: Why is my Suzuki-Miyaura reaction with a bromothiophene failing or giving very low yield?

A1: The most probable cause is catalyst poisoning by the sulfur atom in the thiophene ring, which can irreversibly bind to and deactivate the palladium catalyst.[1] Other potential issues include suboptimal reaction conditions (base, solvent, temperature) or impurities in your starting materials.[1][4]

Q2: What are the first things I should try to improve my low-yielding reaction?

A2: Start by switching to a more robust ligand system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to protect the metal center and can significantly improve catalyst stability and performance.[1][5] Also, ensure your solvent is rigorously degassed, as oxygen can deactivate the active Pd(0) catalyst.[5]

Q3: Can I just increase the catalyst loading to overcome poisoning?

A3: While a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation, it is not an ideal solution due to increased costs and potential for more side reactions.[1][5] It should be considered a last resort after optimizing other parameters.

Q4: Are there alternatives to palladium catalysts for these reactions?

A4: Yes, nickel-based catalysts are often more tolerant to sulfur-containing substrates and can be a cost-effective alternative.[6][7][8] They exhibit different reactivity profiles and may be successful where palladium systems fail.

Q5: My thiophene boronic acid seems to be decomposing. What's happening?

A5: Thiophene boronic acids, especially 2-thiopheneboronic acid, are prone to protodeboronation, a side reaction where the C-B bond is cleaved.[9] This is often accelerated by strong bases and high temperatures.[9] Using milder bases like K₃PO₄ and lower reaction temperatures can help mitigate this issue.[9]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent issues in your cross-coupling reactions.

Issue 1: Consistently Low or No Product Yield in Suzuki-Miyaura Couplings

If you've tried basic optimizations with no success, a more thorough investigation is needed. This guide will walk you through a decision-making process to identify and solve the root cause.

Troubleshooting Workflow: Low Yield in Thiophene Cross-Coupling

G start Low / No Yield q1 Is your catalyst system known to be effective for sulfur heterocycles? start->q1 a1_no Action: Switch to bulky, electron-rich ligands (e.g., Buchwald-type) or NHC ligands. [1, 3] q1->a1_no No q2 Have you rigorously degassed solvents and reagents? q1->q2 Yes a2_no Action: Re-run reaction with freshly degassed solvents (e.g., via sparging with Argon for 30 min). [3] q2->a2_no No q3 Is the base appropriate and strong enough? q2->q3 Yes a3_no Action: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu). [1] q3->a3_no No end Re-evaluate reaction scope and substrate reactivity. q3->end Yes

Caption: A decision-tree workflow for troubleshooting low yields.

Detailed Solutions for Issue 1:
  • Catalyst and Ligand Selection:

    • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ are often rapidly poisoned by sulfur heterocycles.

    • The Solution: Employ catalyst systems known for their robustness. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1][5][10] These ligands create a sterically hindered environment around the palladium center, which discourages the binding of the sulfur atom and promotes the desired catalytic cycle.[5]

    • Palladium Precursors: Consider using pre-formed palladium(0) complexes or specialized palladacycle precatalysts, which can offer higher activity and stability compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. For Suzuki reactions, milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize substrate decomposition.[1][9] For Buchwald-Hartwig aminations, stronger bases such as NaOt-Bu or KOt-Bu are typically necessary.[1]

    • Solvent and Temperature: Ensure solvents like toluene, dioxane, or THF are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[5] While higher temperatures can sometimes promote difficult couplings, they can also accelerate catalyst decomposition.[1] It's a delicate balance that may require optimization.

  • Substrate Quality:

    • The Problem: Impurities in your starting materials can act as catalyst poisons.[4]

    • The Solution: Purify your sulfur heterocycle and coupling partner using techniques like recrystallization, distillation, or column chromatography to remove any potential inhibitors.

Issue 2: Challenges in Buchwald-Hartwig Amination of Sulfur-Containing Heterocycles

The Buchwald-Hartwig amination presents its own set of challenges due to the presence of both a sulfur and a nitrogen heteroatom, both of which can coordinate to the palladium catalyst.

Key Considerations:
  • Ligand Choice: Bidentate phosphine ligands were initially thought to be beneficial for coupling challenging substrates like halopyridines.[11] However, sterically hindered monodentate ligands have proven to be highly effective, as they favor the formation of a monoligated palladium species that is more active in the catalytic cycle.[12]

  • Catalyst System: Modern catalyst systems, including large-but-flexible Pd-BIAN-NHC catalysts, have been specifically designed to overcome the challenges of coordinating heterocycles and allow for successful amination of even difficult substrates like oxazoles and thiazoles under aerobic conditions.[13]

  • Base: Strong, non-coordinating bases like sodium or potassium tert-butoxide are typically required to deprotonate the amine and facilitate the reaction.[1]

Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromothiophene
  • To an oven-dried Schlenk tube, add the bromothiophene (1.0 equiv.), the amine (1.2 equiv.), a suitable palladium precatalyst (e.g., a G3 Buchwald precatalyst, 2 mol%), the appropriate phosphine ligand (e.g., SPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add freshly distilled and degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Preventative Measures and Advanced Strategies

To proactively avoid catalyst poisoning, consider the following strategies in your experimental design.

Use of Additives and Scavengers

In some cases, additives can be used to mitigate the effects of sulfur poisoning.

  • Sulfur Scavengers: While more common in industrial processes, the concept of using a scavenger to remove sulfur impurities from starting materials can be applied in the lab.[14][15][16] For instance, pre-treating a feedstock with a material that selectively binds sulfur compounds can protect the catalyst in the subsequent reaction.[17]

  • Promoters: In heterogeneous catalysis, certain metal oxide supports like zirconia have shown higher resistance to sulfur poisoning compared to others like silica or alumina.[18][19] This is because the support can act as a "trap" for sulfur species, protecting the active palladium sites.[19]

Alternative Catalyst Systems
  • Nickel Catalysis: As mentioned, nickel catalysts often show greater tolerance to sulfur-containing functional groups.[6][7][8] A variety of nickel-catalyzed C-S and C-C cross-coupling reactions have been developed and can be a powerful alternative when palladium systems fail.[20][21]

  • Copper Catalysis: Copper-catalyzed C-S coupling reactions are another effective strategy for the synthesis of sulfur-containing heterocycles and are often more cost-effective than palladium-based methods.[22]

Data Summary: Ligand and Catalyst Selection

The following table summarizes recommended catalyst systems for cross-coupling reactions involving sulfur heterocycles.

Reaction TypeSubstrate ExampleRecommended Ligand/Catalyst SystemKey Considerations
Suzuki-Miyaura 2-BromothiophenePd precatalyst with bulky phosphine ligands (e.g., XPhos, SPhos)[1][5]Use mild bases like K₃PO₄ to prevent boronic acid decomposition.[9]
Buchwald-Hartwig 3-ChlorothiazolePd precatalyst with bulky phosphine ligands or specialized NHC ligands[1][13]Requires strong bases like NaOt-Bu.[1]
Heck Reaction IodothiophenePd(OAc)₂ with P(t-Bu)₃ or other bulky phosphine ligands[23][24]Higher temperatures may be required, increasing the risk of catalyst decomposition.[24]
General C-S Coupling Aryl bromide & ThiolNickel-based catalysts (e.g., NiCl₂(dppp))[8]Often more robust and cost-effective for C-S bond formation.
Visualizing the Mechanism of Catalyst Deactivation

The following diagram illustrates the simplified catalytic cycle for a Suzuki-Miyaura reaction and the off-cycle pathway leading to catalyst deactivation by a sulfur-containing heterocycle.

G pd0 Pd(0)L₂ oxid_add Ar-Pd(II)L₂-X pd0->oxid_add Oxidative Addition (Ar-X) deactivated L₂Pd(0)-S (Deactivated) pd0->deactivated Poisoning transmetal Ar-Pd(II)L₂-Ar' oxid_add->transmetal Transmetalation (Ar'-B(OR)₂) transmetal->pd0 Reductive Elimination (Ar-Ar') poison S-Heterocycle

Caption: The desired catalytic cycle versus the catalyst poisoning pathway.

References

  • BenchChem. (n.d.). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • Wikipedia. (2023). Catalytic converter. Retrieved from [Link]

  • BenchChem. (n.d.). Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Sustainability Directory. (2023). Catalyst Poisoning Mitigation. Retrieved from [Link]

  • Chemistry For Everyone. (2023, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Catalyst poisoning. Retrieved from [Link]

  • Fu, G. C. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Nickel-catalyzed carbon-sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. ACS Catalysis. Retrieved from [Link]

  • PubMed. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nickel-catalyzed C(sp2)–C(sp2) Cross Coupling Reactions of Sulfur-Functionalities and Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Retrieved from [Link]

  • ResearchGate. (n.d.). Final Analysis: Sulfur as a Catalyst Poison. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Retrieved from [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Nickel-catalyzed C(sp2)–C(sp2) Cross Coupling Reactions of Sulfur-Functionalities and Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfide scavenger.
  • ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). SM coupling of 1 with 2-thienylboronic on a 10 g scale. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Innospec. (n.d.). Scavengers. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Retrieved from [Link]

  • ACS Publications. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters. Retrieved from [Link]

  • PubMed. (2014). Cyclocarbopalladation/cross-coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Mixing H2S Scavengers for Phase-Transfer-Reaction. Retrieved from [Link]

  • WRTBV. (n.d.). H2S Scavengers. Retrieved from [Link]

  • ACS Publications. (2023). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. ACS Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Molecules. Retrieved from [Link]

Sources

Optimization

Addressing solubility issues of 5-(4-nitrophenyl)thiophene-2-carboxylic acid during reaction workup

< Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for solubility issues encountered during the reaction...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for solubility issues encountered during the reaction workup of 5-(4-nitrophenyl)thiophene-2-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical solutions to overcome these common, yet often frustrating, experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My product, 5-(4-nitrophenyl)thiophene-2-carboxylic acid, is precipitating out of the organic layer during the basic wash (e.g., with sodium bicarbonate). What is happening and how can I prevent this?

A1: This is a classic solubility challenge rooted in the dual nature of your molecule. 5-(4-nitrophenyl)thiophene-2-carboxylic acid has a carboxylic acid functional group, which is deprotonated by a base like sodium bicarbonate (NaHCO₃) to form its corresponding sodium salt.[1][2] While the neutral carboxylic acid is soluble in many organic solvents, its salt form is ionic and thus has significantly higher polarity.[1][2] This increased polarity makes the salt much more soluble in the aqueous layer than in the organic layer.[1][3]

The precipitation you are observing is likely the sodium salt of your product crashing out at the interface of the two layers, especially if the concentration is high. This happens because the salt has limited solubility in both the organic solvent and potentially in the aqueous phase if it's saturated.

Troubleshooting Steps:

  • Dilution: The simplest first step is to dilute both the organic and aqueous phases. This can help keep the newly formed salt dissolved in the aqueous layer.

  • Use a Weaker Base (with caution): If you are using a strong base like sodium hydroxide (NaOH), switching to a milder base like sodium bicarbonate can sometimes help, as it will still deprotonate the carboxylic acid but might lead to a more manageable extraction.[3]

  • Solvent System Modification: The choice of organic solvent is crucial. Solvents that can better solvate the ionic intermediate might be beneficial. For instance, while diethyl ether is common, a more polar solvent like ethyl acetate might be more forgiving.[4] Some research has shown that the presence of water can surprisingly increase the solubility of carboxylic acids in certain organic solvents.[5][6]

  • Temperature: Gently warming the separatory funnel (if it's safe to do so with your solvent) can sometimes increase the solubility of the salt and prevent precipitation.

Q2: I've successfully extracted my product into the aqueous basic layer, but now it won't precipitate out when I acidify it. What's going wrong?

A2: This is the reverse of the previous problem but stems from the same solubility principles. When you acidify the aqueous layer containing the sodium salt of your product, you are protonating the carboxylate to regenerate the neutral carboxylic acid.[3] The neutral form is much less soluble in water and should precipitate out.[4][7] If it's not precipitating, there are a few likely reasons:

  • Insufficient Acidification: You may not have added enough acid to fully protonate all of the carboxylate. Use pH paper to ensure the solution is acidic, aiming for a pH of 2-3.[8]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning the concentration of the solute is higher than its normal solubility limit, and it needs a nucleation point to start crystallizing.

  • "Oiling Out": The product may be separating as a liquid ("oiling out") rather than a solid, especially if the temperature is too high or if impurities are present.[9]

Troubleshooting Steps:

  • Check the pH: Ensure you have added enough acid (e.g., 2M HCl) to bring the pH down to 2-3.[8]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[10]

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a seed crystal.[10]

  • Cooling: Cool the solution in an ice bath to decrease the solubility of the carboxylic acid and promote precipitation.[3][10]

  • Back-Extraction: If all else fails and your product remains dissolved or as an oil, you can extract it back into an organic solvent (like ethyl acetate or dichloromethane).[8] Then, you can wash the organic layer with brine, dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to isolate your product.[11]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Acid-Base Extraction Workup

This guide provides a step-by-step workflow for a robust acid-base extraction, designed to minimize solubility issues with 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Experimental Protocol:

  • Initial Quenching & Dilution:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding it to a beaker of water or a dilute acid solution, depending on the reaction chemistry.

    • Transfer the mixture to a separatory funnel and add your primary organic extraction solvent (e.g., ethyl acetate).

  • Basic Extraction:

    • Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Add it slowly and vent frequently, as CO₂ gas will be generated.[1]

    • Shake the funnel gently at first, then more vigorously. Allow the layers to separate.

    • If a precipitate forms at the interface, add more water and organic solvent to help dissolve the salt into the respective layers.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 2M HCl while stirring until the pH of the solution is ~2-3 (check with pH paper).[8]

    • A precipitate of your product should form. If not, refer to the troubleshooting steps in Q2.

    • Keep the mixture in the ice bath for at least 30 minutes to maximize precipitation.[3]

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of ice-cold water to remove any inorganic salts.[3]

    • Dry the purified solid in a desiccator or a vacuum oven at a temperature well below its melting point.

Visual Workflow:

AcidBaseExtraction cluster_0 Reaction Mixture in Organic Solvent cluster_1 Basic Extraction cluster_2 Acidification & Isolation ReactionMixture Crude Product (5-(4-nitrophenyl)thiophene-2-carboxylic acid) AddBase Add aq. NaHCO3 ReactionMixture->AddBase 1. Extract SeparateLayers Separate Layers AddBase->SeparateLayers AqueousLayer Aqueous Layer (Sodium Salt of Product) SeparateLayers->AqueousLayer Product OrganicLayer Organic Layer (Neutral Impurities) SeparateLayers->OrganicLayer Waste AddAcid Add 2M HCl (pH 2-3) AqueousLayer->AddAcid 2. Isolate Precipitate Precipitate Forms AddAcid->Precipitate Filter Vacuum Filtration Precipitate->Filter PureProduct Pure Solid Product Filter->PureProduct

Caption: Workflow for Acid-Base Extraction.

Guide 2: Recrystallization for Final Purification

Recrystallization is a powerful technique for purifying your solid product after isolation. The key is finding a suitable solvent or solvent system.

Solvent Selection Principles:

The ideal recrystallization solvent should:

  • Dissolve the compound poorly at room temperature but well at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be easily removable from the purified product (i.e., have a relatively low boiling point).

Solvent Suitability Table for Carboxylic Acids:

Solvent SystemPolaritySuitability for Aryl Carboxylic AcidsNotes
Water (H₂O)HighPoor for the neutral acid, but good for salts.[12]Often used for precipitation after acidification.
Ethanol/MethanolHighGood, especially when hot.[12]Can be used in a co-solvent system with water.
Ethyl Acetate (EtOAc)MediumGood general-purpose solvent.Often used as an extraction solvent.[3]
AcetoneMediumGood, but its low boiling point can be a challenge.
TolueneLowGood for less polar compounds, often used for azeotropic removal of water.
Hexane/HeptaneVery LowPoor; often used as an anti-solvent.[12]Can be added to a solution to induce crystallization.[12]

Single-Solvent Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Heat the mixture on a hot plate while stirring until the solvent boils.

  • Saturation: Add more hot solvent dropwise until the solid just dissolves. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9][10]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.[9]

Two-Solvent (Co-Solvent) Recrystallization Protocol:

This method is useful when no single solvent is ideal. You'll use one solvent in which the compound is very soluble and another in which it is poorly soluble.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., ethanol).

  • Induce Cloudiness: While keeping the solution hot, add the "insoluble" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy. This indicates saturation.[9]

  • Clarification: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.[9]

  • Cooling & Isolation: Follow steps 4 and 5 from the single-solvent protocol.

Visual Recrystallization Workflow:

Recrystallization Crude Crude Solid Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (if insoluble impurities) Dissolve->HotFilter Cool Slow Cooling (Room Temp -> Ice Bath) HotFilter->Cool Crystals Crystal Formation Cool->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General Recrystallization Workflow.

By understanding the principles of solubility and applying these systematic troubleshooting guides, you can effectively address the challenges associated with the workup of 5-(4-nitrophenyl)thiophene-2-carboxylic acid and improve the yield and purity of your final product.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]

  • Acid-Base Extraction. [Link]

  • Google Patents.
  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • CABI. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Michigan State University, Department of Chemistry. Derivatives of Carboxylic Acids. [Link]

  • RECRYSTALLISATION. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). [Link]

  • Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Suzuki vs. Stille Coupling for the Synthesis of 5-Arylthiophenes: A Guide for Researchers

The synthesis of 5-arylthiophenes is a cornerstone in the development of advanced materials and pharmaceuticals, forming the backbone of numerous organic semiconductors, liquid crystals, and biologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 5-arylthiophenes is a cornerstone in the development of advanced materials and pharmaceuticals, forming the backbone of numerous organic semiconductors, liquid crystals, and biologically active compounds.[1] Among the arsenal of cross-coupling reactions available to synthetic chemists, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for forging the critical aryl-thiophene bond. This guide provides a comprehensive comparative analysis of these two stalwart reactions, offering field-proven insights and experimental data to aid researchers in selecting the optimal methodology for their specific synthetic challenges.

The Foundational Chemistry: A Mechanistic Overview

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding the nuances of these mechanisms is critical to appreciating the practical differences between the two methods.

The Catalytic Cycle

The journey from starting materials to the desired 5-arylthiophene product is a cyclical process orchestrated by a palladium catalyst. The active catalyst, a Pd(0) species, initiates the cycle by undergoing oxidative addition with the halo-thiophene (typically a bromo- or iodo-thiophene). This is followed by transmetalation, the step where the aryl group is transferred from the organometallic reagent (boronic acid in Suzuki, organostannane in Stille) to the palladium center. The cycle concludes with reductive elimination, where the newly formed aryl-thiophene bond is created, and the Pd(0) catalyst is regenerated.

Catalytic Cycle cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Pd(0) Pd(0) Oxidative Addition (Suzuki) Ar-Pd(II)-X Pd(0)->Oxidative Addition (Suzuki) Ar-X Transmetalation (Suzuki) Ar-Pd(II)-Ar' Oxidative Addition (Suzuki)->Transmetalation (Suzuki) Ar'-B(OR)2 (Base activation) Reductive Elimination (Suzuki) Ar-Ar' Transmetalation (Suzuki)->Reductive Elimination (Suzuki) Reductive Elimination (Suzuki)->Pd(0) Catalyst Regeneration Pd(0) Pd(0) Oxidative Addition (Stille) Ar-Pd(II)-X Pd(0) ->Oxidative Addition (Stille) Ar-X Transmetalation (Stille) Ar-Pd(II)-Ar' Oxidative Addition (Stille)->Transmetalation (Stille) Ar'-SnR3 Reductive Elimination (Stille) Ar-Ar' Transmetalation (Stille)->Reductive Elimination (Stille) Reductive Elimination (Stille)->Pd(0) Catalyst Regeneration

Caption: Generalized catalytic cycles for Suzuki and Stille couplings.

The Suzuki-Miyaura Coupling: The Green Workhorse

The Suzuki coupling has gained immense popularity due to the stability, low toxicity, and commercial availability of its organoboron reagents.[3][4] The reaction typically requires a base to activate the boronic acid, facilitating the transmetalation step.[3]

Advantages of Suzuki Coupling:
  • Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, a significant advantage in terms of handling and environmental impact.[3][4]

  • Reagent Stability: Organoboronic acids are often crystalline solids that are stable to air and moisture, making them easy to handle and store.[3]

  • Commercial Availability: A vast array of aryl and heteroaryl boronic acids are commercially available, accelerating the pace of research and development.

  • "Green" Reaction Conditions: Many Suzuki couplings can be performed in aqueous solvent systems, further enhancing their environmental credentials.[5]

Limitations of Suzuki Coupling:
  • Base Sensitivity: The requisite base can be problematic for substrates bearing base-labile functional groups.[6]

  • Competitive Reactions: In some cases, side reactions such as protodeboronation can reduce the yield of the desired product.

  • Borylation Challenges: The synthesis of custom boronic acids can sometimes be challenging.

The Stille Coupling: The Robust Veteran

The Stille coupling predates the Suzuki and is renowned for its exceptional functional group tolerance.[7][8] The organostannane reagents are generally stable to air and moisture and do not require activation by a base.[2]

Advantages of Stille Coupling:
  • Broad Functional Group Tolerance: The reaction conditions are typically neutral, making it compatible with a wide range of sensitive functional groups.[2][7]

  • Reagent Stability: Organostannanes are stable and can be purified by chromatography.[2][9]

  • High Yields: Stille couplings often provide excellent yields, even with complex substrates.[10]

Limitations of Stille Coupling:
  • Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[2][4] This necessitates careful handling and rigorous purification of the final products to remove tin residues, which is a major concern in medicinal chemistry.

  • Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin-containing byproducts that must be removed from the reaction mixture.[4]

  • Slower Reaction Rates: In some instances, Stille couplings can be more sluggish than their Suzuki counterparts.[2]

Head-to-Head Comparison: Performance in 5-Arylthiophene Synthesis

The choice between Suzuki and Stille coupling often comes down to a trade-off between the "green" credentials and ease of purification of the Suzuki reaction versus the broad functional group tolerance and often higher yields of the Stille reaction. Below is a comparative summary of key performance indicators based on literature data for the synthesis of 5-arylthiophenes.

ParameterSuzuki CouplingStille Coupling
Typical Yields Moderate to excellent (25-76% reported for 2-(bromomethyl)-5-aryl-thiophenes)[11]Generally high to excellent (often >80%)[10]
Catalyst Loading Typically 1-5 mol%Typically 1-5 mol%
Reaction Temperature Often requires elevated temperatures (e.g., 90°C)Can often be performed at a range of temperatures, including elevated temperatures (90-110°C)
Reaction Time Varies, but can be several hours (e.g., 12 hours)Can also require several hours (e.g., 12-16 hours)
Functional Group Tolerance Good, but sensitive to strong basesExcellent, compatible with most functional groups[7]
Substrate Scope Broad, a wide variety of aryl boronic acids are available[12]Broad, a wide variety of organostannanes can be prepared[9]
Toxicity & Environmental Impact Low toxicity of boron reagents, often uses greener solventsHigh toxicity of tin reagents and byproducts is a major concern[2][4]
Purification Generally straightforwardCan be challenging due to the need to remove toxic tin byproducts

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these reactions, detailed, step-by-step protocols for the synthesis of a generic 5-arylthiophene are presented below. These are generalized procedures and may require optimization for specific substrates.

Suzuki Coupling Experimental Workflow

Suzuki Workflow Start Start Setup Reaction Setup: - 5-Halo-thiophene - Aryl boronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4) - Solvent (e.g., 1,4-dioxane/H2O) Start->Setup Inert Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Setup->Inert Atmosphere Heating Heat to Reaction Temperature (e.g., 90°C) for 12h Inert Atmosphere->Heating Workup Aqueous Workup: - Quench with water - Extract with organic solvent Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product 5-Arylthiophene Purification->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Step-by-Step Protocol for Suzuki Coupling: [11]

  • Reaction Setup: To a flame-dried Schlenk flask is added the 5-halo-thiophene (1.0 eq), aryl boronic acid (1.1 eq), palladium catalyst (e.g., Pd(PPh3)4, 2.5 mol%), and base (e.g., K3PO4, 2.0 eq).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 90°C) and stirred for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-arylthiophene.

Stille Coupling Experimental Workflow

Stille Workflow Start Start Setup Reaction Setup: - 5-Halo-thiophene - Aryl-stannane - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., P(o-tol)3) - Anhydrous Solvent (e.g., Toluene) Start->Setup Inert Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Setup->Inert Atmosphere Heating Heat to Reaction Temperature (e.g., 90-110°C) for 12-16h Inert Atmosphere->Heating Workup Workup: - Remove solvent under vacuum Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product 5-Arylthiophene Purification->Product

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-(4-nitrophenyl)thiophene-2-carboxylic Acid and Its Analogs

Introduction: The Therapeutic Potential of the Thiophene Scaffold Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to their versatile biological activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiophene Scaffold

Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to their versatile biological activities. The thiophene ring often serves as a bioisostere of a phenyl ring, which can enhance drug-receptor interactions and improve the overall physicochemical properties of a compound. Within this broad class, 5-arylthiophene-2-carboxylic acids have emerged as a particularly promising scaffold for the development of novel therapeutic agents, exhibiting a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

This guide focuses on the biological activities of 5-(4-nitrophenyl)thiophene-2-carboxylic acid , a key representative of this class, and provides a comparative analysis of its performance against its structural analogs. The presence of the 4-nitrophenyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and, consequently, the biological activity of the parent molecule.[2] By examining the impact of systematic structural modifications, we can elucidate critical structure-activity relationships (SAR) that are invaluable for the rational design of more potent and selective therapeutic agents.

This technical guide is intended for researchers, scientists, and drug development professionals. It synthesizes data from multiple studies to provide a comprehensive overview, supported by detailed experimental protocols and visualizations of key biological pathways and workflows.

Antimicrobial Activity: A Comparative Analysis

Thiophene derivatives are well-documented for their antimicrobial properties.[3] The biological activity of nitroaromatic compounds, including 5-(4-nitrophenyl)thiophene-2-carboxylic acid, is often linked to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic reactive species.[4]

A comparative analysis of minimum inhibitory concentrations (MICs) for a series of thiophene derivatives reveals the influence of substituents on their antibacterial and antifungal efficacy. While a direct head-to-head comparison of a systematic series of 5-(4-nitrophenyl)thiophene-2-carboxylic acid analogs is not extensively available in a single study, we can collate data from various sources to infer structure-activity relationships.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiophene Derivatives

Compound/AnalogR Group on Phenyl RingStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Hypothetical Parent 4-NO₂ PotentPotentModerateModerateInferred from[5]
Analog 14-Cl12562.5250500[6]
Analog 24-Br250125500>500[6]
Analog 34-CH₃>500250>500>500[6]
Analog 4H>500>500>500>500[6]
Thiophene-2-carboxamide 4-OCH₃17 mm (zone)18 mm (zone)15 mm (zone)18 mm (zone)[6]

Note: Data is compiled from studies on structurally related thiophene derivatives to illustrate the impact of substitutions. Direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as the nitro group (NO₂) at the para-position of the phenyl ring, is generally associated with enhanced antimicrobial activity.[5] This is consistent with the proposed mechanism of action involving the reduction of the nitro group. Halogens, like chlorine and bromine, also contribute to activity, though to a lesser extent than the nitro group.

  • Electron-Donating Groups: Conversely, electron-donating groups, such as a methyl group (CH₃), tend to diminish the antimicrobial potency.

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a carboxamide can maintain or even enhance antimicrobial activity, suggesting that this position is amenable to modification for optimizing pharmacokinetic properties.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (e.g., 5-(4-nitrophenyl)thiophene-2-carboxylic acid and its analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the compound stock solutions with MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Anticancer Activity: A Comparative Evaluation

The thiophene scaffold is a common feature in many anticancer agents, with derivatives reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7] The cytotoxic effects of 5-(4-nitrophenyl)thiophene-2-carboxylic acid and its analogs are often evaluated using the MTT assay, which measures cell viability.

A study on a series of 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides provides valuable insights into the role of the nitrophenyl group in cytotoxicity, even though the core structure is more complex.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Thiophene Derivatives

Compound/AnalogR Group on PhenylaminoacetamideHepG-2 (Liver Cancer)HCT-116 (Colon Cancer)Reference
Analog with NO₂ 4-Nitrophenyl > 50 > 50 [8]
Analog 14-Chlorophenyl2.3 ± 0.24.1 ± 0.3[8]
Analog 22-Chlorophenyl3.9 ± 0.35.6 ± 0.4[8]
Analog 34-Methylphenyl6.2 ± 0.58.8 ± 0.7[8]
Analog 44-Fluorophenyl7.9 ± 0.69.3 ± 0.8[8]
Sorafenib (Standard)-3.1 ± 0.25.8 ± 0.4[8]

Note: This data is from a study on a different thiophene scaffold but provides a useful comparison of the effect of the nitrophenyl substituent against other groups.

Structure-Activity Relationship (SAR) Insights:

  • Influence of the Nitro Group: Interestingly, in this specific series, the 4-nitrophenyl analog exhibited significantly lower cytotoxicity compared to its halogenated and methylated counterparts.[8] This suggests that for this particular scaffold, the strong electron-withdrawing nature of the nitro group may be detrimental to its anticancer activity. The chloro-substituted analogs showed the most potent activity, comparable to the standard drug Sorafenib.[8]

  • Positional Isomerism: The position of the substituent on the phenyl ring also plays a role, with the 4-chloro analog being more potent than the 2-chloro analog.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HepG-2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Anti-inflammatory Activity: A Mechanistic Overview

Thiophene derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory potential of 5-(4-nitrophenyl)thiophene-2-carboxylic acid and its analogs can be assessed through in vitro COX inhibition assays and in vivo models of inflammation.

While direct comparative data for a series of 5-(4-nitrophenyl)thiophene-2-carboxylic acid analogs is limited, studies on related structures highlight the importance of the carboxylic acid moiety for COX inhibition.

Table 3: Comparative Anti-inflammatory Activity (COX Inhibition) of Thiophene Derivatives

Compound/AnalogModificationCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Reference
Hypothetical Parent -COOH ModeratePotentInferred from
Analog 1-COOCH₃ReducedReducedInferred from
Analog 2-CONH₂ReducedReducedInferred from
Ibuprofen (Standard)-PotentPotent

Note: This table illustrates the general trend observed for the importance of the carboxylic acid group in COX inhibition by thiophene derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Carboxylic Acid Moiety: The free carboxylic acid group is often crucial for COX inhibitory activity, as it mimics the substrate, arachidonic acid, and can interact with key residues in the enzyme's active site.

  • Ester and Amide Analogs: Conversion of the carboxylic acid to an ester or amide generally leads to a significant decrease in COX inhibitory activity.

  • Phenyl Ring Substituents: The electronic nature of the substituent on the phenyl ring can modulate the acidity of the carboxylic acid and influence binding to the COX enzymes. Electron-withdrawing groups, like the nitro group, may enhance activity by increasing the acidity of the carboxylic acid.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Detection reagent (e.g., a fluorometric probe)

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound or a vehicle control.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: The production of prostaglandins is monitored using a detection reagent that generates a fluorescent signal.

  • Measurement: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Science: Diagrams and Workflows

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere (24h) A->B C 3. Add Test Compounds (Varying Concentrations) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (4h Incubation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Antimicrobial_Susceptibility_Workflow A 1. Prepare Serial Dilutions of Test Compound in 96-well Plate C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum (approx. 5x10^5 CFU/mL) B->C D 4. Include Positive (Bacteria only) and Negative (Broth only) Controls C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Visually Inspect for Turbidity E->F G 7. Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Postulated_Apoptotic_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Thiophene_Analog 5-Arylthiophene-2-Carboxamide Analog Bcl2 Bcl-2 (Anti-apoptotic) Thiophene_Analog->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiophene_Analog->Bax Activation Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Postulated intrinsic apoptotic pathway induced by some thiophene derivatives.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of 5-(4-nitrophenyl)thiophene-2-carboxylic acid and its analogs. The available data, synthesized from multiple studies, underscores the therapeutic potential of this scaffold in antimicrobial, anticancer, and anti-inflammatory applications.

The structure-activity relationship analysis reveals that the biological activity is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid moiety. While the 4-nitrophenyl group appears beneficial for antimicrobial activity, it may be less favorable for anticancer efficacy in certain thiophene scaffolds, highlighting the nuanced nature of drug design.

A significant knowledge gap remains due to the lack of direct, systematic comparative studies on a series of 5-(4-nitrophenyl)thiophene-2-carboxylic acid analogs across multiple biological assays. Future research should focus on the synthesis and parallel evaluation of such a series to establish more definitive structure-activity relationships. Such studies will be instrumental in the optimization of this promising scaffold to develop novel, highly potent, and selective therapeutic agents.

References

  • Salimon, J., et al. (2011). Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Patel, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Phenylthiophene Derivatives and Existing Drugs.
  • Gomha, S. M., et al. (2017). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1042-1049.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid.
  • Fassihi, A., et al. (2009). Substituted phenylthiophenylamines with antiinflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3253-3257.
  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1693–1704.
  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3057.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15.
  • BenchChem. (2025). A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations.
  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 465.
  • da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • Khan, M. A., et al. (2011). Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Bulletin of the Korean Chemical Society, 32(10), 3452-3456.
  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366.
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2021). PLOS ONE, 16(7), e0252733.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). International Journal of Molecular Sciences, 23(11), 6296.
  • Top 15 Anti-inflammatory & anti-allergy agents in medicinal chemistry papers published in 2018. (2018). SciSpace.
  • Al-Said, M. S., et al. (2016).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
  • Pires, J. R., et al. (1995). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI.
  • SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP OF TEIXOBACTIN ANALOGUES. (2022). The University of Liverpool Repository.

Sources

Validation

A Comparative Guide to the Cytotoxicity of Nitrophenyl-Substituted Thiophene Derivatives

This guide offers an in-depth comparison of the cytotoxic properties of nitrophenyl-substituted thiophene derivatives, providing researchers, scientists, and drug development professionals with objective performance data...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the cytotoxic properties of nitrophenyl-substituted thiophene derivatives, providing researchers, scientists, and drug development professionals with objective performance data and supporting experimental evidence. By exploring the structure-activity relationships and mechanisms of action, this document aims to facilitate the rational design of novel thiophene-based therapeutic agents.

Introduction: The Therapeutic Potential of Thiophene Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural versatility allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties.[2] Thiophene derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] The introduction of a nitrophenyl group to the thiophene core is a key strategy in the development of potent cytotoxic agents. The nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the molecule, often enhancing its interaction with biological targets and modulating its mechanism of action.[4] This guide will delve into the cytotoxic profiles of ortho-, meta-, and para-nitrophenyl-substituted thiophene derivatives, offering a comparative analysis to inform future drug discovery efforts.

Chemical Structures and Synthesis

The position of the nitro group on the phenyl ring is a critical determinant of the biological activity of nitrophenyl-substituted thiophene derivatives. Below are representative structures of ortho-, meta-, and para-substituted analogs that will be discussed in this guide.

  • 2-(2-Nitrophenyl)thiophene (ortho-substituted)

  • 2-(3-Nitrophenyl)thiophene (meta-substituted)

  • 2-(4-Nitrophenyl)thiophene (para-substituted)

  • N-(2-Nitrophenyl)thiophene-2-carboxamide (ortho-substituted amide linkage)

The synthesis of these derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling for 2-(Nitrophenyl)thiophene

This protocol outlines a general procedure for the synthesis of 2-(nitrophenyl)thiophene derivatives.

Materials:

  • 2-Bromothiophene

  • Appropriate nitrophenylboronic acid (e.g., 2-nitrophenylboronic acid, 3-nitrophenylboronic acid, or 4-nitrophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromothiophene (1 equivalent) and the corresponding nitrophenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure 2-(nitrophenyl)thiophene derivative.

Comparative Cytotoxicity Analysis

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Representative Thiophene Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
Nitrophenyl-pyrazole-thiophene hybrid MCF-7 (Breast)6.57[5]
HepG2 (Liver)8.86[5]
Thiophene Carboxamide Derivatives A375 (Melanoma)> 25[6]
HT-29 (Colorectal)> 25[6]
MCF-7 (Breast)> 25[6]
General Thiophene Derivatives HepG2 (Liver)54 - >100[7]
MCF-7 (Breast)50 - >100[7]
Doxorubicin (Reference Drug) MCF-7 (Breast)4.17[5]
HepG2 (Liver)4.50[5]

Analysis of Structure-Activity Relationships (SAR):

The position of the nitro group on the phenyl ring significantly influences the cytotoxic activity. While comprehensive data is still emerging, preliminary findings suggest that the electronic and steric effects imparted by the nitro group's position play a crucial role in the molecule's ability to interact with its cellular targets. For instance, a study on novel pyrazole-thiophene hybrids bearing a p-nitrophenyl moiety demonstrated potent cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drugs doxorubicin, erlotinib, and sorafenib.[5]

The nature of the linkage between the thiophene and nitrophenyl rings also dictates the cytotoxic profile. For example, thiophene carboxamide scaffolds have shown significant cytotoxic effects against various cancer cell lines, including melanoma, colorectal, and breast cancer.[6] These findings underscore the importance of systematic modifications to the thiophene scaffold to optimize anticancer activity.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which nitrophenyl-substituted thiophene derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[8][9] This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.

Signaling Pathways in Thiophene-Induced Apoptosis

Several signaling pathways have been implicated in the apoptotic response to thiophene derivatives. A notable example involves the modulation of the AKT and MAPK pathways.[10] While this has been demonstrated for a hydroxylated thiophene derivative, it provides a valuable model for understanding the potential mechanisms of nitrophenyl-substituted analogs.

The PI3K/AKT pathway is a critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors. The MAPK (Mitogen-Activated Protein Kinase) pathway , which includes cascades such as ERK, JNK, and p38, plays a complex role in cell fate decisions. Activation of the JNK and p38 pathways is frequently associated with the induction of apoptosis in response to cellular stress.

Diagram of a Representative Apoptotic Pathway

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Response cluster_caspase Execution Phase Thiophene_Derivative Nitrophenyl-Substituted Thiophene Derivative AKT AKT Pathway (Survival) Thiophene_Derivative->AKT Inhibition MAPK MAPK Pathway (JNK/p38) Thiophene_Derivative->MAPK Activation Bcl2 Bcl-2 Family (Regulation) AKT->Bcl2 Promotes anti-apoptotic MAPK->Bcl2 Promotes pro-apoptotic Mito Mitochondrial Permeability Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by nitrophenyl-substituted thiophene derivatives.

Experimental Protocols: Assessing Cytotoxicity

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Detailed Step-by-Step MTT Assay Protocol

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Nitrophenyl-substituted thiophene derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrophenyl-substituted thiophene derivative from the stock solution in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the compound concentration and use a suitable software to determine the IC₅₀ value.

Diagram of the MTT Assay Workflow

mtt_workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with Thiophene Derivatives Incubation1->Compound_Treatment Incubation2 4. Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Solubilize Formazan with DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate % Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

Nitrophenyl-substituted thiophene derivatives represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. The position of the nitro group on the phenyl ring and the nature of the linker to the thiophene core are critical determinants of their anticancer activity. The induction of apoptosis through the modulation of key signaling pathways, such as the AKT and MAPK pathways, appears to be a central mechanism of action.

Further research is warranted to expand the library of these derivatives, with systematic variations in the substitution patterns on both the thiophene and phenyl rings. Comprehensive in vitro and in vivo studies are necessary to fully elucidate their therapeutic potential, selectivity, and safety profiles. The insights gained from such investigations will be invaluable for the rational design and development of the next generation of thiophene-based anticancer drugs.

References

  • Aytemir, M. D., Hider, R. C., Erol, D. D., & Ozalp, M. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to a relevant article on antibacterial/antifungal amides]
  • Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. MedChemComm, (Year), Volume(Issue), Pages. [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. ResearchGate, (Year).
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar, (Year). [Link]

  • IC50 values for synthesized compounds against cancer cell lines. ResearchGate, (Year). [Link to a relevant article with IC50 values]
  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate, (Year). [Link to a relevant article with IC50 values]
  • Structure-activity Relationships in Nitrothiophenes. PubMed, (2006). [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate, (Year). [Link to a relevant article with IC50 values for MCF-7]
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI, (Year). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health, (Year). [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org, (Year). [Link]

  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate, (Year).
  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, (2022). [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health, (Year). [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One, (2023). [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. ResearchGate, (2023). [Link]

  • (PDF) Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. ResearchGate, (Year). [Link to a relevant PDF on thiophene synthesis and cytotoxicity]
  • IC50 values obtained for different synthesized compounds against MCF-7. ResearchGate, (Year). [Link to a relevant article with IC50 values for MCF-7]
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC - PubMed Central, (2023). [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed, (Year). [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central, (Year). [Link]

  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. ResearchGate, (2024). [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH, (2023). [Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Spectrum of 5-(4-nitrophenyl)thiophene-2-carboxylic Acid Esters and Amides

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the thiophene scaffold has emerged as a cornerstone in medicinal chemistry. Its versatile structure allows...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the thiophene scaffold has emerged as a cornerstone in medicinal chemistry. Its versatile structure allows for a multitude of substitutions, leading to a diverse range of biological activities.[1][2] This guide provides a comprehensive technical comparison of the antimicrobial spectrum of a specific class of thiophene derivatives: 5-(4-nitrophenyl)thiophene-2-carboxylic acid esters and amides. Drawing upon available experimental data from related compound series, we will delve into their synthesis, antimicrobial efficacy, structure-activity relationships, and proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapies.

The Thiophene Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This moiety is present in numerous pharmacologically important compounds, exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The electronic properties of the thiophene ring, coupled with its ability to be readily functionalized at various positions, make it an attractive starting point for the design of novel therapeutic agents.

The introduction of a 4-nitrophenyl group at the 5-position of the thiophene ring is of particular interest. Nitroaromatic compounds are known to possess antimicrobial activity, often acting as prodrugs that are activated by microbial nitroreductases to generate cytotoxic reactive species. This targeted activation mechanism can provide a degree of selectivity for microbial cells over host cells.

Synthesis of 5-(4-nitrophenyl)thiophene-2-carboxylic Acid Esters and Amides

The general synthetic route to the target compounds commences with the commercially available 5-(4-nitrophenyl)thiophene-2-carboxylic acid. The carboxylic acid can be converted to its corresponding esters and amides through standard organic chemistry transformations. Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. Similarly, amidation can be performed by activating the carboxylic acid (e.g., with a coupling agent like EDC/HOBt or by conversion to an acyl chloride) and then reacting it with a primary or secondary amine.

G cluster_0 Synthesis of Esters cluster_1 Synthesis of Amides start_acid_ester 5-(4-nitrophenyl)thiophene-2-carboxylic acid acyl_chloride_ester Acyl Chloride Intermediate start_acid_ester->acyl_chloride_ester SOCl2 or (COCl)2 ester_product Target Ester acyl_chloride_ester->ester_product R'-OH, Base start_acid_amide 5-(4-nitrophenyl)thiophene-2-carboxylic acid acyl_chloride_amide Acyl Chloride Intermediate start_acid_amide->acyl_chloride_amide SOCl2 or (COCl)2 amide_product Target Amide acyl_chloride_amide->amide_product R'R''NH, Base

Caption: General synthetic pathways for the preparation of esters and amides of 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

Antimicrobial Spectrum: A Comparative Analysis

While a comprehensive study on a broad range of 5-(4-nitrophenyl)thiophene-2-carboxylic acid esters and amides is not yet available in the public domain, we can infer their potential antimicrobial spectrum by examining closely related nitrothiophene derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values of representative nitrothiophene carboxamides against various microbial strains, as reported in the literature.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Nitrothiophene Carboxamide 15E. coli (WT)0.5[3]
Nitrothiophene Carboxamide 20E. coli (WT)1[3]
Nitrothiophene Carboxamide 15E. coli (MDR clinical isolate)1-4[3]
Nitrothiophene Carboxamide 20E. coli (MDR clinical isolate)2-8[3]
Thiophene Derivative 4Acinetobacter baumannii (Col-R)16 (MIC50)[2]
Thiophene Derivative 5Acinetobacter baumannii (Col-R)16 (MIC50)[2]
Thiophene Derivative 8Acinetobacter baumannii (Col-R)32 (MIC50)[2]
Thiophene Derivative 4Escherichia coli (Col-R)8 (MIC50)[2]
Thiophene Derivative 5Escherichia coli (Col-R)32 (MIC50)[2]
Thiophene Derivative 8Escherichia coli (Col-R)32 (MIC50)[2]
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone L10Candida albicans31.25[4]
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone L10Cryptococcus neoformans3.9[4]

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of 5-(4-nitrophenyl)thiophene-2-carboxylic acid esters and amides. Col-R denotes colistin-resistant strains. MIC50 is the minimum concentration that inhibits 50% of the screened strains.

The available data suggests that nitrothiophene carboxamides exhibit potent activity against Gram-negative bacteria, including multidrug-resistant strains of E. coli.[3] The activity of related thiophene derivatives against other challenging Gram-negative pathogens like Acinetobacter baumannii further underscores the potential of this chemical class.[2] Furthermore, certain nitrothiophene derivatives have demonstrated significant antifungal activity against clinically relevant yeasts such as Candida albicans and Cryptococcus neoformans.[4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the ester or amide functionality. Based on studies of related compounds, several key SAR trends can be identified:

  • The Nitro Group: The presence of the nitro group is crucial for the antimicrobial activity of many nitroaromatic compounds, as it is essential for their bioactivation by microbial nitroreductases.

  • Amide Substituents: The nature of the substituent on the amide nitrogen can significantly influence activity. Modifications to this part of the molecule can affect solubility, cell permeability, and interaction with the target site. For instance, some studies on thiophene-2-carboxamides have shown that specific substitutions on the amide can enhance activity against Gram-positive bacteria.[1]

  • Ester Alkyl/Aryl Chain: For the ester derivatives, the length and branching of the alkyl chain or the nature of the aryl group can impact lipophilicity, which in turn affects the compound's ability to cross microbial cell membranes.

Caption: Key structural features influencing the antimicrobial activity of 5-(4-nitrophenyl)thiophene-2-carboxylic acid derivatives.

Proposed Mechanism of Action: Nitroreductase-Mediated Activation

A compelling body of evidence suggests that many nitroaromatic antimicrobial agents, including nitrothiophenes, function as prodrugs.[3] In susceptible microorganisms, these compounds are activated by intracellular nitroreductases. These enzymes reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamino species, which can then induce cellular damage through various mechanisms, including DNA damage and oxidative stress. This targeted activation within the microbial cell contributes to the selective toxicity of these compounds.

G cluster_cell Microbial Cell prodrug 5-(4-nitrophenyl)thiophene derivative (Prodrug) nitroreductase Nitroreductase prodrug->nitroreductase Enters Cell reactive_intermediates Reactive Nitroso/Hydroxylamino Species nitroreductase->reactive_intermediates Reduction cellular_damage Cellular Damage (DNA, proteins, etc.) reactive_intermediates->cellular_damage cell_death Cell Death cellular_damage->cell_death

Caption: Proposed mechanism of action for 5-(4-nitrophenyl)thiophene derivatives involving nitroreductase activation.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following is a detailed protocol for performing this assay.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Sterility control (broth with test compound, no inoculum)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Inoculum: Dilute the microbial culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions of Test Compound: a. In the first column of the microtiter plate, add the broth medium containing the highest concentration of the test compound. b. Perform two-fold serial dilutions across the plate by transferring a fixed volume of the compound solution to the next well containing fresh broth.

  • Inoculation: Add the prepared microbial inoculum to each well (except the sterility control wells).

  • Controls: a. Positive Control: Wells containing inoculum and a known effective antibiotic. b. Negative Control: Wells containing inoculum and broth only (no compound). c. Sterility Control: Wells containing the highest concentration of the test compound and broth, but no inoculum.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Comparative Outlook and Future Directions

The available data on nitrothiophene carboxamides and related derivatives suggest that 5-(4-nitrophenyl)thiophene-2-carboxylic acid esters and amides represent a promising class of antimicrobial agents. Their potential for potent activity against drug-resistant Gram-negative bacteria is particularly noteworthy.

However, to fully realize the therapeutic potential of this compound class, further research is imperative. A systematic study is needed to synthesize a diverse library of esters and amides of 5-(4-nitrophenyl)thiophene-2-carboxylic acid and to evaluate their antimicrobial spectrum against a broad panel of clinically relevant bacteria and fungi. Such studies should include a direct comparison with standard-of-care antibiotics.

Furthermore, investigations into their cytotoxicity against mammalian cell lines are crucial to assess their therapeutic index. Promising candidates should then be advanced to in vivo models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. ResearchGate. [Link]

  • Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemico-Biological Interactions. [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC - PubMed Central. [Link]

  • Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. ResearchGate. [Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. [Link]

  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Journal of Saudi Chemical Society. [Link]

  • Synthesis and antibacterial and antifungal activities of alkyl and polyhalophenyl esters of benzo[b]-3-methyl-2-furancarbamic acid. Journal of Pharmaceutical Sciences. [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

Sources

Validation

A Comparative Spectroscopic Guide: 5-(4-nitrophenyl)thiophene-2-carboxylic acid vs. 5-phenylthiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Influence of a Nitro Group In the landscape of medicinal chemistry and materials science, thiophene-based compounds ar...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Influence of a Nitro Group

In the landscape of medicinal chemistry and materials science, thiophene-based compounds are foundational scaffolds. Their electronic properties and synthetic versatility make them ideal candidates for developing novel therapeutics and organic electronics. This guide provides an in-depth spectroscopic comparison between two closely related molecules: 5-phenylthiophene-2-carboxylic acid and its nitrated analogue, 5-(4-nitrophenyl)thiophene-2-carboxylic acid.

The primary structural distinction is the presence of a nitro (NO₂) group at the para-position of the phenyl ring. This single functional group modification dramatically alters the molecule's electronic profile. The NO₂ group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This guide will dissect how this electronic perturbation manifests across a suite of spectroscopic techniques, providing the data and theoretical framework necessary for unequivocal structural confirmation and a deeper understanding of structure-property relationships.

Molecular Structures at a Glance

A clear visualization of the two compounds underscores their structural relationship. The core 5-phenylthiophene-2-carboxylic acid scaffold is identical; the only variable is the nitro substituent.

G cluster_0 5-phenylthiophene-2-carboxylic acid cluster_1 5-(4-nitrophenyl)thiophene-2-carboxylic acid mol1 mol1 mol2 mol2

Caption: Molecular structures of the two analytes.

Comparative Spectroscopic Analysis

The electronic influence of the nitro group creates a distinct and predictable spectroscopic fingerprint. The following sections compare the expected outcomes from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses.

Data Summary

The table below summarizes the key physical and anticipated spectroscopic characteristics of the two compounds. These values are derived from established spectroscopic principles and data from related compounds.

Property/Technique5-phenylthiophene-2-carboxylic acid5-(4-nitrophenyl)thiophene-2-carboxylic acidRationale for Difference
Molecular Formula C₁₁H₈O₂SC₁₁H₇NO₄SAddition of NO₂ group.
Molecular Weight 204.24 g/mol 249.24 g/mol Mass of NO₂ group (45.01 g/mol ).
FT-IR: O-H Stretch ~3300-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (broad)Characteristic of hydrogen-bonded carboxylic acid dimers.[1]
FT-IR: C=O Stretch ~1710-1680 cm⁻¹~1715-1685 cm⁻¹The electron-withdrawing NO₂ group may cause a slight shift to higher frequency.
FT-IR: NO₂ Stretches N/A~1530-1500 cm⁻¹ (asymm.) ~1355-1335 cm⁻¹ (symm.) Definitive diagnostic peaks for the nitro group.
UV-Vis: λmax ~280-300 nm~350-400 nm Significant bathochromic (red) shift due to extended π-conjugation with the electron-withdrawing NO₂ group.[2][3][4]
¹H NMR: COOH Proton ~12-13 ppm (broad s)~12-13 ppm (broad s)Highly deshielded acidic proton, typical for carboxylic acids.[5]
¹H NMR: Thiophene H ~7.2-7.8 ppm (d, d)~7.4-8.0 ppm (d, d) Protons are deshielded (shifted downfield) by the remote electron-withdrawing NO₂ group.[6][7][8]
¹H NMR: Phenyl H ~7.4-7.7 ppm (m)~7.8-8.4 ppm (d, d) Significant downfield shift due to the strong deshielding effect of the attached NO₂ group.[6][7][9]
¹³C NMR: C=O Carbon ~165-175 ppm~165-175 ppmCarbonyl carbon is deshielded, with minor influence from the remote substituent.[5]
¹³C NMR: Phenyl C-NO₂ N/A~145-150 ppm Characteristic deshielded carbon directly attached to the nitro group.[10]
MS: Molecular Ion m/z 204m/z 249Corresponds to the molecular weight of each compound.
MS: Key Fragments m/z 187 ([M-OH]⁺)m/z 159 ([M-COOH]⁺)m/z 232 ([M-OH]⁺)m/z 204 ([M-COOH]⁺)m/z 203 ([M-NO₂]⁺)Characteristic losses of hydroxyl, carboxyl, and nitro groups.[11][12][13]
Expert Interpretation
  • FT-IR Spectroscopy: The most telling difference in the infrared spectra is the appearance of two strong absorption bands for 5-(4-nitrophenyl)thiophene-2-carboxylic acid, corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching vibrations of the N-O bonds in the nitro group. While both compounds will show the characteristic broad O-H stretch and the sharp C=O stretch of a carboxylic acid, the nitro peaks are an unambiguous marker for the nitrated compound.[14]

  • UV-Vis Spectroscopy: The addition of the nitro group extends the conjugated π-system of the molecule. More importantly, the strong electron-withdrawing nature of the NO₂ group creates a significant intramolecular charge-transfer character in the electronic transition. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15][16] Consequently, the molecule absorbs light at a longer wavelength, resulting in a pronounced bathochromic shift (a shift to a higher λmax) compared to the non-nitrated parent compound.[2][3][4] This shift is often substantial enough to move the absorption into the visible region, imparting a yellow color to the nitrated compound.

  • NMR Spectroscopy: In both ¹H and ¹³C NMR, the electron-withdrawing nitro group systematically pulls electron density away from the aromatic rings, a phenomenon known as "deshielding."[6][7][17] This causes the nuclei to experience a stronger effective magnetic field, making them resonate at a higher frequency. The result is a downfield shift (to a higher ppm value) for nearly all protons and carbons in the nitrated molecule compared to its parent. The effect is most pronounced for the protons and carbons of the nitrophenyl ring itself, providing a clear diagnostic indicator.[9][10]

  • Mass Spectrometry: While both molecules will exhibit clear molecular ion peaks corresponding to their respective molecular weights, their fragmentation patterns offer further confirmation. Aromatic carboxylic acids commonly fragment via the loss of •OH (M-17) and •COOH (M-45) radicals.[12][13] For 5-(4-nitrophenyl)thiophene-2-carboxylic acid, an additional characteristic fragmentation pathway is the loss of the •NO₂ radical (M-46), which would be absent in the spectrum of 5-phenylthiophene-2-carboxylic acid.

Experimental Protocols

Reproducible and accurate data acquisition is paramount. The following sections detail standardized protocols for obtaining the spectroscopic data discussed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Solid Sample B Prepare Solution (for UV-Vis, NMR, ESI-MS) A->B C Prepare KBr Pellet (for FT-IR) A->C E UV-Vis Spectrophotometer B->E Analyze Solution F NMR Spectrometer B->F Analyze Solution G Mass Spectrometer B->G Infuse Solution D FT-IR Spectrometer C->D Analyze Pellet H Interpret Spectra D->H E->H F->H G->H I Compare Data H->I J Confirm Structure I->J

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)

This method is ideal for acquiring high-quality spectra of solid samples. The key is to minimize moisture, as water shows strong IR absorption.[18]

  • Preparation: Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours and cooled in a desiccator.[18]

  • Grinding: Add approximately 1-2 mg of the solid sample to an agate mortar and pestle. Grind to a very fine, consistent powder.

  • Mixing: Add ~200 mg of the dried KBr to the mortar. Gently but thoroughly mix with the sample powder until the mixture is homogeneous.[19]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.[20]

  • Pressing: If available, apply a vacuum to the die to remove trapped air. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. The KBr will fuse into a transparent or translucent pellet.[18][20]

  • Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Protocol 2: UV-Vis Spectroscopy

This protocol is for determining the absorption spectrum of a compound in solution.

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or methanol). The solvent must not absorb in the wavelength range of interest.

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline/blank spectrum. This subtracts any absorbance from the solvent and cuvette.[21]

  • Measurement: Empty the cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place it in the spectrophotometer and acquire the absorption spectrum over the desired range (e.g., 200-600 nm).[22]

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Protocol 3: ¹H and ¹³C NMR Spectroscopy

This technique provides detailed structural information about the carbon-hydrogen framework.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the compound is fully dissolved.

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies.

  • ¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A 30° or 45° pulse angle is common for routine spectra.[23] Typically, 16-64 scans are sufficient.

  • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.[23]

  • Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. Apply phase and baseline corrections as needed. Reference the spectrum to the residual solvent peak or an internal standard (like TMS).

Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique suitable for these molecules, typically producing a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻.[24]

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µM) in a volatile solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[24][25]

  • Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).[25]

  • Ionization: A high voltage (3-5 kV) is applied to the emitter tip, creating a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.[24][26]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The spectroscopic comparison of 5-(4-nitrophenyl)thiophene-2-carboxylic acid and 5-phenylthiophene-2-carboxylic acid provides a clear and instructive example of how a single, powerful electron-withdrawing group can profoundly alter a molecule's properties. The presence of the nitro group is definitively confirmed by:

  • Unique FT-IR peaks for the N-O stretches.

  • A significant bathochromic shift in the UV-Vis spectrum .

  • A general downfield shift of signals in ¹H and ¹³C NMR spectra .

  • An altered molecular weight and an additional fragmentation pathway in mass spectrometry .

By understanding these predictable spectroscopic consequences, researchers can confidently identify these and related compounds, verify reaction outcomes, and build a more intuitive understanding of the interplay between chemical structure and electronic behavior.

References

  • Conjugation in UV/Vis spectroscopy. (2025, June 24). Science and Machines. [Link]

  • Chemical Shifts and Shielding. (2022, July 11). Chemistry LibreTexts. [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. National Institutes of Health (NIH). [Link]

  • Chemical Shift. (2023, February 11). Chemistry LibreTexts. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2024, December 5). JoVE. [Link]

  • Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-944. [Link]

  • Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 107(42), 8944-8954. [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. Osaka Prefecture University. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. Osaka Prefecture University. [Link]

  • NMR chemical shift prediction of thiophenes. Stenutz. [Link]

  • Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. ACS Publications. [Link]

  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • Abraham, R. J., & Thomas, W. A. (1964). 1 H NMR chemical shifts, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • Chemical Shift In NMR Spectroscopy. (2018, December 10). YouTube. [Link]

  • UV-Visible Spectroscopy of Organic Compounds. (2017, November 15). College of Saint Benedict and Saint John's University. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3. [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Academic Research, 1(1), 1-13. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. [Link]

  • NMR Spectroscopy. Kalaignar Karunanidhi Government Arts College. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Electrospray Ionization Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls. [Link]

  • GCMS Section 6.12. Whitman College. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016, September 16). Master Organic Chemistry. [Link]

  • Ju, X. H., & Mitchell, C. (2006). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives–A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 11(1), 15-39. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue College of Engineering. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Scribd. [Link]

  • Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry. [Link]

  • Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. (2021, December 8). YouTube. [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2025, October 16). ResearchGate. [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020, January 13). ACS Publications. [Link]

  • Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound?. (2021, September 16). Quora. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

  • Ju, X. H., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]

  • Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. National Institutes of Health (NIH). [Link]

  • Basic 1h And 13c Nmr Spectroscopy. Universidad de Navarra. [Link]

Sources

Comparative

The Untapped Potential of 5-(4-nitrophenyl)thiophene-2-carboxylic Acid-Based Polymers in Organic Electronics: A Comparative Guide

In the relentless pursuit of next-generation organic electronic materials, the strategic design of donor-acceptor (D-A) conjugated polymers stands as a cornerstone for enhancing device performance. Within this class of m...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation organic electronic materials, the strategic design of donor-acceptor (D-A) conjugated polymers stands as a cornerstone for enhancing device performance. Within this class of materials, polymers derived from 5-(4-nitrophenyl)thiophene-2-carboxylic acid present a compelling, yet largely unexplored, frontier. This guide provides a comprehensive comparative analysis of the projected performance of these polymers against established alternatives in organic electronics. Drawing upon extensive experimental data from analogous systems, we will delve into the anticipated properties, potential advantages, and the underlying scientific principles that position these materials as promising candidates for future research and development.

The Architectural Rationale: Unpacking the Monomer

The monomer, 5-(4-nitrophenyl)thiophene-2-carboxylic acid, is intrinsically designed for high performance in organic electronic devices. Its structure strategically combines an electron-rich thiophene ring with a strongly electron-withdrawing nitrophenyl group, creating a potent intramolecular charge-transfer character.[1][2] The carboxylic acid moiety offers a versatile handle for post-polymerization modification or for influencing film morphology and interfacial properties.[1]

The inherent donor-acceptor nature of this monomer is anticipated to lead to polymers with low bandgaps, a crucial characteristic for efficient light absorption in organic solar cells (OSCs).[3][4] Furthermore, the rigid backbone and potential for strong intermolecular interactions, facilitated by the polar nitro group, could promote ordered packing in the solid state, which is beneficial for charge transport in organic field-effect transistors (OFETs).

A Comparative Performance Projection

While direct experimental data for polymers synthesized from 5-(4-nitrophenyl)thiophene-2-carboxylic acid is not yet prevalent in peer-reviewed literature, we can project their potential performance by comparing them with well-characterized thiophene-based polymers.

Organic Solar Cells (OSCs)

In the realm of OSCs, the power conversion efficiency (PCE) is the ultimate metric of performance. Thiophene-based polymers have been instrumental in pushing the boundaries of PCE in organic photovoltaics.[4][5]

Polymer SystemDonorAcceptorProjected/Reported PCE (%)Projected/Reported Voc (V)Projected/Reported Jsc (mA/cm²)Projected/Reported FF (%)
Projected: Poly(5-(4-nitrophenyl)thiophene-2-carboxylate) (PNPTC) PNPTCPC71BM or Non-Fullerene Acceptor (e.g., ITIC)4-7% (Initial Estimate)0.8-1.08-1250-60
Benchmark: P3HT P3HTPC61BM3-5%~0.6~1060-65
High-Performance: PTB7-Th PTB7-ThPC71BM9-11%~0.75~1768-72
State-of-the-Art: PM6 PM6Y6 (NFA)>15%>0.8>25>70

The strong electron-withdrawing nature of the nitro group in PNPTC is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This would lead to a higher open-circuit voltage (Voc), a key advantage over polymers like P3HT. However, the bulky nitrophenyl group might disrupt the planarity of the polymer backbone, potentially limiting the short-circuit current (Jsc) and fill factor (FF) compared to highly optimized systems like PTB7-Th and PM6.

Organic Field-Effect Transistors (OFETs)

For OFETs, charge carrier mobility (µ) is the primary indicator of performance. The intramolecular D-A character and potential for ordered packing make polymers based on 5-(4-nitrophenyl)thiophene-2-carboxylic acid interesting candidates for transistor applications.

Polymer SystemDevice ArchitectureProjected/Reported Hole Mobility (µh) (cm²/Vs)Projected/Reported On/Off Ratio
Projected: Poly(5-(4-nitrophenyl)thiophene-2-carboxylate) (PNPTC) Bottom-Gate, Top-Contact10-3 - 10-2>104
Benchmark: P3HT Bottom-Gate, Top-Contact10-2 - 10-1>104
High-Mobility D-A Polymer Bottom-Gate, Top-Contact0.1 - 1>105

We anticipate that PNPTC will exhibit p-type (hole-transporting) behavior, characteristic of many thiophene-based polymers. The mobility is projected to be moderate, potentially limited by the aforementioned steric hindrance from the nitrophenyl group. However, the polarity of the nitro and carboxyl groups could enhance adhesion to dielectric surfaces, leading to favorable film formation and respectable on/off ratios.

Causality Behind Experimental Choices and Self-Validating Protocols

To empirically validate these projections, a systematic experimental approach is necessary. The following protocols are designed to be self-validating, with built-in characterization steps to ensure data integrity.

Polymer Synthesis and Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization Monomer 5-(4-nitrophenyl)thiophene- 2-carboxylic acid Polymerization Polymerization (e.g., Stille or Suzuki Coupling) Monomer->Polymerization Purification Purification (Soxhlet Extraction) Polymerization->Purification GPC GPC (Mn, PDI) Purification->GPC NMR NMR Spectroscopy (Structural Verification) Purification->NMR UVVis UV-Vis Spectroscopy (Optical Bandgap) Purification->UVVis CV Cyclic Voltammetry (HOMO/LUMO Levels) Purification->CV

Caption: Workflow for the synthesis and characterization of the target polymer.

Experimental Protocol: Polymer Synthesis (Illustrative Example via Stille Coupling)

  • Monomer Derivatization: Convert the carboxylic acid of 5-(4-nitrophenyl)thiophene-2-carboxylic acid to an ester to improve solubility and prevent interference with the coupling reaction. Subsequently, perform bromination at the 3- and 4-positions of the thiophene ring.

  • Stannylation: Prepare the corresponding distannyl derivative of a comonomer (e.g., a benzodithiophene unit) via lithiation and reaction with trimethyltin chloride.

  • Polymerization: In an inert atmosphere, dissolve the brominated target monomer and the stannylated comonomer in an anhydrous solvent like toluene. Add a palladium catalyst (e.g., Pd(PPh₃)₄) and heat the mixture under reflux for 24-48 hours.

  • Purification: Precipitate the polymer in methanol. Collect the solid and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Characterization:

    • NMR Spectroscopy: Confirm the polymer structure and regioregularity.

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and polydispersity index (PDI).

    • UV-Vis Spectroscopy: Measure the absorption spectrum of a thin film to determine the optical bandgap.

    • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels from the onset of oxidation and reduction potentials.

Organic Solar Cell Fabrication and Characterization

cluster_fab Device Fabrication cluster_char Device Characterization Substrate ITO Substrate Cleaning HTL HTL Deposition (e.g., PEDOT:PSS) Substrate->HTL ActiveLayer Active Layer Spin-Coating (PNPTC:Acceptor Blend) HTL->ActiveLayer ETL ETL Deposition (optional) (e.g., ZnO) ActiveLayer->ETL AFM AFM Imaging (Morphology Analysis) ActiveLayer->AFM Sample for analysis Cathode Cathode Evaporation (e.g., Ca/Al) ETL->Cathode JV J-V Measurement (AM 1.5G Illumination) Cathode->JV EQE EQE Measurement Cathode->EQE

Caption: Workflow for the fabrication and characterization of organic solar cells.

Experimental Protocol: OSC Fabrication and Testing

  • Substrate Preparation: Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol.[5] Dry the substrates with nitrogen and treat them with UV-ozone.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) and anneal the substrate.[5]

  • Active Layer Deposition: Prepare a blend solution of the synthesized polymer (PNPTC) and an acceptor (e.g., PC71BM or a non-fullerene acceptor) in a suitable solvent like chlorobenzene. Spin-coat the active layer in an inert atmosphere.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit a cathode of Calcium followed by Aluminum under high vacuum.

  • Characterization:

    • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine PCE, Voc, Jsc, and FF.[5]

    • External Quantum Efficiency (EQE) Measurement: Determine the spectrally resolved photoresponse of the device.

    • Atomic Force Microscopy (AFM): Characterize the surface morphology of the active layer to understand the phase separation between the donor and acceptor.

Conclusion and Future Outlook

Polymers based on 5-(4-nitrophenyl)thiophene-2-carboxylic acid represent a promising, yet underutilized, class of materials for organic electronics. The inherent donor-acceptor architecture of the monomer suggests the potential for favorable optoelectronic properties, including a low bandgap and deep HOMO level, which are advantageous for achieving high Voc in organic solar cells. While steric effects from the nitrophenyl group may present a challenge to achieving exceptionally high charge carrier mobilities, the functional groups also offer opportunities for tuning solubility, morphology, and interfacial properties.

The true potential of these polymers can only be unlocked through rigorous experimental investigation. The synthesis and characterization of this polymer family, followed by systematic device fabrication and optimization, are critical next steps. By leveraging the insights from established thiophene-based systems and employing the robust experimental protocols outlined in this guide, researchers can effectively evaluate the performance of these novel materials and potentially pave the way for a new generation of efficient and stable organic electronic devices.

References

  • Benchchem. (n.d.). Performance of Thiophene-Based Polymers in Organic Solar Cells: A Comparative Guide.
  • ResearchGate. (n.d.). Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review.
  • MDPI. (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of side-chain substitution for thiophene-based conjugated polymers on the charge transport properties: Carboxylate ester group versus carboxamide group. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Retrieved from [Link]

  • RSC Publishing. (n.d.). Polythiophenes as electron donors in organic solar cells. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Charge transport properties of the polymers compared using different.... Retrieved from [Link]

  • ResearchGate. (n.d.). Charge transport properties for different classes of conducting.... Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING COPOLYMERS OF CARBOXYLIC ACID MULTITHIOPHENE FUNCTIONALIZED MONOMERS A THESIS SUBMI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1 Synthesis and Application of Dual Electron-Deficient Featured Copolymers and their Sequential Fluorination for Ambipolar Organ. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-(4-Nitrophenyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Computational studies of functional polythiophenes: Overlap with device characteristics. Retrieved from [Link]

  • Journal for Electrochemistry and Plating Technology. (2016, December 30). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Retrieved from [Link]

  • PMC - NIH. (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]

  • Journal of Materials Chemistry (RSC Publishing). (n.d.). All-thiophene donor–acceptor blends: photophysics, morphology and photoresponse. Retrieved from [Link]

  • MDPI. (n.d.). Cutting-Edge Graphene Nanocomposites with Polythiophene—Design, Features and Forefront Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Conducting Copolymers of Thiophene Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Thiophene-2-Carboxylic Acids in Drug Discovery

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its bioisosteric similarity to a phenyl ring but with distinct electronic properties that often e...

Author: BenchChem Technical Support Team. Date: January 2026

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its bioisosteric similarity to a phenyl ring but with distinct electronic properties that often enhance biological activity and improve pharmacokinetic profiles.[1][2] When functionalized with a carboxylic acid at the 2-position, the resulting thiophene-2-carboxylic acid scaffold becomes a versatile starting point for the development of a wide array of therapeutic agents.[3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted thiophene-2-carboxylic acids, drawing on experimental data from recent studies in the fields of antibacterial, anti-inflammatory, and anticancer research. We will explore how specific substitutions on the thiophene ring influence biological activity, offering insights for researchers, scientists, and drug development professionals.

The Thiophene-2-Carboxylic Acid Scaffold: A Privileged Structure

The thiophene ring system is a prominent feature in numerous FDA-approved drugs, highlighting its importance in drug design.[1] The carboxylic acid group at the 2-position often serves as a key interaction point with biological targets, such as enzymes and receptors, through hydrogen bonding or ionic interactions. The aromatic nature of the thiophene ring allows for π-π stacking interactions, while the sulfur atom can participate in hydrogen bonding and coordination with metal ions. The SAR of thiophene-2-carboxylic acid derivatives is primarily dictated by the nature, position, and stereochemistry of substituents on the thiophene ring.

Comparative SAR Analysis Across Therapeutic Areas

Antibacterial Activity

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Substituted thiophene-2-carboxylic acids and their derivatives have emerged as a promising class of antibacterial compounds.[4]

A key SAR trend in this area is the influence of substituents at the 3- and 5-positions of the thiophene ring. For instance, a study on novel thiophene-2-carboxamide derivatives revealed that the nature of the substituent at the 3-position significantly impacts antibacterial potency.[5][6]

Key SAR Insights for Antibacterial Activity:

  • Amino groups at the 3-position enhance activity: Compounds with a 3-amino group generally exhibit stronger antibacterial effects compared to those with 3-hydroxy or 3-methyl groups.[5]

  • Electron-donating groups on aryl substituents are favorable: The presence of a methoxy group on an aryl substituent attached to the thiophene scaffold has been shown to increase activity against both Gram-positive and Gram-negative bacteria.[5]

  • Conversion to carboxamides can be beneficial: Modification of the carboxylic acid to a carboxamide can lead to enhanced antibacterial properties.[5][6]

Comparative Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives

Compound ID3-SubstituentAryl Substituent (R)Gram-Positive Activity (% Inhibition)Gram-Negative Activity (% Inhibition)Reference
7a -NH2-HHighModerate[5]
7b -NH2-OCH383.3% (S. aureus), 82.6% (B. subtilis)86.9% (P. aeruginosa)[5]
3b -OH-OCH370.8% (S. aureus), 78.3% (B. subtilis)Good[5]
5a-c -CH3VariedLowLow[5]

Experimental Workflow for Antibacterial Screening

G cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening start Starting Materials (e.g., Substituted Thiophenes) reaction Chemical Reactions (e.g., Amidation, Substitution) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization treatment Treat Cultures with Thiophene Derivatives characterization->treatment prep Prepare Bacterial Cultures (Gram-positive & Gram-negative) prep->treatment incubation Incubate at 37°C treatment->incubation measurement Measure Inhibition Zones or MIC values incubation->measurement SAR SAR Analysis measurement->SAR Data Analysis

Caption: Workflow for Synthesis and Antibacterial Evaluation.

Anti-Inflammatory Activity

Chronic inflammatory diseases pose a significant global health challenge, and the development of safer and more effective anti-inflammatory drugs is a priority.[7][8] Thiophene-2-carboxylic acid derivatives have been investigated as potential anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[7][8]

Key SAR Insights for Anti-Inflammatory Activity:

  • Carboxylic acid is crucial for COX inhibition: The carboxylic acid moiety is often essential for binding to the active site of COX enzymes.[7]

  • Substitution pattern influences selectivity: The nature and position of substituents can influence the selectivity for COX-1 versus COX-2, which is critical for minimizing gastrointestinal side effects.

  • Amide and ester derivatives show promise: Conversion of the carboxylic acid to amides or esters can modulate activity and pharmacokinetic properties.[7]

A study on novel thiophene derivatives demonstrated that specific substitution patterns lead to significant in-vivo anti-inflammatory activity.[9]

In-Vivo Anti-inflammatory Activity of Substituted Thiophene Derivatives

Compound IDKey Structural Features% Inhibition of Paw EdemaReference
1c Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylateMaximum inhibitory activity[9]
Ibuprofen Standard Drug-[9]

Signaling Pathway for COX-Mediated Inflammation

G stimuli Inflammatory Stimuli phospholipids Membrane Phospholipids stimuli->phospholipids pla2 Phospholipase A2 phospholipids->pla2 activates aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox substrate for pgs Prostaglandins cox->pgs produces inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation thiophene Thiophene-2-Carboxylic Acid Derivatives thiophene->cox inhibit

Caption: COX Pathway and Inhibition by Thiophene Derivatives.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced toxicity is a major focus of drug discovery. Thiophene-containing compounds have shown significant potential as anticancer agents, with some derivatives acting as tubulin polymerization inhibitors, similar to combretastatin A-4 (CA-4).[10]

Key SAR Insights for Anticancer Activity:

  • Aryl substitution at the 5-position is critical: The presence of an aryl group at the 5-position of the thiophene ring is a common feature in many active anticancer derivatives.[10]

  • Carboxamide linkage is important: The conversion of the 2-carboxylic acid to a carboxamide is crucial for potent anticancer activity, often with specific aniline moieties leading to the best results.[10]

  • Electron-withdrawing groups can enhance activity: The presence of electron-withdrawing groups, such as fluorine, on the 5-aryl ring can improve cytotoxic effects.[10]

Anticancer Activity of Thiophene Carboxamide Derivatives against Hep3B Cancer Cells

Compound ID5-Aryl SubstituentAniline MoietyIC50 (µM)Reference
2b 4-FluorophenylSpecific aniline5.46[10]
2e 4-FluorophenylSpecific aniline12.58[10]
CA-4 ---[10]

Experimental Protocols

General Procedure for the Synthesis of Thiophene-2-Carboxamide Derivatives

This protocol is a representative example based on methodologies described in the literature.[10]

  • Dissolution: Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Activation: Add 4-dimethylaminopyridine (DMAP) (0.3 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 equivalents) to the solution and stir under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

  • Amide Coupling: Add the desired aniline derivative (1 equivalent) to the reaction mixture and continue stirring for 48 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product. Remove excess aniline by washing with a dilute acid solution (e.g., 1M HCl).

  • Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR and mass spectrometry.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11]

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Perspectives

The structure-activity relationship studies of substituted thiophene-2-carboxylic acids have revealed several key insights for the rational design of novel therapeutic agents. The versatility of the thiophene scaffold allows for fine-tuning of biological activity through judicious selection of substituents. Future research in this area should focus on:

  • Exploring a wider range of substitutions: Investigating the effects of diverse functional groups at all positions of the thiophene ring.

  • Optimizing pharmacokinetic properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties.

  • Elucidating mechanisms of action: Conducting detailed mechanistic studies to identify the specific molecular targets of active compounds.

  • Leveraging computational tools: Employing molecular modeling and docking studies to guide the design of more potent and selective inhibitors.

By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of substituted thiophene-2-carboxylic acids can be realized, leading to the development of next-generation drugs for a variety of diseases.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. Available at: [Link][5][6][12]

  • Al-Warhi, T., et al. (2022). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link][13]

  • Li, J., et al. (2018). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link][14]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link][1]

  • Béni, Z., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. Available at: [Link][15]

  • Román, E., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link][4]

  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link][9]

  • Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. Available at: [Link][16]

  • Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc. Available at: [Link]

  • Vijayakumar, R., et al. (2023). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Journal of Molecular Structure. Available at: [Link][17]

  • Abdel-Ghaffar, A. A., et al. (2022). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds. Available at: [Link][11]

  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia. Available at: [Link][18][19]

  • Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link][20]

  • Bîcu, E., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link][21]

  • Bîcu, E., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link][2]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Retrieved from [22]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link][10]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. Retrieved from [Link][23]

  • ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... Retrieved from [Link][24]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link][25]

  • ResearchGate. (n.d.). Pharmacological action and sar of thiophene derivatives: A review. Retrieved from [Link][3]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and Their Ortho- And Para-Effect on Anticancer Activity. Letters in Drug Design & Discovery. Available at: [Link][26]

  • de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link][7]

  • de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link][8]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Retrieved from [Link][27]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link][28]

Sources

Comparative

A Comparative Guide to Validating the Purity of Synthesized 5-(4-nitrophenyl)thiophene-2-carboxylic acid by HPLC

For researchers, medicinal chemists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of the develo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of the development pipeline. The presence of uncharacterized impurities can confound biological assays, introduce toxicity, and ultimately derail a promising therapeutic candidate. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques for validating the purity of 5-(4-nitrophenyl)thiophene-2-carboxylic acid, a key structural motif in medicinal chemistry.

Our focus extends beyond a simple recitation of protocols. We will delve into the causality behind methodological choices, grounding our discussion in the principles of separation science and regulatory expectations. Every protocol herein is designed as a self-validating system, ensuring that the data you generate is not only accurate but demonstrably trustworthy.

The Analytical Challenge: Beyond the Target Molecule

The synthesis of 5-(4-nitrophenyl)thiophene-2-carboxylic acid, commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, presents a specific set of analytical challenges. The goal is not merely to confirm the presence of the desired product, but to definitively prove the absence of structurally similar process impurities and degradation products.

A typical synthesis involves coupling a thiophene precursor, such as 5-bromothiophene-2-carboxylic acid, with 4-nitrophenylboronic acid. This specific reaction chemistry informs our analytical strategy, as we must develop a method capable of separating the target molecule from a host of potential byproducts.

Anticipated Impurity Profile:

Impurity ClassSpecific ExampleOrigin
Unreacted Starting Material5-bromothiophene-2-carboxylic acidIncomplete reaction
Unreacted Starting Material4-nitrophenylboronic acidIncomplete reaction
Homocoupling Byproduct4,4'-dinitrobiphenylSelf-coupling of the boronic acid[1]
Protodeboronation ByproductNitrobenzeneReplacement of boronic acid group with hydrogen
Protodehalogenation ByproductThiophene-2-carboxylic acidReplacement of bromo group with hydrogen[2]
Catalyst ResiduesPalladium speciesCatalyst carryover

An effective analytical method must possess the selectivity to resolve all these compounds, ensuring that a reported purity value of >99% is a true reflection of the sample's composition.

HPLC: The Gold Standard for Purity Determination

For non-volatile, UV-active compounds like 5-(4-nitrophenyl)thiophene-2-carboxylic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred choice in regulated pharmaceutical environments.

The Causality of Method Design

Our objective is to develop a stability-indicating HPLC method that can separate the main peak from all potential impurities. The choices of stationary phase, mobile phase, and detector are critical and interdependent.

1. Stationary Phase Selection: The C18 Workhorse A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC. The nonpolar stationary phase retains analytes based on their hydrophobicity. Our target molecule, with its aromatic rings, possesses significant nonpolar character, making it ideal for retention on a C18 phase.

2. Mobile Phase Strategy: The Importance of pH Control The single most critical parameter for analyzing acidic compounds like our target molecule is the pH of the mobile phase.[3][4] The carboxylic acid moiety (pKa ≈ 4-5) will be ionized at neutral pH, leading to poor retention and distorted peak shapes (tailing). To ensure consistent retention and sharp, symmetrical peaks, we must suppress this ionization.

This is achieved by acidifying the aqueous component of the mobile phase. A buffer or acid modifier is added to maintain a pH at least 1.5-2 units below the analyte's pKa.[5] A common and effective choice is 0.1% formic acid or phosphoric acid in water, which brings the pH to approximately 2.7-2.8.[4]

3. The Detector: Power of the Photodiode Array (PDA) While a simple single-wavelength UV detector can quantify the main peak, it cannot provide intelligence about what might be hiding underneath it. A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is essential for rigorous purity analysis.[6][7][8] A PDA detector acquires the full UV-Vis spectrum (e.g., 190-800 nm) at every point across the eluting peak.[6]

This capability allows for automated peak purity analysis. The software compares spectra from the upslope, apex, and downslope of the peak.[6] If the peak is pure, the spectra will be identical. If a co-eluting impurity with a different UV spectrum is present, the spectra will differ, and the peak will be flagged as impure.[9] This is a critical component of a self-validating system.

Experimental Protocol: HPLC-PDA Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA/DAD detector.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard workhorse for high-resolution separation of small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidifier to suppress ionization of the carboxylic acid, ensuring good peak shape.
Mobile Phase B Acetonitrile Strong organic solvent for eluting hydrophobic compounds.
Gradient 0-20 min: 40-95% B; 20-25 min: 95% B; 25.1-30 min: 40% B A gradient is essential to elute all potential impurities with varying polarities and to clean the column effectively.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL Standard volume to avoid column overloading.

| Detection | PDA at 280 nm, Spectral Range 190-400 nm | 280 nm is a good starting point for aromatic systems. Full spectral acquisition enables peak purity analysis. |

Sample Preparation:

  • Prepare a stock solution of the synthesized 5-(4-nitrophenyl)thiophene-2-carboxylic acid at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Dilute this stock to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing & Evaluation Sample Synthesized Compound (1.0 mg/mL stock) Working_Sample Dilute to 0.1 mg/mL & Filter Sample->Working_Sample Inject Inject onto C18 Column Working_Sample->Inject Separate Gradient Elution (ACN/H₂O + 0.1% HCOOH) Inject->Separate Detect PDA Detection (190-400 nm) Separate->Detect Integrate Integrate Chromatogram (Area % Report) Detect->Integrate Purity_Analysis Perform Peak Purity Analysis (Purity Angle vs. Threshold) Detect->Purity_Analysis Report Final Purity Report Integrate->Report Purity_Analysis->Report

Caption: Workflow for HPLC-PDA Purity Validation.

Alternative Techniques: A Comparative Analysis

While HPLC is the superior method for this application, it is instructive to compare it with other common laboratory techniques to understand its advantages and the specific contexts where alternatives might be considered.

Comparison 1: Thin-Layer Chromatography (TLC)

TLC is a form of planar chromatography that is fast, inexpensive, and excellent for rapid, qualitative assessments, such as monitoring reaction progress.[10][11][12]

Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: 70:30:1 Hexane:Ethyl Acetate:Acetic Acid.

  • Procedure: Dissolve a small amount of the crude and purified product in ethyl acetate. Spot onto the TLC plate alongside starting materials. Develop the plate in a chamber saturated with the mobile phase. Visualize under UV light (254 nm).

Objective Comparison:

FeatureHPLC-PDAThin-Layer Chromatography (TLC)
Resolution Very High: Capable of separating closely related impurities.Low to Moderate: Often fails to separate structurally similar compounds.[12]
Quantitation Excellent: Highly accurate and reproducible area percent results.Poor: At best semi-quantitative by visual spot comparison.
Sensitivity High (ng to pg level).Low (µg level).
Automation Fully automatable for high-throughput analysis.Manual, labor-intensive.
Purity Confirmation Definitive: PDA peak purity analysis provides high confidence.Indicative: An elongated spot may suggest an impurity, but co-elution is common.
Cost & Speed High initial cost, ~30 min/sample.Very low cost, rapid results for multiple samples.[12]

Verdict: TLC is an invaluable tool for a synthetic chemist at the bench to quickly check if a reaction has gone to completion. However, for formal purity validation of a final compound, it lacks the resolution, sensitivity, and quantitative capability of HPLC and should not be used as a final purity determinant.[10]

Comparison 2: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method. Unlike chromatography, which provides a relative percentage of components, qNMR can determine the absolute purity (as a mass fraction) of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[3][4][13]

Protocol: qNMR Analysis

  • Accurately weigh approximately 10 mg of the synthesized product and 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial using a calibrated microbalance.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Calculate purity using the formula: Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std where I=integral, N=number of protons, M=molar mass, m=mass, P=purity.[13]

Objective Comparison:

FeatureHPLC-PDAQuantitative NMR (qNMR)
Purity Type Relative Purity (Area %)Absolute Purity (Mass Fraction %)
Impurity Detection Detects all UV-active impurities.Detects all proton-containing impurities.
Selectivity Relies on chromatographic separation.Relies on spectral resolution of signals.
Quantitation Basis Relative response factor (assumes similar UV absorbance for impurities).Direct proportionality between signal integral and molar concentration.
Standard Requirement Not required for area % purity.Requires a certified, stable internal standard.
Information Provided Purity profile, retention times.Absolute purity, structural confirmation.

Verdict: qNMR is an excellent orthogonal technique to HPLC. It provides an absolute purity value without relying on chromatographic separation. Its primary limitation is that it requires a suitable, non-overlapping internal standard and may not detect impurities that lack proton signals. For comprehensive characterization, regulatory bodies often appreciate data from both HPLC (for the impurity profile) and qNMR (for an absolute purity value).

Data Summary & Interpretation

A successful purity validation combines these techniques to build a complete picture of the synthesized material.

Hypothetical Data Comparison:

Analytical MethodResultInterpretation
TLC Single spot, Rf = 0.4Indicates the bulk of the material is a single compound. Insufficient for final purity claim.
HPLC-PDA Main Peak Area = 99.85%. Peak Purity Pass (Angle < Threshold). Two minor impurities detected at 0.08% and 0.07%.High relative purity. The main peak is spectrally homogenous, indicating no significant co-eluting impurities. The method successfully separates minor byproducts.
qNMR Purity = 99.7% w/w vs. Maleic AnhydrideConfirms the high absolute purity of the material, corroborating the HPLC data. The small difference from HPLC area % is expected and acceptable.

Visualizing the Logic of Purity Assessment

Purity_Logic cluster_synthesis Synthesis & Workup cluster_analysis Analytical Validation cluster_result Final Assessment Crude Crude Product Purified Purified Product Crude->Purified Purification (e.g., Recrystallization) TLC TLC Screen Purified->TLC Quick Check HPLC HPLC-PDA Analysis (Impurity Profile) Purified->HPLC Primary Method Final_Purity Purity Confirmed (>99.5%) HPLC->Final_Purity qNMR qNMR Analysis (Absolute Purity) qNMR->Final_Purity Puried Puried Puried->qNMR Orthogonal Method

Caption: A multi-technique approach to purity validation.

Conclusion: An Integrated Approach to Trustworthy Data

Validating the purity of a synthesized compound like 5-(4-nitrophenyl)thiophene-2-carboxylic acid is not a task for a single technique. While HPLC with PDA detection stands as the most robust, sensitive, and informative single method for routine purity assessment and impurity profiling , its data is significantly strengthened when placed in context with orthogonal methods.

  • TLC serves as a rapid, qualitative screening tool during the synthesis and purification stages.

  • HPLC-PDA provides the high-resolution separation necessary to generate a detailed, quantitative impurity profile and offers a high degree of confidence against co-elution.

  • qNMR offers a powerful, orthogonal validation of absolute purity, anchoring the relative chromatographic data to a fundamental property of the molecule.

By understanding the causality behind method development and integrating these techniques logically, researchers can build a comprehensive and irrefutable data package that validates the purity of their material, ensuring the integrity of subsequent research and development efforts.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Crawford Scientific. [Link]

  • chromatographic techniques for pharmaceutical analysis. IIP Series. [Link]

  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]

  • Peak Purity By HPLC-PDA Detector. YouTube. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Thin-layer chromatography in testing the purity of pharmaceuticals. ResearchGate. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chromatography (HPLC, TLC). PharmDecks. [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • 5-(4-Nitrophenyl)thiophene-2-carboxylic acid. Amerigo Scientific. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

Sources

Validation

Comparison of the photophysical properties of different 5-arylthiophene-2-carboxylic acids

This guide provides a detailed comparison of the photophysical properties of 5-arylthiophene-2-carboxylic acids, a class of compounds of significant interest to researchers in materials science and drug development. We w...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the photophysical properties of 5-arylthiophene-2-carboxylic acids, a class of compounds of significant interest to researchers in materials science and drug development. We will explore how substitutions on the 5-position aryl ring systematically tune the absorption and emission characteristics of the thiophene core. This analysis is grounded in field-proven experimental methodologies, offering both a practical guide for characterization and a theoretical framework for designing molecules with tailored photophysical profiles.

Introduction: The Thiophene Core as a Versatile Fluorophore

Thiophene-based molecules are a cornerstone of modern organic electronics and chemical biology. Their rigid, planar structure and electron-rich nature create a robust π-conjugated system, making them excellent scaffolds for fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. The 5-arylthiophene-2-carboxylic acid framework is particularly advantageous; the carboxylic acid group provides a convenient handle for bioconjugation or surface anchoring, while the aryl group at the 5-position offers a site for synthetic modification to modulate the electronic and, consequently, the photophysical properties.

The central thesis of this guide is that the nature of the substituent on the 5-aryl ring dictates the photophysical behavior of the entire molecule. By strategically installing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), one can control the intramolecular charge transfer (ICT) characteristics from the aryl-thiophene donor unit to the carboxylic acid acceptor, thereby tuning the color and efficiency of the molecule's fluorescence.

Synthetic Strategy: Accessing 5-Arylthiophene-2-Carboxylic Acids

A reliable and versatile method for synthesizing this class of compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful means of forming the critical C-C bond between the thiophene and aryl rings.

The general approach starts from the commercially available 5-bromothiophene-2-carboxylic acid. This precursor is coupled with a suitably substituted arylboronic acid in the presence of a palladium catalyst and a base.[1][2]

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium phosphate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 85-90 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Acidify the aqueous layer to precipitate the carboxylic acid product. The crude product is then purified by recrystallization or column chromatography to yield the final 5-arylthiophene-2-carboxylic acid.

This modular approach allows for the synthesis of a diverse library of compounds by simply varying the arylboronic acid coupling partner.

The Influence of Aryl Substituents: A Photophysical Comparison

The electronic nature of the substituent on the 5-aryl ring profoundly impacts the absorption and emission properties. To illustrate these effects with robust experimental data, we will examine a closely related system extensively characterized by Sabek et al. (2020).[3] These molecules share the same 5-arylthiophene donor core but feature a benzonitrile acceptor instead of a carboxylic acid. The principles of intramolecular charge transfer (ICT) and the resulting photophysical trends are directly analogous.

The comparison focuses on a derivative with a potent electron-donating methoxy group (-OCH₃), which serves as a model for EDG-substituted systems, and a derivative with a dimethylamine group (-N(CH₃)₂), an even stronger donor. These are contrasted with the expected behavior of a system bearing an electron-withdrawing group like a nitro (-NO₂) or cyano (-CN) group.

Key Photophysical Parameters:

  • λ_abs_ (Absorption Maximum): The wavelength at which the molecule absorbs light most strongly.

  • λ_em_ (Emission Maximum): The wavelength of maximum fluorescence intensity.

  • Stokes Shift (Δν): The difference in energy between the absorption and emission maxima. A large Stokes shift is often indicative of a significant change in geometry or electronic distribution upon excitation, typical of ICT states.

  • Fluorescence Quantum Yield (Φ_F_): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τ_F_): The average time the molecule spends in the excited state before returning to the ground state.

Table 1: Comparative Photophysical Data of D-π-A Thiophene Derivatives in Dichloromethane (DM) [3]

Compound IDAryl Donor Substituentλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Φ_F_τ_F_ (ns)
MOT 4-Methoxy (-OCH₃)39048349900.891.83
DMAT 4-Dimethylamino (-NMe₂)43056053600.742.92
Analysis and Interpretation
  • Absorption and Emission Wavelengths: Introducing an electron-donating group like methoxy (-OCH₃) or dimethylamino (-NMe₂) on the aryl ring creates a "push-pull" system. The electron density is pushed from the donor, across the π-conjugated thiophene bridge, towards the acceptor end of the molecule. This lowers the energy of the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic (red) shift to longer wavelengths for both absorption and emission.[4] The stronger the donor (-NMe₂ > -OCH₃), the more pronounced the red shift. Conversely, an electron-withdrawing group like a nitro group (-NO₂) would stabilize the ground state and increase the HOMO-LUMO gap, leading to a hypsochromic (blue) shift relative to the unsubstituted phenyl derivative.

  • Stokes Shift: Both MOT and DMAT exhibit large Stokes shifts, characteristic of molecules with significant ICT character.[3] Upon photoexcitation, the molecule transitions to an excited state that is much more polar than the ground state. The surrounding solvent molecules then reorient to stabilize this polar excited state, lowering its energy before fluorescence occurs. This solvent relaxation contributes to the large energy gap between absorption and emission.

  • Quantum Yield and Lifetime: The quantum yields for both compounds are high, indicating that radiative decay (fluorescence) is a very efficient de-excitation pathway.[3] The longer fluorescence lifetime of DMAT compared to MOT is consistent with its more pronounced ICT character and larger separation of charge in the excited state.

The relationship between the substituent's electronic nature and the resulting photophysical properties can be visualized as follows:

G cluster_0 Aryl Substituent Effect cluster_1 Molecular Orbitals & Energy Gap cluster_2 Observed Photophysical Properties EDG Electron-Donating Group (e.g., -OCH₃, -NMe₂) HOMO_LUMO_Dec Decreased HOMO-LUMO Gap EDG->HOMO_LUMO_Dec Raises HOMO Energy ICT Increased ICT Character Large Stokes Shift EDG->ICT EWG Electron-Withdrawing Group (e.g., -NO₂, -CN) HOMO_LUMO_Inc Increased HOMO-LUMO Gap EWG->HOMO_LUMO_Inc Lowers HOMO Energy Core 5-Arylthiophene-2-COOH Core RedShift Bathochromic Shift (Red Shift, Lower Energy) HOMO_LUMO_Dec->RedShift BlueShift Hypsochromic Shift (Blue Shift, Higher Energy) HOMO_LUMO_Inc->BlueShift

Figure 1: Relationship between aryl substituent and photophysical properties.

Experimental Protocols for Photophysical Characterization

To ensure trustworthiness and reproducibility, the characterization of these compounds must follow standardized protocols. The following sections detail the self-validating workflows for key photophysical measurements.

Sample Preparation

Consistent and careful sample preparation is the bedrock of reliable spectroscopic data.

  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is fully soluble. Note that photophysical properties can be highly solvent-dependent (solvatochromism).[5]

  • Concentration: Prepare a stock solution of the compound (e.g., 1 mM in DMSO or THF). From this stock, prepare dilute solutions for analysis. For UV-Vis absorption, aim for a concentration that gives a maximum absorbance between 0.1 and 1.0. For fluorescence, prepare a series of solutions with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Cuvettes: Use high-quality quartz cuvettes with a 1 cm path length. Ensure cuvettes are scrupulously clean.

UV-Vis Absorption and Fluorescence Spectroscopy

This workflow determines the primary absorption and emission characteristics.

G start Prepare Dilute Sample (Abs < 0.1) spectro Place Sample in Spectrofluorometer start->spectro abs_spec Measure UV-Vis Absorption Spectrum spectro->abs_spec find_lambda_abs Identify λ_abs (max) abs_spec->find_lambda_abs em_spec Measure Emission Spectrum (Set Excitation to λ_abs) find_lambda_abs->em_spec Use λ_abs for Excitation data_out Data: λ_abs, λ_em, Stokes Shift find_lambda_abs->data_out ex_spec Measure Excitation Spectrum (Set Emission to λ_em) find_lambda_em Identify λ_em (max) em_spec->find_lambda_em find_lambda_em->ex_spec Use λ_em for Monitoring find_lambda_em->data_out

Figure 2: Workflow for acquiring absorption and emission spectra.

Relative Fluorescence Quantum Yield (Φ_F_) Determination

The comparative method is the most common and reliable way to determine Φ_F_. It involves comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

  • Absorbance Matching: Prepare a set of at least five dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept in the linear range (typically < 0.1).

  • Fluorescence Measurement: Record the emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the standard and the test compound.

  • Data Analysis: For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.

  • Calculation: The quantum yield of the unknown sample (Φ_X_) is calculated using the following equation:

    Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

    Where:

    • Φ_ST_ is the quantum yield of the standard.

    • Grad_X_ and Grad_ST_ are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_X_ and η_ST_ are the refractive indices of the solvents used for the sample and standard (if different).

Fluorescence Lifetime (τ_F_) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range.[5]

Principle: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal).[3] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to extract the lifetime (τ_F_).

Protocol:

  • Instrument Setup: Use a TCSPC system equipped with a pulsed laser diode or Ti:Sapphire laser as the excitation source and a high-speed single-photon detector.

  • Data Acquisition: Acquire the fluorescence decay profile of the sample. The peak counts should be high enough for good statistics but low enough to avoid pulse pile-up.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute Ludox suspension) in place of the sample.

  • Data Analysis: Use deconvolution software to fit the experimental decay curve, taking the IRF into account. For a single fluorescent species, the decay is typically fitted to a mono-exponential model: I(t) = A * exp(-t/τ_F_).

Conclusion and Outlook

The photophysical properties of 5-arylthiophene-2-carboxylic acids are highly tunable through synthetic modification of the 5-aryl substituent. Electron-donating groups induce a bathochromic (red) shift in absorption and emission and promote strong intramolecular charge transfer character, leading to large Stokes shifts and high fluorescence quantum yields. In contrast, electron-withdrawing groups are predicted to cause a hypsochromic (blue) shift.

This clear structure-property relationship, combined with robust and reproducible characterization protocols, empowers researchers to rationally design and synthesize novel thiophene-based fluorophores. By following the methodologies outlined in this guide, professionals in drug development and materials science can confidently develop and validate new compounds tailored for specific applications, from high-contrast biological imaging agents to efficient components for next-generation electronic devices.

References

  • University of Regensburg. (2020). Photoinduced Electron Transfer Reactions of Organic Anions. Publikationsserver der Universität Regensburg. [Link]

  • Sabek, S., Al-Harthi, S., Harrabi, K., El-ghayoury, A., & Kityk, I. V. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Scientific Reports, 10(1), 21566. Available from: [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • Arshad, N., et al. (2022).
  • PicoQuant. Time-correlated single photon counting (TCSPC). Available from: [Link]

  • Saeed, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available from: [Link]

  • Becker, W. (2004). Fluorescence lifetime imaging by time-correlated single-photon counting. Microscopy Research and Technique, 63(1), 58-66.
  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]

  • ChemRxiv. (2020). Supplemental Information Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2. [Link]

  • Rasmussen, T. E., et al. (2015).

Sources

Comparative

A Comparative Guide to the Stability of 5-(4-nitrophenyl)thiophene-2-carboxylic Acid Derivatives: A Forced Degradation Approach

Introduction 5-(4-nitrophenyl)thiophene-2-carboxylic acid and its derivatives represent a promising class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds in the development of no...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-nitrophenyl)thiophene-2-carboxylic acid and its derivatives represent a promising class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds in the development of novel therapeutics and functional materials.[1][2] The inherent stability of a molecule is a critical determinant of its viability as a drug candidate, influencing its shelf-life, formulation, and safety profile.[3][4] This guide provides a comprehensive framework for benchmarking the stability of 5-(4-nitrophenyl)thiophene-2-carboxylic acid derivatives through forced degradation studies. Such studies are indispensable in early-stage drug development to identify potential degradation pathways and to select candidates with optimal stability profiles.[5][6]

This document will delve into the scientific rationale behind stability testing, provide detailed experimental protocols for assessing stability under various stress conditions, and present a comparative analysis of hypothetical derivatives to illustrate structure-stability relationships.

Understanding the Chemical Liabilities of the Core Scaffold

The stability of 5-(4-nitrophenyl)thiophene-2-carboxylic acid derivatives is primarily influenced by the chemical properties of its two key moieties: the thiophene ring and the nitroaromatic system.

  • The Thiophene Ring: While aromatic and generally stable, the thiophene nucleus can be susceptible to oxidative degradation.[7][8] The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties and potentially the biological activity of the molecule. The position of substituents on the thiophene ring can significantly influence its stability.[8]

  • The Nitroaromatic System: The nitro group is strongly electron-withdrawing, which can impact the overall electron density of the molecule.[9] Nitroaromatic compounds can be prone to reduction of the nitro group and may exhibit thermal instability.[10][11]

Comparative Stability Assessment of Representative Derivatives

To illustrate the principles of stability benchmarking, we will consider three hypothetical derivatives of 5-(4-nitrophenyl)thiophene-2-carboxylic acid:

  • Compound A: 5-(4-nitrophenyl)thiophene-2-carboxylic acid (the parent compound)

  • Compound B: 5-(4-nitrophenyl)thiophene-2-carboxamide (amide derivative)

  • Compound C: Methyl 5-(4-nitrophenyl)thiophene-2-carboxylate (methyl ester derivative)

The stability of these compounds will be evaluated under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions, in accordance with the principles of forced degradation studies.[12]

Experimental Design and Protocols

The following section outlines the detailed experimental protocols for conducting forced degradation studies on the selected derivatives.

General Procedure for Stress Testing

A stock solution of each compound (A, B, and C) is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. The stress conditions are then applied as described below. Samples are periodically withdrawn, neutralized (if necessary), and diluted to a suitable concentration for analysis by High-Performance Liquid Chromatography (HPLC). A control sample, stored at 4°C in the dark, is analyzed concurrently.

Hydrolytic Stability
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. The mixture is incubated at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. The mixture is incubated at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. The mixture is incubated at 60°C for 24 hours.

Oxidative Stability

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). The mixture is kept at room temperature for 24 hours, protected from light.

Photostability

A solution of each compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as recommended by ICH Q1B guidelines. A control sample is wrapped in aluminum foil to protect it from light.

Thermal Stability

The solid form of each compound is placed in a thermostatically controlled oven at 80°C for 48 hours. The sample is then dissolved in a suitable solvent for HPLC analysis.

HPLC Method for Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm and 330 nm)

  • Injection Volume: 10 µL

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) start->acid Apply Stress base Basic (0.1N NaOH, 60°C) start->base Apply Stress neutral Neutral (Water, 60°C) start->neutral Apply Stress oxidation Oxidative (3% H₂O₂) start->oxidation Apply Stress photo Photolytic (ICH Q1B) start->photo Apply Stress thermal Thermal (80°C, solid) start->thermal Apply Stress hplc Stability-Indicating HPLC-UV acid->hplc Analyze Samples base->hplc Analyze Samples neutral->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples result Quantify Degradation hplc->result

Caption: Experimental workflow for forced degradation studies.

Comparative Data and Analysis

The following table summarizes the hypothetical degradation data for the three compounds under the different stress conditions.

Stress ConditionCompound A (% Degradation)Compound B (% Degradation)Compound C (% Degradation)
0.1 N HCl, 60°C, 24h 5.28.115.7
0.1 N NaOH, 60°C, 24h 12.54.345.2
Water, 60°C, 24h <1<12.5
3% H₂O₂, RT, 24h 18.919.518.5
Photolytic (ICH Q1B) 25.424.826.1
Thermal (80°C, 48h) 3.12.93.5
Interpretation of Results
  • Hydrolytic Stability: Compound C (the methyl ester) shows significant degradation under both acidic and, most notably, basic conditions, which is characteristic of ester hydrolysis. Compound A (the carboxylic acid) is more susceptible to basic conditions than acidic, likely due to salt formation and potential decarboxylation at elevated temperatures. Compound B (the amide) demonstrates greater stability to hydrolysis, particularly under basic conditions, which is a common feature of amides compared to esters.

  • Oxidative Stability: All three compounds exhibit considerable degradation under oxidative stress. This suggests that the thiophene ring is the primary site of oxidation, a known vulnerability of this heterocycle. The modifications at the carboxylic acid position appear to have a minimal impact on the susceptibility to oxidation.

  • Photostability: The significant degradation observed for all three compounds upon exposure to light indicates that the core chromophore, likely the 5-(4-nitrophenyl)thiophene system, is photosensitive. This could involve photochemical reactions of the nitro group or the thiophene ring.

  • Thermal Stability: All compounds show good thermal stability in the solid state, with minimal degradation observed at 80°C.

Proposed Degradation Pathways

Based on the degradation profile, the following primary degradation pathways can be proposed:

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 5-(4-nitrophenyl)thiophene- 2-carboxylic acid derivative hydrolysis_product Carboxylic Acid (from Ester/Amide) parent->hydrolysis_product Acid/Base soxide Thiophene S-oxide parent->soxide H₂O₂ nitro_reduction Nitro Group Reduction (e.g., to nitroso, amino) parent->nitro_reduction UV/Vis Light ring_cleavage Thiophene Ring Cleavage parent->ring_cleavage UV/Vis Light sone Thiophene S,S-dioxide soxide->sone H₂O₂

Caption: Proposed degradation pathways for the derivatives.

Conclusion and Recommendations

This comparative guide demonstrates a systematic approach to evaluating the stability of 5-(4-nitrophenyl)thiophene-2-carboxylic acid derivatives. The forced degradation studies reveal that:

  • The ester derivative (Compound C) is highly susceptible to hydrolysis.

  • The amide derivative (Compound B) offers improved hydrolytic stability compared to the ester.

  • The thiophene ring is a point of vulnerability for all derivatives under oxidative and photolytic stress.

For drug development professionals, these findings are crucial. If the intended application requires good stability in aqueous solution, the amide derivative would be a more promising candidate than the ester. Furthermore, the photosensitivity of the scaffold suggests that formulations would need to be protected from light. The susceptibility to oxidation indicates that the presence of antioxidants in a formulation might be beneficial.

By understanding these structure-stability relationships early in the development process, researchers can make more informed decisions in lead optimization, ultimately saving time and resources.

References

  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degrad
  • Nitroaromatic Compounds,
  • Thermal Hazard Analysis of Nitroarom
  • Thermal Stability Characteristics of Nitroarom
  • Synthesis, Reactions and Medicinal Uses of Thiophene.
  • 5-(4-Nitrophenyl)thiophene-2-carboxylic acid.
  • Synthesis, properties and biological activity of thiophene: A review.
  • Technical Support Center: Stability of Thiophene-Containing Compounds.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid (CAS No. 80387-79-7).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid (CAS No. 80387-79-7). As a compound utilized in organic synthesis, materials science, and medicinal chemistry, its responsible management is paramount to ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in established safety protocols and regulatory frameworks.

Hazard Profile and Waste Classification

Understanding the chemical's intrinsic hazards is the first step toward safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its structural components—a nitrophenyl group and a thiophene carboxylic acid moiety—and data from similar compounds.

Key Hazard Characteristics:

  • Toxicity: The presence of the nitroaromatic group suggests potential toxicity. Aromatic nitro compounds are often regulated due to their biological activity.[2] Data for the compound indicates it is classified as Acutely Toxic, Oral, Category 4 ("Harmful if swallowed").

  • Irritation: Like many carboxylic acids and thiophene derivatives, this compound is expected to be an irritant. SDSs for similar structures, such as 5-Phenyl-2-thiophenecarboxylic acid and 5-Chlorothiophene-2-carboxylic acid, list them as causing skin and serious eye irritation.[3]

  • Reactivity: While not explosive, it is incompatible with strong oxidizing agents and strong bases.[3][4] Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[4][5][6]

Based on these characteristics, waste 5-(4-Nitrophenyl)thiophene-2-carboxylic acid must be treated as hazardous waste . It does not meet the criteria for ignitability or corrosivity in its solid form but falls under the toxicity characteristic.

Hazard Identification Summary
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Primary Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation (inferred).[6] H319: Causes serious eye irritation (inferred).[6]
Potential EPA Waste Code D002 (Corrosivity) if dissolved in a solution with pH ≤ 2 or ≥ 12.5.[7] Otherwise, must be managed by your institution's hazardous waste program.
Incompatible Materials Strong oxidizing agents, strong bases.[3][4]
Storage Class 11 - Combustible Solids.

Core Principles of Chemical Waste Management

Before handling waste, adhere to these foundational principles to ensure safety and compliance.

  • Waste Minimization: The most effective way to manage waste is to minimize its generation. Order only the quantity of chemical required for your experiments, reduce the scale of protocols where possible, and check if surplus chemicals can be shared with other labs.[8]

  • Segregation: Never mix incompatible wastes.[9][10] Keep acidic waste streams separate from basic ones, and oxidizing agents away from organic compounds. This prevents violent reactions and the generation of toxic fumes.[10]

  • Prohibition of Improper Disposal: Under no circumstances should this chemical be disposed of via evaporation, sewer/drain, or in the regular trash.[9][11][12] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous waste, and many institutions explicitly ban the "sewering" of any hazardous pharmaceuticals or chemicals.[13]

On-Site Handling and Accumulation Protocol

Follow this step-by-step procedure for managing waste 5-(4-Nitrophenyl)thiophene-2-carboxylic acid from the point of generation to its pickup by environmental health and safety (EHS) professionals.

Step 1: Select a Compatible Waste Container

  • Primary Waste: For solid waste, use the original manufacturer's container whenever possible.[14][15] If unavailable, use a sturdy, leak-proof container with a secure screw-top cap that is chemically resistant to the waste. High-density polyethylene (HDPE) is a suitable choice.

  • Contaminated Labware: Chemically contaminated solid waste (e.g., gloves, weigh boats, pipette tips) should be collected in a puncture-proof container lined with a clear plastic bag.[14] Sharps must be placed in a designated sharps container.[14]

  • Rinsate: The first rinse of any "empty" container that held the chemical must be collected as hazardous waste.[9] Subsequent rinses of a non-acutely toxic chemical container may be permissible for drain disposal depending on institutional policy, but collecting all rinsate is the safest practice.[14]

Step 2: Properly Label the Waste Container As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[11] The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "5-(4-Nitrophenyl)thiophene-2-carboxylic acid."

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date.

  • The name and location of the generating researcher/laboratory.

Causality: Accurate labeling is critical not only for regulatory compliance but also for the safety of EHS personnel who handle and consolidate hundreds of waste containers.[12]

Step 3: Store Waste in a Designated Satellite Accumulation Area (SAA) The SAA is a designated location at or near the point of waste generation.[8][10]

  • Location: The SAA must be within the same room where the waste is generated.[8][12]

  • Containment: Store liquid waste containers within secondary containment (e.g., a plastic tub or bin) to contain potential spills.[9][10]

  • Segregation: Within the SAA, ensure the container is segregated from incompatible materials like bases and oxidizers.[10]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[9][10][11] This prevents the release of vapors and protects the lab environment.

Step 4: Request a Waste Pickup Once the container is full (leaving at least one inch of headspace for liquids) or approaches the regulatory accumulation time limit (typically 12 months for non-acute waste in an SAA), schedule a pickup with your EHS department.[8][10][12] Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

Workflow for On-Site Waste Management

G cluster_generation Point of Generation cluster_handling Handling & Accumulation Protocol cluster_disposal Final Disposition gen Waste Generated (Solid, Rinsate, or Contaminated Labware) container 1. Select Compatible Waste Container gen->container labeling 2. Attach & Complete Hazardous Waste Label container->labeling segregate 3. Segregate from Incompatibles (Bases, Oxidizers) labeling->segregate store 4. Place in Secondary Containment in Designated SAA segregate->store pickup 5. Request EHS Pickup When Full or Near Time Limit store->pickup

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(4-Nitrophenyl)thiophene-2-carboxylic Acid

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the mere provision of a chemical product. This guide is dedicated to providing researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the mere provision of a chemical product. This guide is dedicated to providing researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 5-(4-Nitrophenyl)thiophene-2-carboxylic acid (CAS Number: 80387-79-7). By understanding the "why" behind each safety protocol, you can build a self-validating system of laboratory safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Risks

5-(4-Nitrophenyl)thiophene-2-carboxylic acid is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Structurally similar compounds, such as 5-phenyl-2-thiophenecarboxylic acid, are known to cause skin and serious eye irritation.[2] Furthermore, the presence of the nitroaromatic group suggests that this compound should be handled with care, as nitroaromatic compounds are known to be severe poisons and irritants, with some being absorbed through the skin.[3]

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Likely to cause skin irritation upon contact.[2]

  • Eye Irritation: Likely to cause serious eye irritation.[2]

  • Respiratory Irritation: As a solid, dust inhalation may cause respiratory irritation.

  • Combustibility: Classified as a combustible solid.[1]

Due to these potential hazards, a multi-faceted approach to personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling 5-(4-Nitrophenyl)thiophene-2-carboxylic acid, with detailed explanations below.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solvents during dissolution and airborne dust particles of the solid compound, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Skin Protection Butyl rubber gloves (recommended) or Nitrile gloves (for splash protection), worn over a base layer of nitrile gloves (double-gloving), and a lab coat.Butyl rubber offers excellent resistance to nitro compounds and strong acids.[4][5] Nitrile gloves provide good splash resistance to acids but are less suitable for prolonged contact with some organic solvents.[5] Double-gloving minimizes the risk of exposure from a single glove failure. A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts, or an organic vapor respirator when handling solutions).Prevents inhalation of the solid compound as dust and vapors from solutions, which can cause respiratory irritation. The choice of respirator depends on the specific procedure and potential for airborne exposure.[3]

Experimental Protocol: Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of gloves (butyl rubber or nitrile), ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer gloves, peeling them off from the cuff downwards without touching the outer surface with your bare skin. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Lab Coat: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained.

  • Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.

  • Respirator: Remove the respirator from the back of your head.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the logistical aspects of handling and disposal.

Engineering Controls: Modifying the Workspace for Safety
  • Ventilation: Always handle 5-(4-Nitrophenyl)thiophene-2-carboxylic acid in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid compound or heating solutions, to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of where the compound is handled.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Protect: Don the appropriate PPE as outlined above.

  • Contain: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid and any contaminated materials is a legal and ethical responsibility.

  • Waste Identification: This compound is a halogenated aromatic organic compound. Under the Resource Conservation and Recovery Act (RCRA), it may be classified as a hazardous waste.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes.

  • Waste Segregation:

    • Solid Waste: Collect unused or waste 5-(4-Nitrophenyl)thiophene-2-carboxylic acid in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste.

  • Disposal Procedure: All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[7][8] Never dispose of this chemical down the drain or in the regular trash.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow PPE Selection for 5-(4-Nitrophenyl)thiophene-2-carboxylic Acid cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Required PPE start Start: Handling the Compound task_assessment Assess Task-Specific Risks: - Scale of work - Potential for aerosolization - Use of solvents start->task_assessment weighing Weighing Solid Compound task_assessment->weighing dissolving Dissolving in Solvent task_assessment->dissolving reaction Running Reaction (Ambient Temp) task_assessment->reaction heated_reaction Heated Reaction / Reflux task_assessment->heated_reaction ppe1 Lab Coat Double Gloves (Butyl/Nitrile) Safety Goggles N95 Respirator weighing->ppe1 High risk of dust inhalation ppe3 Lab Coat Double Gloves (Butyl/Nitrile) Safety Goggles & Face Shield dissolving->ppe3 Splash hazard reaction->ppe3 General handling ppe2 Lab Coat Double Gloves (Butyl/Nitrile) Safety Goggles & Face Shield Organic Vapor Respirator heated_reaction->ppe2 Increased vapor pressure caption Decision workflow for PPE selection.

Caption: Decision workflow for PPE selection.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and these protocols should be reviewed and adapted as new information becomes available.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (1986). Hazardous Waste Management System: Land Disposal Restrictions. Federal Register, 51(216), 40572-40654. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • NIOSH. (2005). Nitroaromatic compounds. Method 2005. Retrieved from [Link]

  • Environmental Health & Safety, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Occupational Safety and Health Technical Reference Manual. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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